Product packaging for SEA0400(Cat. No.:CAS No. 223104-29-8)

SEA0400

货号: B1680941
CAS 编号: 223104-29-8
分子量: 371.4 g/mol
InChI 键: YSUBLPUJDOWYDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

SEA0400 is a potent and highly selective pharmacological inhibitor of the Na+/Ca2+ exchanger (NCX), primarily targeting the NCX1 isoform . It demonstrates exceptional potency, inhibiting the NCX current with half-maximal inhibitory concentration (EC50) values in the nanomolar range (30-40 nM) . A key feature of this compound is its superior selectivity compared to earlier inhibitors like KB-R7943; at a concentration of 1 µM, which inhibits over 80% of the NCX current, this compound shows no significant effect on other major cardiac ion channels, including the L-type calcium current, sodium current, and various potassium currents . Its mechanism of action involves binding to the transmembrane domain of NCX1, stabilizing the exchanger in an inward-facing conformation that promotes Na+-dependent inactivation, thereby effectively blocking ion transport . In cardiac research, this compound has been shown to markedly reduce the amplitude of both early and delayed afterdepolarizations in canine ventricular preparations, suggesting its potential to abolish triggered arrhythmias linked to calcium overload, without altering the L-type calcium current or intracellular calcium transients . Beyond cardiology, this compound is a valuable tool in neuroscience, where it has been found to affect NMDA receptor currents by enhancing calcium-dependent desensitization, and it can abolish the calcium-dependent block of these receptors by certain tricyclic antidepressants . Studies in models of cerebral ischemia and Parkinson's disease have shown that this compound can reduce infarct volume and exhibit protective effects against dopaminergic neurotoxicity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19F2NO3 B1680941 SEA0400 CAS No. 223104-29-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBLPUJDOWYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349269
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223104-29-8
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Allosteric Mechanism of SEA0400 on the Sodium-Calcium Exchanger 1 (NCX1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which SEA0400, a potent and selective inhibitor, modulates the function of the Sodium-Calcium Exchanger 1 (NCX1). Drawing upon recent structural and functional studies, this document elucidates the binding site, the allosteric nature of inhibition, and the critical interplay with the exchanger's intrinsic regulatory processes.

Core Mechanism of Action: Stabilization of an Inward-Facing, Inactivated State

This compound exerts its inhibitory effect on NCX1 not by directly occluding the ion transport pathway, but through an allosteric mechanism. The binding of this compound to a specific pocket within the transmembrane (TM) domain stabilizes the exchanger in an inward-facing, inactivated conformation.[1][2][3][4] This conformational trapping prevents the structural rearrangements required for the transport of Na+ and Ca+ ions across the cell membrane.[1][3][4][5]

Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the structural basis of this inhibition. These studies show that this compound binds to a pocket enclosed by the internal halves of transmembrane helices 2 (TM2), 4, 5, and 8.[1][2][4] This binding site is distinct from the ion-coordinating residues involved in transport.[6][7] The presence of the this compound molecule physically hinders the bending and sliding motions of TM2ab and other helices that are essential for the transition of the exchanger to an outward-facing state.[1][2][3][4]

A crucial aspect of this compound's mechanism is its strong connection to the Na+-dependent inactivation of NCX1.[1][2][8] The inhibitor is significantly more effective when the exchanger is in this inactivated state and has reduced efficacy in mutants that lack Na+-dependent inactivation.[1][2][8] Essentially, this compound facilitates and stabilizes this naturally occurring inactive state of the protein.[1][2][3][4]

Furthermore, the exchanger-inhibitory peptide (XIP) region plays a cooperative role in the inhibitory action of this compound. The binding of this compound and the interaction of the XIP region with the transmembrane domain are mutually stabilizing, effectively sealing the drug-binding pocket from the cytosol and enhancing the inhibitory effect.[1][2][5][6][7][9] Some evidence also suggests that this compound preferentially inhibits the reverse mode of NCX1, which is responsible for Ca2+ uptake.[6][7][9][10]

Quantitative Analysis of this compound Inhibition

The potency of this compound as an NCX1 inhibitor has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for its target.

Cell Type/PreparationExperimental ConditionIC50 (nM)Reference
Rat Astrocytes-5
Rat Microglia-8.3
Cultured Neurons-33
Canine Cardiac Sarcolemmal Vesicles-90
Rat Cardiomyocytes-92
Cortical NeuronsNMDAR currents27[11][12]

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SEA0400_Mechanism_of_Action cluster_NCX1 NCX1 Transporter Inward-facing Active Inward-facing Active Outward-facing Active Outward-facing Active Inward-facing Active->Outward-facing Active Ion Transport Inward-facing Inactivated Inward-facing Inactivated Inward-facing Active->Inward-facing Inactivated Na+-dependent inactivation Outward-facing Active->Inward-facing Active Ion Transport This compound This compound This compound->Inward-facing Inactivated Binds and Stabilizes High Intracellular Na+ High Intracellular Na+ High Intracellular Na+->Inward-facing Inactivated

Caption: Allosteric inhibition of NCX1 by this compound.

Electrophysiology_Workflow A Isolate single ventricular myocytes B Establish whole-cell patch-clamp A->B C Record baseline NCX currents B->C D Perfuse with this compound C->D E Record inhibited NCX currents D->E F Analyze current inhibition E->F

Caption: Workflow for electrophysiological recording of NCX1 currents.

Calcium_Imaging_Workflow A Load cells with Fura-2 AM B Mount on fluorescence microscope A->B C Record baseline Ca2+ transients B->C D Apply this compound C->D E Record Ca2+ transients with this compound D->E F Quantify changes in fluorescence E->F

Caption: Workflow for calcium imaging experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action on NCX1.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the electrogenic current produced by NCX1 and to quantify the inhibitory effect of this compound.

1. Cell Preparation:

  • Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.[13]
  • Store the isolated cells in a Ca2+-free solution prior to recording.[13]

2. Solutions:

  • Internal Solution (Pipette): Formulate a solution to mimic the intracellular ionic environment, typically containing a high concentration of a non-transported cation like Cs+ to block K+ channels, and a specific free Ca2+ concentration buffered with EGTA.
  • External Solution (Bath): Prepare a physiological saline solution. The NCX1 current can be elicited by rapidly switching between Na+-containing and Na+-free (e.g., replaced with Li+ or N-methyl-D-glucamine) external solutions.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a single myocyte.[13]
  • Clamp the membrane potential at a holding potential, for example, -40 mV.[13]
  • Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV) to measure both forward and reverse modes of the NCX current.[13]
  • Record the baseline current generated by the rapid switch of external solutions.

4. Inhibition Assay:

  • Perfuse the cell with the external solution containing the desired concentration of this compound.[13]
  • After the drug effect has reached a steady state, record the NCX currents again using the same protocol.
  • To define the specific NCX current, a non-specific NCX blocker like NiCl2 (e.g., 10 mM) can be applied at the end of the experiment.[13]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of NCX1 in complex with this compound.

1. Protein Expression and Purification:

  • Express the human NCX1.3 construct in a suitable system, such as HEK293T cells.[10]
  • During purification, include this compound to enhance the stability and conformational homogeneity of the protein.[10]

2. Grid Preparation and Data Collection:

  • Apply the purified NCX1-SEA0400 complex to cryo-EM grids and plunge-freeze in liquid ethane.
  • Collect a large dataset of movie stacks using a high-end transmission electron microscope.[10]

3. Image Processing and 3D Reconstruction:

  • Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.
  • Pick individual particles and perform 2D classification to select for high-quality particles.[10]
  • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the NCX1-SEA0400 complex.[10]

Protocol 3: Calcium Imaging with Fura-2

Objective: To monitor changes in intracellular Ca2+ concentration in response to NCX1 activity and its inhibition by this compound.

1. Cell Preparation and Dye Loading:

  • Culture cells expressing NCX1 (e.g., HEK293T cells).[6]
  • Load the cells with the ratiometric calcium indicator Fura-2 by incubating them with Fura-2 acetoxymethyl (AM) ester.

2. Fluorescence Microscopy:

  • Place the dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.[6]
  • Excite the cells alternately with light at ~340 nm and ~380 nm and record the fluorescence emission at ~510 nm.

3. Experimental Procedure:

  • Induce NCX1-mediated Ca2+ influx (reverse mode) by switching from a Na+-containing extracellular solution to a Na+-free solution in the presence of extracellular Ca2+.[6]
  • Record the resulting change in the Fura-2 fluorescence ratio, which reflects the increase in intracellular Ca2+.
  • After establishing a baseline response, apply this compound and repeat the solution switch to measure the extent of inhibition on Ca2+ influx.[6]

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
  • The change in this ratio is proportional to the change in intracellular Ca2+ concentration. The inhibitory effect of this compound is quantified by comparing the change in the Fura-2 ratio in the absence and presence of the compound.[6]

References

The Discovery and Synthesis of SEA0400: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400, chemically known as 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and selective inhibitor of the Na+-Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1][2][3] Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of NCX, particularly in conditions such as myocardial and cerebral ischemia-reperfusion injuries.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery and Pharmacological Profile

This compound was identified as a highly potent and selective NCX inhibitor through the screening of a chemical library.[5] It exhibits significantly greater potency compared to earlier NCX inhibitors like KB-R7943.[2][3] The primary target of this compound is the NCX protein, an antiporter that facilitates the exchange of sodium and calcium ions across the plasma membrane.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the transmembrane domain of the NCX protein.[6] This binding stabilizes the exchanger in an inward-facing conformation, which in turn promotes the Na+-dependent inactivation of the transporter.[7][8][9] By locking the exchanger in this state, this compound effectively blocks the conformational changes required for ion translocation, thus inhibiting both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX activity.[7][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified across various cell types, demonstrating its high affinity for the NCX exchanger. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.

Cell TypeIC50 (nM)Reference
Cultured Rat Neurons33[1]
Cultured Rat Astrocytes5.0[1]
Cultured Rat Microglia8.3[1]
Canine Cardiac Sarcolemmal Vesicles90[10]
Rat Cardiomyocytes92[10]

Synthesis of this compound

The chemical synthesis of this compound (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) can be achieved through a multi-step process involving key chemical reactions. A plausible synthetic route is outlined below, based on established organic chemistry principles and information from related patents.

Proposed Synthetic Pathway

A potential synthetic pathway for this compound involves two primary steps: a Williamson ether synthesis to form the diaryl ether linkage, followed by the introduction of the 2,5-difluorobenzyl group.

G A 5-Ethoxy-2-(4-hydroxyphenoxy)aniline D Williamson Ether Synthesis (Base, e.g., K2CO3, in DMF) A->D B 2,5-Difluorobenzyl bromide B->D C This compound (2-[4-[(2,5-Difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) D->C

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-[4-(2,5-Difluorobenzyloxy)phenoxy]-5-ethoxyaniline

This step involves a Williamson ether synthesis reaction.

  • Reactants: 5-ethoxy-2-(4-hydroxyphenoxy)aniline and 2,5-difluorobenzyl bromide.

  • Reagents: Potassium tert-butoxide or another suitable base.

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-ethoxy-2-(4-hydroxyphenoxy)aniline in DMF.

    • Add potassium tert-butoxide to the solution and stir.

    • Add 2,5-difluorobenzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-[4-(2,5-difluorobenzyloxy)phenoxy]-5-ethoxyaniline.[9]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the activity of this compound.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium in response to this compound.

G A Cell Culture B Fura-2 AM Loading A->B C Wash B->C D Baseline Fluorescence Measurement C->D E Add this compound D->E F Record Fluorescence Changes E->F G Data Analysis F->G

Caption: Workflow for measuring intracellular calcium.

  • Materials:

    • Cells of interest (e.g., cultured neurons, cardiomyocytes)

    • Fura-2 AM

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • This compound stock solution (in DMSO)

    • Fluorescence microplate reader or microscope with dual-excitation capabilities

  • Procedure:

    • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy) and grow to the desired confluency.

    • Fura-2 AM Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

    • Wash: After incubation, wash the cells with HBSS to remove extracellular dye.

    • Measurement:

      • Acquire baseline fluorescence by alternating excitation wavelengths between ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2) and measuring emission at ~510 nm.

      • Add this compound at the desired concentration to the cells.

      • Continuously record the fluorescence ratio (340/380) to monitor changes in [Ca2+]i.

    • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Measurement of NCX Current using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on NCX currents.

G A Prepare Pipette and Solutions B Achieve Giga-seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline NCX Current C->D E Perfuse with this compound D->E F Record Inhibited NCX Current E->F G Data Analysis F->G

Caption: Workflow for patch-clamp electrophysiology.

  • Materials:

    • Isolated single cells (e.g., ventricular myocytes)

    • Patch-clamp amplifier and data acquisition system

    • Micropipettes

    • Intracellular (pipette) and extracellular (bath) solutions formulated to isolate NCX currents

    • This compound stock solution

  • Procedure:

    • Pipette Preparation: Pull micropipettes from borosilicate glass and fill with the intracellular solution.

    • Whole-Cell Configuration:

      • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

      • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage Clamp and Current Measurement:

      • Clamp the membrane potential at a holding potential (e.g., -80 mV).

      • Apply a voltage protocol (e.g., ramp or step) to elicit NCX currents.

      • Record the baseline membrane currents.

    • Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record Inhibited Current: Continue to record the membrane currents to measure the extent of inhibition by this compound.

    • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of the NCX current by this compound.

Signaling Pathway and Logical Relationships

This compound's inhibition of the Na+-Ca2+ exchanger has downstream effects on cellular signaling pathways that are dependent on calcium homeostasis.

G cluster_0 Cell Membrane cluster_1 Intracellular NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i NCX->Ca_in Regulates Signaling Ca2+-dependent Signaling Cascades Ca_in->Signaling ROS Reactive Oxygen Species Production Signaling->ROS MAPK ERK/p38 MAPK Phosphorylation Signaling->MAPK This compound This compound This compound->NCX Inhibits

References

SEA0400 Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400, chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5][6] Its ability to modulate intracellular calcium levels by inhibiting NCX has made it a valuable pharmacological tool and a promising therapeutic candidate for conditions associated with calcium dysregulation, such as ischemia-reperfusion injury.[1][2][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the structural determinants of its activity. While extensive SAR data on a wide range of analogs is not publicly available, this guide consolidates the current understanding of how the molecular features of this compound contribute to its potent inhibitory effect on the NCX1 isoform.

Introduction to this compound and the Na+/Ca2+ Exchanger (NCX)

The Na+/Ca2+ exchanger is a critical transmembrane protein responsible for maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal tubular cells.[2] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter. Under pathological conditions such as ischemia, the reverse mode of NCX can become dominant, leading to a detrimental calcium overload.[2]

This compound is a benzyloxyphenyl derivative that has demonstrated high potency and selectivity for inhibiting the NCX, particularly the NCX1 isoform.[4][7] It is significantly more potent than earlier NCX inhibitors like KB-R7943.[1] This high selectivity makes this compound an invaluable tool for studying the physiological and pathological roles of NCX.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cellular and subcellular preparations. The half-maximal inhibitory concentration (IC50) values highlight its potent activity, which can vary depending on the cell type and experimental conditions.

Preparation TypeTargetIC50 (nM)Reference
Cultured Rat NeuronsNCX33[1]
Cultured Rat AstrocytesNCX5.0[1]
Cultured Rat MicrogliaNCX8.3[1]
Guinea-pig Ventricular Myocytes (inward NCX current)NCX40[4]
Guinea-pig Ventricular Myocytes (outward NCX current)NCX32[4]
Mouse Ventricular Myocytes (inward NCX current)NCX31
Mouse Ventricular Myocytes (outward NCX current)NCX28
NCX1-transfected Fibroblasts (45Ca2+ uptake)NCX1~30[4]

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain of the NCX protein. Cryo-electron microscopy studies have revealed that this compound stabilizes the exchanger in an inward-facing conformation. This conformational trapping prevents the transporter from cycling and exchanging Na+ and Ca+ ions. The binding of this compound is allosteric, meaning it binds to a site distinct from the ion-binding sites.

The inhibitory action of this compound is also linked to the Na+-dependent inactivation of the exchanger. Its potency is enhanced under conditions that favor this inactivated state.

cluster_membrane Cell Membrane cluster_ions Ion Movement NCX_active NCX (Outward-facing) NCX_inward NCX (Inward-facing) NCX_active->NCX_inward Ion Exchange Cycle Ca_out 1 Ca2+ (out) NCX_active->Ca_out NCX_inward->NCX_active NCX_inhibited NCX (Inhibited, Inward-facing) NCX_inward->NCX_inhibited This compound Binding Na_out 3 Na+ (out) NCX_inward->Na_out This compound This compound This compound->NCX_inward Binds to Inward Conformation NCX_inhibited->NCX_inhibited Na_in 3 Na+ (in) Na_in->NCX_active Ca_in 1 Ca2+ (in) Ca_in->NCX_inward

Mechanism of this compound Inhibition of the Na+/Ca2+ Exchanger.

Structural Determinants of Activity

While a comprehensive SAR of numerous this compound analogs is not available in the literature, site-directed mutagenesis studies on NCX1 have identified key amino acid residues that are crucial for the binding and inhibitory action of this compound. This provides valuable insight into the pharmacophore of this compound.

  • Phenylalanine at position 213 (Phe-213): Mutations at this residue have been shown to significantly reduce the sensitivity of NCX1 to this compound. This suggests a direct interaction between this residue and the inhibitor.[4]

  • Glycine at position 833 (Gly-833): Mutation of this glycine to cysteine also markedly diminishes the inhibitory effect of this compound.[4]

These findings indicate that the binding pocket for this compound is formed by residues from different transmembrane segments of the NCX protein, and that specific hydrophobic and steric interactions are critical for high-affinity binding.

cluster_NCX NCX1 Transmembrane Domain BindingPocket This compound Binding Pocket Phe213 Phe-213 BindingPocket->Phe213 Interaction Gly833 Gly-833 BindingPocket->Gly833 Interaction This compound This compound This compound->BindingPocket Binds to

Key Residues in NCX1 for this compound Interaction.

Experimental Protocols

Measurement of NCX Current using Whole-Cell Patch-Clamp

This technique allows for the direct measurement of the electrical currents generated by the Na+/Ca2+ exchanger.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts.

  • Pipette Solution (Intracellular): Contains a known concentration of Na+ and a Ca2+ buffer (e.g., EGTA) to control the intracellular Ca2+ concentration.

  • External Solution (Extracellular): Contains physiological concentrations of ions. The NCX current is induced by rapidly switching to a solution containing a high concentration of extracellular Ca2+.

  • Voltage Clamp: The membrane potential of the myocyte is clamped at a holding potential (e.g., -80 mV).

  • Current Recording: The current generated by the exchanger is recorded in response to changes in the extracellular Ca2+ concentration.

  • Inhibitor Application: After establishing a stable baseline NCX current, this compound is added to the external solution to measure its inhibitory effect.

Measurement of Na+-dependent Ca2+ Uptake

This assay measures the influx of radioactive 45Ca2+ into cells or vesicles, which is mediated by the reverse mode of the NCX.

Methodology:

  • Cell/Vesicle Loading: Cells or isolated membrane vesicles are pre-loaded with Na+ by incubation in a high-Na+ medium.

  • Initiation of Uptake: The Na+-loaded cells/vesicles are rapidly diluted into a medium containing 45Ca2+ and low Na+. This creates an outward Na+ gradient that drives the reverse mode of the NCX, leading to 45Ca2+ uptake.

  • Incubation with Inhibitor: The assay is performed in the presence and absence of various concentrations of this compound to determine its IC50 value.

  • Termination and Measurement: The uptake is stopped at specific time points by rapid filtration and washing. The amount of 45Ca2+ accumulated inside the cells/vesicles is quantified using a scintillation counter.

Start Start: Isolate Cells/Vesicles LoadNa Load with High Na+ Medium Start->LoadNa Dilute Dilute in Low Na+, 45Ca2+ Medium (+/- this compound) LoadNa->Dilute Incubate Incubate for Timed Intervals Dilute->Incubate FilterWash Rapid Filtration and Washing Incubate->FilterWash Scintillation Scintillation Counting FilterWash->Scintillation End End: Determine 45Ca2+ Uptake Scintillation->End

Workflow for Na+-dependent 45Ca2+ Uptake Assay.

Conclusion

This compound is a cornerstone molecule for the study of Na+/Ca2+ exchanger function and a lead compound for the development of therapeutics targeting calcium overload pathologies. Its high potency and selectivity are attributed to specific interactions with a well-defined binding pocket within the transmembrane domain of the NCX1 protein. While the full scope of its structure-activity relationship awaits the synthesis and evaluation of a broader range of analogs, the current data provides a strong foundation for future medicinal chemistry efforts. The experimental protocols detailed herein offer standardized methods for the evaluation of novel NCX inhibitors. Further research into the SAR of this compound will undoubtedly pave the way for the design of next-generation NCX modulators with improved pharmacokinetic and pharmacodynamic properties.

References

literature review of SEA0400 studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SEA0400: A Selective Na+/Ca2+ Exchanger (NCX) Inhibitor

Introduction

This compound, chemically known as 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and highly selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types by exchanging three sodium ions (Na+) for one calcium ion (Ca2+).[3][4] Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ from the cell. However, under pathological conditions such as ischemia-reperfusion injury, the exchanger can operate in the "reverse mode," leading to a detrimental influx of Ca2+.[5] this compound's ability to selectively block this exchanger has made it a valuable pharmacological tool for studying the role of NCX in cellular physiology and a promising therapeutic candidate for conditions associated with calcium overload, including cardiac and cerebral ischemia.[1][5][6]

Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the transmembrane domain of the NCX protein.[3][4] Structural studies have revealed that this compound binding stabilizes the exchanger in an inward-facing conformation.[3][7][8] This stabilization traps the transporter, preventing the conformational changes necessary for ion exchange and effectively blocking both the forward and reverse modes of operation.[7][8]

The binding of this compound is strongly linked to the Na+-dependent inactivation state of the exchanger.[3][4][8] By locking NCX1 in the inward-facing state, this compound facilitates the formation of an "inactivation assembly," which further stabilizes the inhibitor's binding and enhances its inhibitory effect.[3][7][8] This mechanism explains the high potency and selectivity of the compound. Studies have shown that this compound has negligible affinity for other ion channels (including L-type Ca2+ channels, Na+ channels, K+ channels), transporters, and various receptors at concentrations where it potently inhibits NCX.[1][2][6]

This compound Mechanism of Action on NCX1 cluster_membrane Cell Membrane NCX_active NCX1 (Active) NCX_inactive NCX1 (Inward-facing, Inactivated State) NCX_active->NCX_inactive Conformational Change Ca_out Ca2+ Extrusion (Forward Mode) NCX_active->Ca_out 3 Na+ in Ca_in Ca2+ Influx (Reverse Mode) NCX_active->Ca_in 3 Na+ out Block Ion Transport Blocked NCX_inactive->Block This compound This compound This compound->NCX_inactive Binds and Stabilizes

This compound stabilizes NCX1 in an inactivated state, blocking ion transport.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across numerous studies. The following tables summarize these key findings.

Table 1: In Vitro Inhibitory Potency of this compound on NCX

Cell/Tissue Type Parameter Value (nM) Reference
Cultured Rat Neurons IC50 33 [9]
Cultured Rat Astrocytes IC50 5.0 [9]
Cultured Rat Microglia IC50 8.3 [9]
Mouse Ventricular Myocytes (Inward NCX Current) EC50 31 [10]
Mouse Ventricular Myocytes (Outward NCX Current) EC50 28 [10]
Guinea-Pig Ventricular Myocytes EC50 30 - 40 [6]

| Cortical Neurons (NMDAR Current Inhibition) | IC50 | 27 |[11] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: Selectivity Profile of this compound

Target Activity Concentration Tested Reference
L-type Ca2+ Channels No significant effect 1 µM [6]
Na+ Channels No significant effect 1 µM [6]
Inwardly Rectifying K+ Channels No significant effect 1 µM [6]
Delayed Rectifier K+ Channels No significant effect 1 µM [6]
Norepinephrine Transporter Negligible affinity Not specified [1][2]
14 Other Receptors Negligible affinity Not specified [1][2]
Na+/H+ Exchanger No effect Not specified [1][2]
Na+,K+-ATPase No effect Not specified [1][2]

| Ca2+-ATPase | No effect | Not specified |[1][2] |

Table 3: In Vivo Protective Effects of this compound

Animal Model Condition Effect Reference
Rat Transient Middle Cerebral Artery Occlusion Reduced infarct volumes in cortex and striatum [1][2]
Mouse Myocardial Ischemia-Reperfusion Reduced Ca2+ overload [10]
Rabbit Drug-Induced Long QT Syndrome Suppressed Torsades de Pointes (TdP) [12]

| Rat | Manganese-Enhanced MRI (Heart) | Altered Mn2+ induced T1 changes, indicating NCX inhibition |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in this compound studies.

Protocol 1: Measurement of Intracellular Ca2+ Using Fura-2 AM

This method is widely used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NCX inhibition.

Methodology:

  • Cell Culture: Plate cells (e.g., astrocytes, neurons, or cardiomyocytes) on coverslips or in multi-well plates.

  • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (like HBSS) at 37°C for 30-60 minutes. Pluronic F-127 is often included to aid dye dispersion.[14]

  • Washing: Wash the cells with buffer to remove extracellular Fura-2 AM.[14]

  • Baseline Measurement: Mount the cells on a fluorescence microscope or place the plate in a microplate reader. Measure the ratio of fluorescence emission (~510 nm) when excited at two alternating wavelengths: ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).[14]

  • Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Recording: Continuously record the 340/380 fluorescence ratio to monitor changes in [Ca2+]i.

  • Calibration: At the end of the experiment, sequentially add a Ca2+ ionophore (e.g., ionomycin) to determine maximum fluorescence (Rmax) and a Ca2+ chelator (e.g., EGTA) to determine minimum fluorescence (Rmin) for calibration.[14]

Workflow: Intracellular Ca2+ Measurement A 1. Plate Cells B 2. Load with Fura-2 AM (30-60 min, 37°C) A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Record Baseline Fluorescence Ratio (340/380 nm) C->D E 5. Apply this compound D->E F 6. Continuously Record Ratio (Observe [Ca2+]i Change) E->F G 7. Calibrate with Ionomycin (Rmax) and EGTA (Rmin) F->G

Workflow for measuring intracellular calcium with Fura-2 AM.
Protocol 2: Whole-Cell Patch-Clamp for Measuring NCX Current

This electrophysiological technique allows for the direct measurement of the current generated by the Na+/Ca2+ exchanger (INCX).

Methodology:

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an intracellular solution containing a specific, buffered Ca2+ concentration.[14]

  • Cell Isolation: Isolate single cells (e.g., ventricular myocytes) for recording.

  • Giga-seal Formation: Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.[14]

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[14]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps or steps to elicit and measure both inward and outward NCX currents.[14][15]

  • Baseline Recording: Record stable baseline NCX currents. To isolate INCX, other currents are often blocked pharmacologically (e.g., with nifedipine for L-type Ca2+ channels).

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound.[14]

  • Inhibition Measurement: Continue recording to measure the degree of inhibition of the NCX current. A full block is often confirmed by applying NiCl2 (a non-specific NCX blocker) at the end.[15]

Workflow: Patch-Clamp for NCX Current A 1. Prepare Pipette with Intracellular Solution C 3. Form Giga-seal and Achieve Whole-Cell Access A->C B 2. Isolate Single Cell B->C D 4. Apply Voltage-Clamp Protocol (e.g., ramp from +40 to -80 mV) C->D E 5. Record Baseline NCX Current (INCX) D->E F 6. Perfuse with this compound E->F G 7. Record Inhibited INCX F->G H 8. Analyze Data to Determine % Inhibition G->H

Workflow for electrophysiological measurement of NCX current.

Therapeutic Potential and Applications

The ability of this compound to inhibit NCX, particularly the reverse mode activated during ischemia, positions it as a promising agent for cytoprotection.

  • Neuroprotection: In models of cerebral ischemia, this compound reduces infarct size by preventing the massive Ca2+ influx that triggers excitotoxicity and cell death pathways.[1][2] It attenuates the production of reactive oxygen species (ROS) and DNA damage in neural cells.[1]

  • Cardioprotection: In the heart, reverse mode NCX is a major contributor to Ca2+ overload during ischemia-reperfusion, leading to arrhythmias and cell death.[5][6] this compound has been shown to reduce this Ca2+ overload, mitigate reperfusion injury, and suppress arrhythmias in various animal models.[10][16][17] Its effects on proarrhythmia can depend on the baseline NCX expression level, suggesting a nuanced therapeutic window.[17][18]

Therapeutic Logic of this compound Ischemia Ischemia / Reperfusion Na_In ↑ Intracellular Na+ Ischemia->Na_In NCX_Rev NCX Reverse Mode Activation Na_In->NCX_Rev Ca_Overload Intracellular Ca2+ Overload NCX_Rev->Ca_Overload Cell_Death Cell Death / Tissue Damage (e.g., Infarction, Arrhythmia) Ca_Overload->Cell_Death This compound This compound This compound->NCX_Rev Inhibits Protection Neuroprotection & Cardioprotection This compound->Protection

This compound prevents cell damage by inhibiting reverse mode NCX activation.

Conclusion

This compound is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, making it an invaluable research tool for elucidating the multifaceted roles of NCX. Its mechanism of action, centered on stabilizing an inactivated state of the transporter, provides a clear basis for its efficacy. Extensive in vitro and in vivo data demonstrate its potential to protect against cellular damage caused by Ca2+ overload, particularly in the context of cardiac and cerebral ischemia-reperfusion injuries. While further clinical investigation is required, the pharmacological profile of this compound highlights NCX inhibition as a promising therapeutic strategy for a range of ischemic and neurodegenerative disorders.

References

SEA0400 Target Validation in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of SEA0400, a potent and selective inhibitor of the sodium-calcium exchanger (NCX), specifically within the context of cardiac myocytes. We will delve into its mechanism of action, present quantitative data on its efficacy and selectivity, outline detailed experimental protocols for its characterization, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction to this compound and its Primary Target: The Na+/Ca2+ Exchanger (NCX)

The cardiac Na+/Ca2+ exchanger (NCX1) is a critical sarcolemmal protein responsible for maintaining intracellular calcium homeostasis.[1] It is an electrogenic transporter, exchanging three sodium ions (Na+) for one calcium ion (Ca2+).[2] Under normal physiological conditions, its primary role is to extrude Ca2+ from the myocyte during diastole (forward mode), contributing to cardiac relaxation.[1] However, under pathophysiological conditions such as myocardial ischemia and reperfusion, the reverse mode of NCX can be activated, leading to Ca2+ influx and subsequent cellular injury.[1][3]

This compound (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) is a small molecule inhibitor of NCX that has shown promise in preclinical models of cardiac ischemia-reperfusion injury.[1][3][4] Its high potency and selectivity for NCX make it a valuable pharmacological tool for studying the role of this exchanger in cardiac physiology and pathology, as well as a potential therapeutic agent.[5][6][7]

Quantitative Data on this compound Efficacy and Selectivity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on NCX and its selectivity against other ion channels in cardiac myocytes.

Table 1: Potency of this compound in Inhibiting the Na+/Ca2+ Exchanger (NCX)

PreparationSpeciesMethodParameterValue (nM)Reference
Ventricular MyocytesGuinea PigPatch ClampEC50 (inward current)40[5]
Ventricular MyocytesGuinea PigPatch ClampEC50 (outward current)32[5]
Ventricular MyocytesMousePatch ClampEC50 (inward current)31[8]
Ventricular MyocytesMousePatch ClampEC50 (outward current)28[8]
Cardiac Sarcolemmal VesiclesCanine45Ca2+ UptakeIC5090[4][9]
CardiomyocytesRat45Ca2+ UptakeIC5092[4][9]
Cultured NeuronsRatNCX ActivityIC5033[9]
AstrocytesRatNCX ActivityIC505[9]
MicrogliaRatNCX ActivityIC508.3[9]

Table 2: Selectivity of this compound for NCX Over Other Myocardial Ion Currents

Ion CurrentSpeciesThis compound Concentration (μM)Inhibition (%)Reference
L-type Ca2+ currentGuinea Pig1No significant effect[5]
Inwardly rectifying K+ currentGuinea Pig1No significant effect[5]
Delayed rectifier K+ currentGuinea Pig1No significant effect[5]
Na+ currentGuinea Pig1No significant effect[5]
L-type Ca2+ currentGuinea Pig1022.7[5]
Inwardly rectifying K+ currentGuinea Pig1012.3[5]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly binding to and inhibiting the NCX protein. Recent structural studies have revealed that this compound stabilizes the exchanger in an inward-facing, inactivated state, thereby blocking the conformational changes required for ion transport.[6][7] This inhibition of NCX has significant downstream consequences on intracellular Ca2+ handling and cellular function.

Signaling Pathway of this compound Action in Cardiac Myocytes

SEA0400_Signaling_Pathway cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ NCX->Ca_in Ca2+ Influx (Reverse) NCX->Ca_in Ca2+ Efflux (Forward) L_type L-type Ca2+ Channel L_type->Ca_in Ca2+ Influx Na_K_pump Na+/K+ ATPase Na_in Intracellular Na+ Na_K_pump->Na_in Maintains Gradient RyR Ryanodine Receptor (RyR) RyR->Ca_in Ca2+ Release SERCA SERCA2a This compound This compound This compound->NCX Inhibits Ca_in->RyR Triggers CICR Ca_in->SERCA Uptake into SR Contraction Myofilament Contraction Ca_in->Contraction Activates Ischemia Ischemia/Reperfusion Ischemia->Na_in Increases Na_in->NCX Promotes Reverse Mode

Caption: this compound inhibits NCX, preventing Ca2+ overload during ischemia/reperfusion.

Experimental Protocols for Target Validation

Validating the target of this compound in cardiac myocytes involves a series of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NCX Current

This protocol is designed to isolate and measure the NCX current (I_NCX) in single ventricular myocytes and assess the inhibitory effect of this compound.

Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using enzymatic digestion with collagenase and protease.

  • Store the isolated myocytes in a Ca2+-free solution at room temperature and use within 8-12 hours.

Electrophysiological Recording:

  • Use an amplifier and data acquisition system for whole-cell patch-clamp recordings.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Pipette Solution (in mM): 120 Cs-glutamate, 20 TEA-Cl, 10 HEPES, 5 MgATP, 10 EGTA, pH adjusted to 7.2 with CsOH.

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2, pH adjusted to 7.4 with NaOH. To block other currents, add nifedipine (10 µM) to block L-type Ca2+ channels and ouabain (10 µM) to inhibit the Na+/K+ pump.

  • Establish a whole-cell configuration and hold the myocyte at a holding potential of -40 mV.

  • Apply a ramp voltage protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit I_NCX.

  • To isolate I_NCX, record the current before and after the application of a high concentration of a non-specific NCX blocker (e.g., 5 mM NiCl2) or by replacing external Na+ with Li+. The Ni2+-sensitive or Na+-dependent current is considered to be I_NCX.

  • To test the effect of this compound, perfuse the cell with the external solution containing various concentrations of this compound and record I_NCX.

Data Analysis:

  • Measure the peak inward and outward I_NCX at specific voltages (e.g., -120 mV and +60 mV).

  • Construct a dose-response curve by plotting the percentage inhibition of I_NCX against the concentration of this compound.

  • Fit the data with the Hill equation to determine the EC50 value.

Measurement of Intracellular Ca2+ Transients

This protocol uses fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to electrical stimulation and to assess the effect of this compound.

Cell Preparation and Dye Loading:

  • Isolate ventricular myocytes as described above.

  • Incubate the myocytes with a fluorescent Ca2+ indicator such as Fura-2 AM (5 µM) or Indo-1 AM (5 µM) for 20-30 minutes at room temperature in the dark.

  • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

Fluorescence Measurement:

  • Mount the dye-loaded myocytes on the stage of an inverted microscope equipped for fluorescence imaging.

  • Superfuse the cells with a Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Electrically stimulate the myocytes at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.

  • Record the fluorescence emission (e.g., at 510 nm for Fura-2 with excitation at 340 and 380 nm).

  • After establishing a baseline of stable Ca2+ transients, perfuse the cells with Tyrode's solution containing this compound at the desired concentration.

  • Continue recording to observe the effect of this compound on the amplitude and kinetics of the Ca2+ transients.

Data Analysis:

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to represent the relative [Ca2+]i.

  • Measure the amplitude, time to peak, and decay rate of the Ca2+ transients before and after the application of this compound.

  • Statistically compare the parameters to determine the significance of this compound's effect.

Experimental Workflow for Assessing Cardioprotection in an Ischemia-Reperfusion Model

Ischemia_Reperfusion_Workflow start Isolated Langendorff Perfused Heart stabilization Stabilization Period (e.g., 20 min) start->stabilization baseline Baseline Functional Assessment (LVDP, HR) stabilization->baseline treatment Treatment Group: Infuse this compound Control Group: Infuse Vehicle baseline->treatment ischemia Global Ischemia (e.g., 30 min) treatment->ischemia reperfusion Reperfusion (e.g., 60 min) ischemia->reperfusion functional_recovery Post-Ischemic Functional Assessment reperfusion->functional_recovery biochemical Biochemical Analysis (e.g., LDH, CK release) reperfusion->biochemical end Data Analysis and Comparison functional_recovery->end biochemical->end

Caption: Workflow for evaluating this compound's cardioprotective effects in an ex vivo heart model.

Off-Target Effects and Pro-Arrhythmic Potential

While this compound is highly selective for NCX at concentrations effective for inhibiting the exchanger, some off-target effects have been reported at higher concentrations.[5] For instance, at 10 µM, this compound can cause a modest inhibition of the L-type Ca2+ current and the inwardly rectifying K+ current.[5]

Furthermore, the inhibition of NCX, a key player in Ca2+ extrusion, can lead to an increase in intracellular Ca2+ levels. While this can have a positive inotropic effect, it can also create a substrate for arrhythmias.[2][10] Some studies have reported pro-arrhythmic effects of this compound, particularly in models with reduced NCX expression where further inhibition can lead to Ca2+ overload.[10] Conversely, in conditions of increased NCX expression, such as in heart failure, this compound has demonstrated anti-arrhythmic properties by reducing the occurrence of spontaneous Ca2+ release events.[2][10]

Logical Framework for Target Validation

The validation of this compound as a specific NCX inhibitor in cardiac myocytes follows a logical progression of experiments designed to demonstrate its direct interaction with the target and the functional consequences of this interaction.

Target_Validation_Logic cluster_direct Direct Target Engagement cluster_functional Functional Consequences of Target Inhibition cluster_selectivity Selectivity and Off-Target Assessment hypothesis Hypothesis: This compound is a potent and selective inhibitor of cardiac NCX binding Biochemical Binding Assays (e.g., radioligand binding) hypothesis->binding inhibition Direct Inhibition of NCX Current (Patch-Clamp Electrophysiology) hypothesis->inhibition other_channels Lack of Effect on Other Ion Channels at Therapeutic Concentrations hypothesis->other_channels validation Conclusion: Target Validated binding->validation ca_handling Alteration of Intracellular Ca2+ Handling (Ca2+ Transients, Sparks) inhibition->ca_handling inhibition->validation contractility Changes in Myocyte Contractility (Cell Shortening) ca_handling->contractility action_potential Modulation of Action Potential Duration ca_handling->action_potential arrhythmia Assessment of Pro-arrhythmic Potential ca_handling->arrhythmia contractility->validation action_potential->validation other_channels->validation arrhythmia->validation

Caption: Logical flow for the validation of this compound as a specific NCX inhibitor.

Conclusion

This compound has been extensively validated as a potent and highly selective inhibitor of the Na+/Ca2+ exchanger in cardiac myocytes. Its ability to modulate intracellular Ca2+ handling provides a powerful tool for investigating the role of NCX in both normal cardiac function and in pathological states. While its therapeutic potential is promising, particularly in the context of ischemia-reperfusion injury, careful consideration of its potential pro-arrhythmic effects is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and targeting the cardiac Na+/Ca2+ exchanger.

References

role of SEA0400 in modulating intracellular calcium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of SEA0400 in Modulating Intracellular Calcium

Executive Summary

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of cellular processes. The precise regulation of its concentration is vital for normal cell function, and dysregulation is implicated in numerous pathologies. The sodium-calcium exchanger (NCX) is a key plasma membrane protein responsible for maintaining Ca2+ homeostasis, particularly in excitable cells such as cardiomyocytes and neurons. This compound, a potent and selective inhibitor of the NCX, has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of this exchanger. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on intracellular Ca2+ dynamics, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of calcium signaling, cardiovascular disease, and neurobiology.

Introduction to this compound and its Mechanism of Action

This compound, with the chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger.[1][2][3][4][5] The NCX operates bidirectionally, mediating the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+ across the plasma membrane.

  • Forward Mode (Ca2+ Efflux): Under normal physiological conditions, the NCX primarily operates in the forward mode, extruding Ca2+ from the cell to maintain low intracellular Ca2+ concentrations.[6]

  • Reverse Mode (Ca2+ Influx): In certain pathophysiological states, such as ischemia-reperfusion injury, intracellular Na+ concentration can rise, causing the NCX to operate in the reverse mode, leading to a detrimental influx of Ca2+.[5]

This compound exerts its effect by binding to the NCX protein, thereby inhibiting its transport activity.[1][2][3][7][8] This inhibition can have profound effects on intracellular Ca2+ levels. By blocking the forward mode, this compound can lead to an increase in intracellular Ca2+ under baseline conditions.[8] Conversely, by inhibiting the reverse mode, it can prevent the pathological Ca2+ overload associated with conditions like ischemia.[9][10][11][12] Notably, studies have shown that this compound is highly selective for the NCX, with negligible effects on other ion channels and transporters at concentrations where it effectively inhibits the NCX.[1][3][13]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the inhibitory potency of this compound and its effects on intracellular calcium and cellular function.

Table 1: Inhibitory Potency of this compound on the Na+/Ca2+ Exchanger (NCX)

Cell/Tissue TypeParameterValue (nM)Reference(s)
Cultured Rat NeuronsIC5033[1][3][7]
Cultured Rat AstrocytesIC505.0[1][2][3][7]
Cultured Rat MicrogliaIC508.3[1][2][3][7]
Canine Cardiac Sarcolemmal VesiclesIC5090[2]
Rat CardiomyocytesIC5092[2]
Mouse Ventricular MyocytesEC50 (inward NCX current)31[10]
Mouse Ventricular MyocytesEC50 (outward NCX current)28[10]

Table 2: Effects of this compound on Intracellular Calcium ([Ca2+]i) and Cellular Function

Experimental ModelEffect of this compoundQuantitative ChangeReference(s)
Mouse Ventricular Myocytes (Ischemia/Reperfusion)Reduction in [Ca2+]i increaseSignificantly blocked the increase in [Ca2+]i[10]
Murine Cardiomyocytes (WT and hetKO)Increase in Ca2+ transient amplitude126.3 ± 6.0% to 140.6 ± 12.8% of basal[6]
Canine Ventricular MyocytesNo significant change in diastolic [Ca2+]i-[14]
Canine Ventricular Papillary MusclesDecrease in Early Afterdepolarization (EAD) amplitudeFrom 26.6 ± 2.5 mV to 14.8 ± 1.8 mV (1 µM)[15]
Canine Purkinje FibersDecrease in Delayed Afterdepolarization (DAD) amplitudeFrom 12.5 ± 1.7 mV to 5.9 ± 1.4 mV (1 µM)[15]
Isolated Rat Cardiomyocytes (Hypoxia)Reduction in intracellular Ca2+ accumulationPrevented rapid increase in [Ca2+]i[12]

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a widely used method for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.[16][17][18][19]

Principle: Fura-2 AM is a membrane-permeable dye that is hydrolyzed by intracellular esterases to the Ca2+-sensitive indicator Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. The ratio of fluorescence intensities at 340 nm and 380 nm excitation (with emission at ~510 nm) is directly proportional to the intracellular Ca2+ concentration, allowing for quantitative measurements that are less susceptible to variations in dye loading and cell thickness.[16][17]

Materials:

  • Fura-2 AM (cell permeant)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

  • Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. For the final loading solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, Pluronic® F-127 (0.02-0.05%) can be included. Probenecid (1-2.5 mM) can also be added to the buffer to inhibit anion transporters and reduce dye leakage.

  • Cell Loading: Remove the culture medium and wash the cells with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.[17][18]

  • De-esterification: After loading, wash the cells with HBSS (containing probenecid if used previously) to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[17][18]

  • Fluorescence Measurement: Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm. Alternatively, use a fluorescence plate reader.[19][20]

  • Experimental Procedure:

    • Record a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Record the change in the F340/F380 ratio over time.

    • Stimulate the cells with an agonist if required to induce a calcium response.

  • Calibration (optional): To convert the fluorescence ratio to absolute Ca2+ concentrations, perform a calibration at the end of the experiment.

    • Add a Ca2+ ionophore like ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, add a Ca2+ chelator like EGTA (to a final concentration higher than the extracellular Ca2+) to obtain the minimum fluorescence ratio (Rmin).

    • Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.[8][18]

Measurement of Na+/Ca2+ Exchanger (NCX) Current using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the direct measurement of NCX currents and the effect of this compound using the whole-cell patch-clamp technique.[8]

Principle: The whole-cell patch-clamp configuration allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane. By manipulating the intracellular and extracellular ionic compositions, it is possible to isolate and measure the current generated by the NCX.

Materials:

  • Extracellular (bath) solution: Containing defined concentrations of NaCl, CaCl2, and other ions to support cell viability and generate NCX currents.

  • Intracellular (pipette) solution: Containing a known concentration of NaCl and a Ca2+ buffer (e.g., BAPTA or EGTA) to clamp the intracellular Ca2+ concentration.

  • This compound stock solution.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., ventricular myocytes) using enzymatic digestion.

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance seal (Giga-seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the cell's interior and dialysis of the cell with the pipette solution.

  • Current Measurement:

    • Clamp the cell at a holding potential where other voltage-gated channels are largely inactive (e.g., -40 mV to inactivate Na+ and T-type Ca2+ channels).

    • Apply voltage ramps or steps to elicit NCX currents. The direction and magnitude of the current will depend on the membrane potential and the Na+ and Ca2+ gradients.

    • Record the baseline NCX current.

  • Application of this compound: Perfuse the bath with the extracellular solution containing this compound at the desired concentration and record the change in the NCX current to determine the inhibitory effect.[10][14]

Visualizations of this compound's Role and Experimental Design

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and the experimental approaches to study it.

cluster_cell Cell Interior cluster_extracellular Extracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_in [Na+]i NCX->Na_in Reverse Mode (Ca2+ Influx) Ca_out [Ca2+]o NCX->Ca_out 1 Ca2+ Ca_in [Ca2+]i Ca_in->NCX Forward Mode (Ca2+ Efflux) Na_out [Na+]o Na_out->NCX 3 Na+ This compound This compound This compound->NCX Inhibition

Caption: Signaling pathway of the Na+/Ca2+ exchanger and its inhibition by this compound.

start Start cell_prep Prepare Cells (Coverslips or Plates) start->cell_prep loading Load with Fura-2 AM (30-60 min) cell_prep->loading wash Wash and De-esterify (30 min) loading->wash imaging Fluorescence Imaging (Ex: 340/380nm, Em: 510nm) wash->imaging baseline Record Baseline F340/F380 Ratio imaging->baseline add_this compound Apply this compound baseline->add_this compound record_effect Record Change in F340/F380 Ratio add_this compound->record_effect analysis Data Analysis (Calculate [Ca2+]i) record_effect->analysis end End analysis->end

Caption: Experimental workflow for measuring [Ca2+]i with Fura-2 AM and this compound.

cluster_phys Physiological Conditions cluster_patho Pathological Conditions (e.g., Ischemia-Reperfusion) This compound This compound NCX_inhibition NCX Inhibition This compound->NCX_inhibition phys_effect Inhibition of Forward Mode (Ca2+ Efflux) NCX_inhibition->phys_effect patho_effect Inhibition of Reverse Mode (Ca2+ Influx) NCX_inhibition->patho_effect phys_result ↑ Intracellular [Ca2+] (Potential for positive inotropy) phys_effect->phys_result patho_result ↓ Intracellular Ca2+ Overload (Cardio- and Neuroprotection) patho_effect->patho_result

Caption: Logical relationships of this compound's effects in different cellular states.

Therapeutic Implications and Future Directions

The ability of this compound to selectively inhibit the NCX has positioned it as a valuable compound with significant therapeutic potential in a range of diseases characterized by Ca2+ dysregulation.

  • Cardioprotection: In the context of myocardial ischemia-reperfusion injury, the reverse mode of the NCX is a major contributor to Ca2+ overload, leading to cell death and cardiac dysfunction. This compound has been shown to be cardioprotective by mitigating this Ca2+ overload, improving the recovery of cardiac function, and reducing infarct size in preclinical models.[5][9][11][21][22]

  • Neuroprotection: Similar to the heart, neuronal injury during stroke and other neurodegenerative conditions is often associated with excitotoxicity and Ca2+ overload. The inhibition of NCX by this compound has demonstrated neuroprotective effects by reducing ischemic brain damage.[1][3][23]

  • Anti-arrhythmic Effects: By modulating Ca2+ handling in cardiomyocytes, this compound has shown potential in suppressing arrhythmias. It can reduce the occurrence of both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[6][15][24][25]

Future research will likely focus on further elucidating the therapeutic window for NCX inhibition, as complete blockade may interfere with normal physiological functions. The development of isoform-specific NCX inhibitors and a deeper understanding of the role of NCX in different subcellular compartments will be crucial for advancing the therapeutic applications of compounds like this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the Na+/Ca2+ exchanger. Its ability to modulate intracellular Ca2+ by inhibiting the NCX has provided invaluable insights into the role of this transporter in both health and disease. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of Ca2+ signaling and to explore its therapeutic potential in cardiovascular and neurological disorders.

References

SEA0400: A Technical Guide to Investigating Neuroprotective Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating significant neuroprotective effects in various preclinical models of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and key quantitative data related to the use of this compound in neuroprotection research. Detailed methodologies for both in vivo and in vitro studies are presented, alongside a comprehensive summary of its impact on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases and ischemic stroke.

Introduction

Intracellular calcium (Ca2+) dysregulation is a central pathological event in numerous neurodegenerative conditions. The sodium-calcium exchanger (NCX) is a critical plasma membrane protein that regulates intracellular Ca2+ levels by extruding it from the cell. Under pathological conditions, such as ischemia, the reverse mode of NCX can contribute to detrimental Ca2+ overload. This compound has emerged as a highly selective inhibitor of the NCX, particularly the NCX1 isoform, which is predominantly expressed in the brain. Its ability to mitigate Ca2+ overload-induced neuronal damage has positioned it as a valuable tool for investigating neuroprotective pathways and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by inhibiting the reverse mode of the Na+/Ca2+ exchanger, thereby preventing the influx of cytotoxic Ca2+ into neurons. This action is particularly relevant in pathological states where intracellular sodium concentration is elevated, such as during an ischemic event. By blocking this Ca2+ entry pathway, this compound helps to maintain intracellular Ca2+ homeostasis and mitigates the downstream deleterious consequences of calcium overload.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific downstream signaling pathways. A key pathway implicated is the Extracellular signal-regulated kinase (ERK) pathway.

By preventing NCX-mediated Ca2+ influx, this compound attenuates the activation of ERK phosphorylation.[1] This, in turn, leads to a reduction in lipid peroxidation, a major contributor to oxidative stress and neuronal damage.[1] The precise mechanisms linking Ca2+ influx, ERK phosphorylation, and lipid peroxidation are a continuing area of investigation.

G cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 This compound Intervention cluster_2 Cellular Response cluster_3 Outcome Increased Intracellular Na+ Increased Intracellular Na+ NCX1 Na+/Ca2+ Exchanger 1 (NCX1) (Reverse Mode) Increased Intracellular Na+->NCX1 Activates This compound This compound This compound->NCX1 Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca2+ Influx Cytotoxic Ca2+ Influx NCX1->Ca2+ Influx ERK Phosphorylation ↑ ERK Phosphorylation Ca2+ Influx->ERK Phosphorylation Lipid Peroxidation ↑ Lipid Peroxidation ERK Phosphorylation->Lipid Peroxidation Neuronal Damage Neuronal Damage Lipid Peroxidation->Neuronal Damage

This compound inhibits NCX1-mediated Ca2+ influx and downstream neurotoxic signaling.

Quantitative Data

The potency and efficacy of this compound have been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

ParameterCell TypeValueReference
IC50 Cultured Rat Astrocytes5.0 nMTocris Bioscience
IC50 Cultured Rat Microglia8.3 nMTocris Bioscience
IC50 Cultured Rat Neurons33 nMTocris Bioscience
IC50 Canine Cardiac Sarcolemmal Vesicles90 nMTocris Bioscience
IC50 Rat Cardiomyocytes92 nMTocris Bioscience

Table 1: In Vitro IC50 Values of this compound for NCX Inhibition.

Animal ModelTreatment RegimenOutcome MeasureResultReference
MPTP Mouse Model of Parkinson's Disease10 mg/kg, i.p., four times at 2-h intervalsDopamine levels in the midbrainThis compound counteracted the MPTP-induced decrease.(Ago et al., 2011)
Motor coordination (Rotarod test)This compound counteracted the MPTP-induced impairment.(Ago et al., 2011)
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats1 and 3 mg/kg i.v. at occlusion, then 1 and 3 mg/kg/h for 2 hInfarct volume in cerebral cortex and striatumThis compound dose-dependently reduced infarct volumes.(Matsuda et al., 2001)

Table 2: In Vivo Neuroprotective Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key in vivo and in vitro experiments.

In Vivo: MPTP Mouse Model of Parkinson's Disease

This model is used to investigate the neuroprotective effects of this compound against dopaminergic neurotoxicity.

Materials:

  • Male C57BL/6J mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Saline solution

  • S-methylthiocitrulline (selective neuronal NO synthase inhibitor, as a positive control)

  • Rotarod apparatus

  • Equipment for HPLC analysis of dopamine

  • Equipment for immunohistochemistry (tyrosine hydroxylase antibody)

Protocol:

  • Animal Handling: Acclimatize male C57BL/6J mice for at least one week before the experiment.

  • MPTP Administration: Induce dopaminergic neurotoxicity by administering MPTP at a dose of 10 mg/kg, intraperitoneally (i.p.), four times at 2-hour intervals.[1]

  • This compound Treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) at a specified time before or after the MPTP injections. A dose-response study is recommended to determine the optimal protective concentration.

  • Behavioral Testing: Assess motor coordination using a rotarod test at a designated time point after MPTP administration (e.g., 7 days).

  • Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the midbrain and striatum. Measure dopamine and its metabolite levels using HPLC.

  • Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

G cluster_0 Preparation cluster_1 Induction & Treatment cluster_2 Assessment cluster_3 Analysis A Acclimatize C57BL/6J Mice B Administer MPTP (10 mg/kg, i.p., 4x at 2h intervals) A->B C Administer this compound (i.p.) A->C D Behavioral Testing (Rotarod) B->D E Neurochemical Analysis (HPLC for Dopamine) B->E F Immunohistochemistry (TH Staining) B->F C->D C->E C->F G Data Analysis & Interpretation D->G E->G F->G

Workflow for the MPTP mouse model of Parkinson's disease.
In Vitro: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates ischemic conditions to evaluate the neuroprotective effects of this compound against ischemic neuronal injury.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line

  • Normal culture medium (e.g., Neurobasal medium with B27 supplement)

  • Glucose-free culture medium

  • This compound

  • Hypoxia chamber (95% N2, 5% CO2)

  • Reagents for assessing cell viability (e.g., Propidium Iodide, LDH assay kit)

  • Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA-AM)

  • Kits for DNA laddering assay

  • Fluorescent nuclear stains (e.g., Hoechst 33342)

Protocol:

  • Cell Culture: Plate primary neurons or a neuronal cell line at an appropriate density and allow them to mature.

  • This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 30 minutes) before inducing OGD.

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxia chamber for a predetermined period (e.g., 60-90 minutes) to induce ischemic-like injury.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium (containing this compound for the treated groups) and return the plates to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell death using assays such as Propidium Iodide staining and measurement of lactate dehydrogenase (LDH) release into the culture medium.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA-AM.

    • Apoptosis: Assess DNA laddering using gel electrophoresis and observe nuclear condensation with fluorescent stains like Hoechst 33342.

G cluster_0 Preparation cluster_1 Treatment & Insult cluster_2 Endpoint Analysis cluster_3 Outcome A Culture Primary Neurons or Neuronal Cell Line B Pre-treat with this compound A->B C Induce Oxygen-Glucose Deprivation (OGD) B->C D Reperfusion C->D E Assess Cell Viability (PI/LDH) D->E F Measure ROS Production D->F G Analyze Apoptosis (DNA Laddering, Nuclear Condensation) D->G H Quantify Neuroprotection E->H F->H G->H

Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of NCX in neuronal injury and for exploring novel neuroprotective strategies. Its high potency and selectivity make it an ideal candidate for preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the therapeutic potential of NCX inhibition in a variety of neurodegenerative and ischemic conditions. Further research into the downstream signaling pathways modulated by this compound will undoubtedly uncover additional targets for therapeutic intervention.

References

SEA0400 as a Probe for NCX Function in Astrocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), and its application as a research tool to investigate NCX function specifically in astrocytes. This document details the quantitative aspects of this compound's inhibitory action, provides in-depth experimental protocols for its use, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to this compound and NCX in Astrocytes

The sodium-calcium exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium ([Ca2+]i) and sodium ([Na+]i) homeostasis in various cell types, including astrocytes.[1] In the central nervous system, astrocytes express all three isoforms of NCX (NCX1, NCX2, and NCX3), which are often localized in perisynaptic processes. NCX can operate in two modes: a "forward" mode that extrudes Ca2+ from the cell and a "reverse" mode that allows Ca2+ to enter.

In astrocytes, the reverse mode of NCX is of particular physiological significance. Neuronal activity can lead to an increase in extracellular potassium and glutamate, triggering Na+ influx into astrocytes through transporters and channels.[1] This elevation in intracellular Na+ can reverse the NCX, leading to Ca2+ entry and subsequent intracellular Ca2+ signaling cascades, independent of release from internal stores.[1][2]

This compound (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) is a novel, potent, and highly selective inhibitor of the Na+/Ca2+ exchanger.[3][4] Its high affinity and selectivity, particularly for the NCX1 isoform, make it an invaluable pharmacological tool for dissecting the physiological and pathological roles of NCX in astrocytes.[3][5][6]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an NCX inhibitor has been quantified across various studies and cell types. The following table summarizes the key inhibitory concentrations (IC50) of this compound, highlighting its potent effect in astrocytes.

ParameterCell TypeIC50 ValueReference
NCX Inhibition Cultured Rat Astrocytes5.0 nM[3][4]
Cultured Rat Neurons33 nM[3][4][7]
Cultured Rat Microglia8.3 nM[3][4][7]
Canine Cardiac Sarcolemmal Vesicles90 nM[8][9]
Rat Cardiomyocytes92 nM[8][9]

Note: The IC50 values demonstrate that this compound is a highly potent inhibitor of NCX in astrocytes, with a significantly higher affinity compared to other neural cell types and cardiomyocytes.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific site on the NCX protein, stabilizing it in an inward-facing conformation and promoting a Na+-dependent inactivated state.[10][11] This allosteric inhibition effectively blocks the conformational changes required for ion transport, particularly the reverse mode of Ca2+ entry.[10][12]

The following diagram illustrates the signaling pathway leading to NCX-mediated calcium influx in astrocytes and the inhibitory action of this compound.

Astrocyte NCX Signaling and this compound Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments to probe NCX function in astrocytes using this compound.

Primary Astrocyte Culture

Objective: To establish a primary culture of astrocytes from rodent brains for subsequent functional assays.

Materials:

  • Postnatal day 1-3 (P1-P3) rodent pups

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Sterile dissection tools

  • Centrifuge

Protocol:

  • Euthanize P1-P3 pups according to approved animal care protocols.

  • Dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin with DMEM containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto poly-D-lysine coated T-75 flasks.

  • Change the medium every 3-4 days.

  • After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to detach microglia and oligodendrocytes.

  • Treat the remaining astrocyte monolayer with trypsin and re-plate onto appropriate culture dishes for experiments.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Objective: To measure changes in [Ca2+]i in astrocytes in response to stimuli and inhibition by this compound.

Materials:

  • Primary astrocyte culture in 96-well black-walled plates

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)

Protocol:

  • Culture primary astrocytes to confluency in a 96-well plate.

  • Prepare a Fura-2 AM loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

  • Wash the cells once with HBSS.

  • Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the wells and incubate for a specified pre-treatment time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Establish a baseline reading for a few minutes.

  • Add a stimulus to induce Ca2+ influx (e.g., a high concentration of glutamate or an ionophore like ionomycin) and continue recording the fluorescence ratio (F340/F380).

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Na+-dependent 45Ca2+ Uptake Assay

Objective: To directly measure the activity of the reverse mode of NCX and its inhibition by this compound.

Materials:

  • Primary astrocyte culture

  • Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • Wash buffer (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • 45CaCl2

  • This compound

  • Scintillation counter and scintillation fluid

Protocol:

  • Plate astrocytes in multi-well plates and grow to confluency.

  • Pre-incubate the cells with this compound or vehicle in a Na+-free buffer for 10-20 minutes.

  • To initiate the uptake, replace the pre-incubation buffer with the uptake buffer containing 45CaCl2 (e.g., 1 µCi/mL).

  • Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The amount of 45Ca2+ uptake is indicative of the reverse NCX activity.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on NCX-mediated Ca2+ influx in astrocytes.

Workflow for [Ca2+]i Measurement with this compound

Selectivity and Off-Target Effects

This compound exhibits high selectivity for NCX over other ion channels and transporters.[3][4] Studies have shown that at concentrations effective for NCX inhibition, this compound has negligible effects on L-type Ca2+ channels, Na+ channels, K+ channels, and various receptors and enzymes.[3][13] This high degree of selectivity is a key advantage of this compound as a pharmacological probe. However, at much higher concentrations (in the micromolar range), some off-target effects on other ion channels have been reported, so careful dose-response studies are recommended.[13]

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the Na+/Ca2+ exchanger in astrocyte physiology and pathophysiology. Its high potency allows for the targeted inhibition of NCX, enabling researchers to elucidate its contribution to astrocytic Ca2+ signaling, neurovascular coupling, and its involvement in pathological conditions such as ischemic brain injury. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound as a probe for NCX function in astrocytes.

References

Methodological & Application

Application Notes: In Vitro Characterization of SEA0400, a Potent and Selective Na+/Ca2+ Exchanger (NCX) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SEA0400 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a critical membrane transporter responsible for maintaining calcium homeostasis in various cell types, particularly in excitable tissues like the heart and brain.[3][4] It operates in a bidirectional manner, extruding one Ca2+ ion in exchange for the entry of three Na+ ions (forward mode) or reversing to allow Ca2+ influx under conditions of high intracellular Na+ or membrane depolarization (reverse mode).[3][5]

Dysregulation of NCX activity is implicated in several pathological conditions, including cardiac arrhythmias, heart failure, and neuronal damage from ischemia.[4][6] this compound has been shown to be a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity.

Quantitative Data: Potency of this compound

The inhibitory potency of this compound, as determined by its half-maximal inhibitory concentration (IC50), varies across different cell types and experimental conditions.

Cell Type/ModelTargetIC50 / EC50Reference
Cultured NeuronsNa+-dependent Ca2+ uptake33 nM[1]
Cultured AstrocytesNa+-dependent Ca2+ uptake5.0 nM[1]
Cultured MicrogliaNa+-dependent Ca2+ uptake8.3 nM[1]
Cortical NeuronsNMDA-activated currents~27 nM[7]
Guinea-pig ventricular myocytesCardiac NCX current30 - 40 nM[2]

Mechanism of Action: Allosteric Inhibition of NCX

This compound exerts its inhibitory effect through an allosteric mechanism. Structural studies have revealed that this compound binds to a negatively charged cavity within the transmembrane domain of NCX1.[8] This binding stabilizes the exchanger in an inward-facing conformation, which hinders the conformational changes necessary for ion transport.[9][10] Specifically, the binding of this compound is thought to stiffen the TM2ab helix, preventing the inward-outward transition required for the exchange of Na+ and Ca2+ ions.[8] This stabilization of the inward-facing state also facilitates the Na+-dependent inactivation of the exchanger.[9][10]

SEA0400_Mechanism cluster_membrane Plasma Membrane cluster_inhibition NCX_out NCX1 (Outward-facing) NCX_in NCX1 (Inward-facing) NCX_out->NCX_in Ion Exchange NCX_in->NCX_out Ion Exchange NCX_inactive NCX1 (Inactivated) NCX_in->NCX_inactive Na+-dependent inactivation block Blocks Inward-Outward Conformational Change NCX_in->block This compound This compound This compound->NCX_in Binds & Stabilizes

Mechanism of this compound inhibition on the Na+/Ca2+ exchanger (NCX1).

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the inhibitory effects of this compound.

Protocol 1: Measurement of NCX Current via Whole-Cell Patch-Clamp

This protocol is designed to measure the activity of the Na+/Ca2+ exchanger as an electrical current in isolated cells, such as ventricular cardiomyocytes.[2][11]

1. Cell Preparation:

  • Isolate single ventricular myocytes from animal models (e.g., guinea pig, canine) using established enzymatic digestion protocols.

  • Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the cells with a K+-free Tyrode's solution to block K+ currents.

2. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (2-4 MΩ resistance).

  • The pipette solution should be designed to control the intracellular ionic environment, particularly [Ca2+]i, using a Ca2+ buffer like EGTA.[11]

  • Block other major currents:

    • Na+ channels: Use a low concentration of Na+ in the pipette solution and/or include a blocker like tetrodotoxin (TTX) in the external solution.

    • L-type Ca2+ channels: Add a specific blocker such as nisoldipine or nifedipine (e.g., 1 μM) to the external solution.[12]

    • Na+/K+ pump: Use an ouabain-containing (e.g., 20 μM) and K+-free external solution.[12]

3. Voltage Protocol and Data Acquisition:

  • Hold the cell at a potential of -40 mV.

  • Apply a descending voltage ramp pulse, for example, from +60 mV to -100 mV over 1.6 seconds.[11] This will elicit both outward (reverse mode) and inward (forward mode) NCX currents.

  • Record the resulting current using an appropriate amplifier and data acquisition system.

4. Application of this compound and Data Analysis:

  • After recording a stable baseline NCX current, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 nM to 1 μM).

  • Record the current again in the presence of the inhibitor.

  • At the end of the experiment, apply a high concentration of a non-specific NCX blocker like NiCl2 (e.g., 10 mM) to determine the Ni2+-sensitive current, which represents the total NCX current.[5][11]

  • The this compound-sensitive current is calculated by subtracting the current in the presence of this compound from the baseline current.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Intracellular Ca2+ Transients

This protocol measures the effect of this compound on Ca2+ handling by monitoring intracellular Ca2+ transients in response to a stimulus. This is often used to assess the forward mode of NCX, which is responsible for Ca2+ extrusion.[13]

1. Cell Preparation and Dye Loading:

  • Use isolated cardiomyocytes or cultured neuronal cells.

  • Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 20-30 minutes at room temperature.

  • After loading, wash the cells to remove excess dye and allow for de-esterification.

2. Experimental Setup:

  • Place the coverslip with dye-loaded cells in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

  • Perfuse the cells with a physiological buffer (e.g., Tyrode's solution).

3. Stimulation and Data Acquisition:

  • Method A: Field Stimulation (for cardiomyocytes):

    • Pace the cells using platinum electrodes at a set frequency (e.g., 1 Hz) to elicit regular Ca2+ transients.[14]

    • Record the fluorescence intensity over time. The amplitude of the Ca2+ transient reflects the amount of Ca2+ released from the sarcoplasmic reticulum.[14]

  • Method B: Caffeine Application:

    • To specifically assess NCX-mediated Ca2+ removal, rapidly apply a high concentration of caffeine (e.g., 10 mM). This will open sarcoplasmic/endoplasmic reticulum Ca2+ channels, causing a large release of Ca2+ into the cytosol.

    • The subsequent decay of the Ca2+ transient in the absence of SR reuptake (which can be blocked with thapsigargin) is primarily mediated by the forward mode of NCX.[13]

4. Application of this compound and Data Analysis:

  • Record baseline Ca2+ transients (either field-stimulated or caffeine-induced).

  • Perfuse the cells with a buffer containing this compound (e.g., 1 μM) and repeat the stimulation protocol.[14]

  • Analyze the decay phase of the caffeine-induced Ca2+ transient. Inhibition of NCX by this compound will result in a slower decay rate.

  • For field-stimulated transients, this compound may lead to an increase in the steady-state Ca2+ transient amplitude due to reduced Ca2+ extrusion.[14]

  • Quantify the changes in decay kinetics or transient amplitude to assess the inhibitory effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Isolation / Culture dye_loading Fluorescent Dye Loading (for Ca2+ Assay) cell_prep->dye_loading baseline Record Baseline Activity (NCX Current / Ca2+ Transient) cell_prep->baseline apply_sea Apply this compound baseline->apply_sea record_effect Record Activity with this compound apply_sea->record_effect quantify Quantify Inhibition record_effect->quantify dose_response Generate Dose-Response Curve quantify->dose_response ic50 Calculate IC50 dose_response->ic50

General experimental workflow for in vitro characterization of this compound.

References

SEA0400 Electrophysiology Recording Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEA0400 is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis in various cell types, including cardiac myocytes, neurons, and astrocytes.[1][2] Its ability to modulate NCX activity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX. This guide provides detailed application notes and protocols for utilizing this compound in electrophysiological studies.

Mechanism of Action: this compound exerts its inhibitory effect by binding to the transmembrane domain of the NCX protein.[3][4] This binding stabilizes the exchanger in an inward-facing conformation, which not only physically obstructs the transition to an outward-facing state required for ion transport but also facilitates the Na+-dependent inactivation of the exchanger.[3][5] This allosteric inhibition effectively blocks both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX operation.[4][6]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on NCX
Cell TypeIC50 (nM)Reference
Cultured Neurons33[1]
Cultured Astrocytes5.0[1]
Cultured Microglia8.3[1]
Guinea-Pig Ventricular Myocytes30 - 40[2]
Table 2: Effects of this compound on Various Ion Currents
Ion CurrentCell TypeThis compound Concentration (µM)EffectReference
Outward NCX Current (INCX)Canine Ventricular Myocytes166 ± 3% inhibition[6]
Inward NCX Current (INCX)Canine Ventricular Myocytes150 ± 2% inhibition[6]
L-type Ca2+ Current (ICaL)Canine Ventricular Myocytes133 ± 9% inhibition[6]
L-type Ca2+ Current (ICaL)Guinea-Pig Ventricular Myocytes1No significant effect[2]
L-type Ca2+ Current (ICaL)Guinea-Pig Ventricular Myocytes1022.7% inhibition[2]
Inwardly Rectifying K+ Current (IK1)Guinea-Pig Ventricular Myocytes1No significant effect[2]
Inwardly Rectifying K+ Current (IK1)Guinea-Pig Ventricular Myocytes1012.3% inhibition[2]
Delayed Rectifier K+ Current (IK)Guinea-Pig Ventricular Myocytes10No significant effect[2]
Na+ Current (INa)Guinea-Pig Ventricular Myocytes1No significant effect[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NCX Current (INCX)

This protocol is designed to isolate and record INCX in ventricular myocytes and assess the inhibitory effect of this compound.

Materials:

  • Isolated single ventricular myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass micropipettes (resistance 1-3 MΩ)

  • Perfusion system

Solutions:

SolutionComposition (in mM)
External (Bath) Solution 140 NaCl, 5.8 KCl, 0.5 KH2PO4, 0.4 Na2HPO4, 0.9 MgSO4, 10 HEPES, 11.1 Glucose, 1.8 CaCl2. pH adjusted to 7.4 with NaOH. To block other currents, add: 0.02 nifedipine (for ICaL), 50 lidocaine (for INa), and replace K+ with Cs+.
Internal (Pipette) Solution 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 MgATP, 0.05 K5fluo-3. pH adjusted to 7.2 with KOH. To specifically measure INCX, use: 65 CsCl, 20 TEA-Cl, 10 NaCl, 10 HEPES, 5 MgATP, 0.5 MgCl2, 20 EGTA, 10.92 CaCl2 (to achieve a calculated free [Ca2+]i of ~150 nM).
This compound Stock Solution 10 mM in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize before recording.

  • Pipette Preparation: Pull micropipettes and fill with the internal solution.

  • Whole-Cell Configuration: Form a giga-ohm seal with a single myocyte and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -40 mV.

    • Apply a voltage ramp protocol, typically from +60 mV down to -100 mV over 1.6 seconds, to elicit both outward and inward INCX.[7][8]

    • Alternatively, use a step protocol to measure current at specific voltages.

  • Baseline Recording: Record stable INCX in the control external solution.

  • Application of this compound: Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM).

  • Recording of Inhibition: Continue recording INCX until a steady-state block is achieved.

  • Washout and Nickel Block: To confirm the recorded current is INCX, perform a washout with the control solution, followed by the application of 10 mM NiCl2, a non-selective NCX blocker, to determine the Ni2+-sensitive current.[7][8]

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Transients

This protocol uses fluorescent calcium indicators to measure the effect of this compound on intracellular calcium dynamics.

Materials:

  • Isolated cardiomyocytes or cultured cells

  • Fluorescence microscopy setup

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[9][10]

  • Field stimulation electrodes

  • Pluronic F-127

Solutions:

SolutionComposition
Loading Solution HBSS (Hank's Balanced Salt Solution) containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.
Experimental Buffer Tyrode's solution (composition as in Protocol 1).
This compound Solution Desired concentration of this compound in the experimental buffer.

Procedure:

  • Dye Loading: Incubate cells with the loading solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells with the experimental buffer to remove extracellular dye.

  • Baseline Measurement: Place the cells on the microscope stage and perfuse with the experimental buffer. Elicit Ca2+ transients by field stimulation (e.g., at 1 Hz). Record baseline fluorescence.

  • Application of this compound: After recording a stable baseline, perfuse the cells with the this compound solution.

  • Data Acquisition: Continue to record fluorescence changes during field stimulation to observe the effect of this compound on the amplitude and decay kinetics of the Ca2+ transients.[7][9]

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm. This ratio is proportional to [Ca2+]i.

Visualizations

SEA0400_Mechanism_of_Action cluster_membrane Cell Membrane NCX_inward NCX (Inward-facing) NCX_outward NCX (Outward-facing) NCX_inward->NCX_outward Ion Transport (Conformational Change) Inactivation Na+-dependent Inactivation NCX_inward->Inactivation Facilitates Block Block of Ion Transport NCX_inward->Block Prevents transition to outward-facing state NCX_outward->NCX_inward This compound This compound This compound->NCX_inward Binds and Stabilizes Inactivation->Block Leads to

Caption: Mechanism of this compound inhibition of the Na+/Ca2+ exchanger (NCX).

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Isolation Isolate Single Cells Whole_Cell Achieve Whole-Cell Configuration Cell_Isolation->Whole_Cell Pipette_Prep Prepare Pipette with Internal Solution Pipette_Prep->Whole_Cell Baseline Record Baseline I_NCX (Control Solution) Whole_Cell->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Inhibition Record I_NCX Inhibition Apply_this compound->Record_Inhibition Washout Washout Record_Inhibition->Washout Nickel_Block Apply NiCl2 for Confirmation Washout->Nickel_Block Analyze Analyze Current Traces (e.g., % Inhibition) Nickel_Block->Analyze

Caption: Experimental workflow for whole-cell patch-clamp recording of INCX with this compound.

References

Application Notes and Protocols for Western Blot Analysis of NCX1 Expression Following SEA0400 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein involved in maintaining calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons. Its dysregulation has been implicated in several pathological conditions, including cardiac arrhythmias and ischemic brain injury. SEA0400 is a potent and highly selective inhibitor of NCX1, which stabilizes the exchanger in an inward-facing, inactivated state, thereby blocking its ion transport activity. While the acute effects of this compound on NCX1 function are well-documented, its long-term impact on total NCX1 protein expression is an area of active investigation. Chronic inhibition of NCX1 with other inhibitors, such as KB-R7943, has been shown to increase NCX1 expression at both the transcriptional and protein levels. This suggests that this compound treatment may also modulate NCX1 protein levels, a hypothesis that can be effectively tested using Western blotting.

These application notes provide a detailed protocol for the treatment of cultured cells with this compound and the subsequent analysis of NCX1 protein expression by Western blot.

Signaling Pathway and Experimental Workflow

The signaling pathway diagram illustrates the role of NCX1 in cellular calcium and sodium ion exchange and the inhibitory effect of this compound. The experimental workflow diagram outlines the key steps of the protocol, from cell culture and treatment to data analysis.

cluster_cell Cell Membrane NCX1 NCX1 Ca2_in Ca²⁺ (in) NCX1->Ca2_in Na_out Na⁺ (out) NCX1->Na_out Ca2_out Ca²⁺ (out) Ca2_out->NCX1 1 Ca²⁺ Na_in Na⁺ (in) Na_in->NCX1 3 Na⁺ This compound This compound This compound->NCX1 Inhibition

Figure 1: NCX1-mediated ion exchange and this compound inhibition.

Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes, Neurons) SEA0400_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->SEA0400_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction SEA0400_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection 7. Immunodetection (Primary & Secondary Antibodies) Western_Blot->Immunodetection Data_Analysis 8. Data Analysis (Densitometry) Immunodetection->Data_Analysis

Figure 2: Experimental workflow for Western blot analysis.

Data Presentation

The following tables provide a structured summary of recommended quantitative data for the experimental protocol.

Table 1: this compound Treatment Parameters

ParameterRecommendationNotes
Cell Type Cardiomyocytes, neuronal cell lines (e.g., SH-SY5Y), or other cells endogenously expressing NCX1.The choice of cell line will depend on the research question.
This compound Concentration Range 10 nM - 1 µMA dose-response experiment is recommended to determine the optimal concentration.
Treatment Duration Range 24 - 72 hoursA time-course experiment is advised to capture potential changes in protein expression.
Vehicle Control DMSOThe final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.

Table 2: Western Blot Antibody and Reagent Parameters

ParameterRecommendationNotes
Primary Antibody Anti-NCX1 Rabbit Monoclonal or Polyclonal AntibodyChoose an antibody validated for Western blot.
Primary Antibody Dilution 1:1000 - 1:2000Optimize based on antibody datasheet and preliminary experiments.
Secondary Antibody HRP-conjugated Goat Anti-Rabbit IgGMatch the secondary antibody to the host species of the primary antibody.
Secondary Antibody Dilution 1:5000 - 1:10000Optimize for signal intensity and background.
Loading Control Anti-GAPDH, Anti-β-Actin, or Anti-α-TubulinEnsure the loading control protein is not affected by the experimental treatment.
Protein Loading Amount 20 - 40 µg of total protein per laneAdjust based on the expression level of NCX1 in the chosen cell type.
Blocking Buffer 5% (w/v) non-fat dry milk or BSA in TBSTBSA is recommended for phospho-protein detection.

Experimental Protocols

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the chosen cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in complete culture medium to achieve the desired final concentrations.

  • Treatment:

    • For a dose-response experiment , treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM) for a fixed duration (e.g., 48 hours).

    • For a time-course experiment , treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 24, 48, 72 hours).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

Part 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well or dish.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary anti-NCX1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, the membrane can be re-blocked and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

Part 4: Data Analysis
  • Densitometry: Quantify the band intensity for NCX1 and the loading control in each lane using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the NCX1 band intensity to the corresponding loading control band intensity to correct for loading variations.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in NCX1 expression between the control and this compound-treated groups. The results should be presented as fold change relative to the vehicle control.

Application Notes and Protocols for In Vivo Administration of SEA0400 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SEA0400 in rodent models, including detailed protocols for various disease models, quantitative data on its efficacy, and guidance on its formulation and administration.

Introduction to this compound

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a crucial component of cellular calcium homeostasis.[1][2] By blocking the NCX, this compound can prevent or reduce calcium overload in pathological conditions, making it a promising therapeutic agent for a range of diseases. In rodent models, this compound has demonstrated significant protective effects in cerebral ischemia, Parkinson's disease, and myocardial ischemia-reperfusion injury.[1][3][4]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the Na+/Ca2+ exchanger, which is present on the plasma membrane of various cell types. The NCX can operate in two modes: a forward mode (extruding Ca2+ out of the cell) and a reverse mode (bringing Ca2+ into the cell). Under pathological conditions such as ischemia, the reverse mode of NCX can become dominant, leading to a detrimental influx of Ca2+ and subsequent cellular injury. This compound specifically inhibits this reverse mode of NCX, thereby preventing intracellular calcium overload and its downstream pathological consequences, including the activation of cell death pathways.[5]

Below is a diagram illustrating the signaling pathway affected by this compound.

SEA0400_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Ca_out Low Ca2+ NCX->Ca_out Na_in Low Na+ NCX->Na_in Na_out High Na+ Na_out->NCX 3 Na+ Ca_in High Ca2+ (Pathological) Ca_in->NCX 1 Ca2+ Cell_Injury Cell Injury / Apoptosis Ca_in->Cell_Injury leads to This compound This compound This compound->NCX Inhibits reverse mode

This compound inhibits the reverse mode of the Na+/Ca2+ exchanger.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various rodent models.

Table 1: Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

ParameterVehicle ControlThis compound (1 mg/kg + 1 mg/kg/h IV)This compound (3 mg/kg + 3 mg/kg/h IV)Reference
Infarct Volume (mm³)
Cortical195.3 ± 20.1140.2 ± 18.598.7 ± 15.3**[6]
Striatal55.4 ± 8.240.1 ± 6.728.9 ± 5.1[6]
Total250.7 ± 25.6180.3 ± 23.1127.6 ± 19.8**[6]
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 2: Efficacy of this compound in a Rat Model of Myocardial Ischemia-Reperfusion

ParameterVehicle ControlThis compound (0.3 mg/kg IV)This compound (1 mg/kg IV)Reference
Incidence of Ventricular Fibrillation (%) 804020**[3]
Mortality Rate (%) 703010 [3]
Left Ventricular Ejection Fraction (%) at 1 week 45.2 ± 3.158.7 ± 4.2*N/A[7]
LV End-Diastolic Volume (mL) at 1 week 0.85 ± 0.070.62 ± 0.05N/A[7]
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP)

ParameterMPTP + VehicleMPTP + this compoundReference
Striatal Dopamine Levels (% of control) 35.4 ± 4.168.2 ± 5.3 [8]
Number of TH-positive neurons in Substantia Nigra (% of control) 42.1 ± 5.575.8 ± 6.1[8]
Motor coordination (Rotarod latency, s) 85 ± 12155 ± 18**[8]
*p < 0.05, **p < 0.01 vs. MPTP + Vehicle

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for this compound in rodents is not widely available in the public domain. The table below provides a summary of the known information. Researchers are advised to perform their own pharmacokinetic studies for their specific experimental conditions.

Table 4: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDoseCmaxTmaxHalf-life (t1/2)BioavailabilityReference
RatIntravenous (IV)1 mg/kgData not availableData not availableData not available100%General Assumption
MouseIntraperitoneal (IP)10 mg/kgData not availableData not availableData not availableData not available[8]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the intravenous administration of this compound to assess its neuroprotective effects in a rat model of focal cerebral ischemia.

MCAO_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_reperfusion Reperfusion & Analysis A Prepare this compound Solution (e.g., in 20% lipid emulsion) D Administer this compound IV Bolus (e.g., 1 or 3 mg/kg) A->D B Anesthetize Rat (e.g., isoflurane) C Induce MCAO (intraluminal filament method) B->C C->D Immediately after occlusion E Start Continuous IV Infusion (e.g., 1 or 3 mg/kg/h for 2h) D->E F Remove Filament for Reperfusion E->F After 2h infusion G Monitor Animal for 24h F->G H Assess Neurological Deficits G->H I Measure Infarct Volume (TTC staining) H->I

Experimental workflow for this compound administration in a rat MCAO model.

Materials:

  • This compound

  • Vehicle (e.g., 20% soybean oil emulsion)[9]

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Intraluminal filament for MCAO

  • Infusion pump

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For intravenous administration, this compound can be formulated as a lipid emulsion. A study by Matsuda et al. (2001) used a lipid emulsion containing 20% soybean oil.[9] The final concentration should be calculated based on the desired dose and infusion rate.

    • The vehicle control group should receive the same lipid emulsion without this compound.

  • Animal Preparation and MCAO Surgery:

    • Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Perform the middle cerebral artery occlusion (MCAO) using the intraluminal filament method as described in various protocols.[10][11][12]

  • This compound Administration:

    • Immediately after the induction of MCAO, administer a bolus intravenous injection of this compound (e.g., 1 or 3 mg/kg) via the tail vein.

    • Immediately following the bolus injection, start a continuous intravenous infusion of this compound (e.g., 1 or 3 mg/kg/h) for the duration of the occlusion (e.g., 2 hours).

  • Reperfusion and Post-operative Care:

    • After the infusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover from anesthesia.

    • Provide post-operative care, including monitoring of body temperature and access to food and water.

  • Outcome Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize the animal and harvest the brain.

    • Stain brain slices with 2% TTC to visualize and quantify the infarct volume.

Protocol 2: Administration of this compound in a Mouse Model of Parkinson's Disease (MPTP)

This protocol outlines the administration of this compound to evaluate its neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP.

MPTP_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis A Administer MPTP (e.g., 20 mg/kg, IP, 4 doses at 2h intervals) B Administer this compound (e.g., 10 mg/kg, IP) 30 min before each MPTP injection C Monitor Animals for 7 days A->C B->A Pre-treatment D Behavioral Testing (e.g., Rotarod) C->D E Euthanize and Harvest Brains D->E F Neurochemical Analysis (Striatal Dopamine) E->F G Immunohistochemistry (TH-positive neurons in Substantia Nigra) E->G

Experimental workflow for this compound administration in a mouse MPTP model.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)

  • Apparatus for behavioral testing (e.g., Rotarod)

  • Reagents for neurochemical and immunohistochemical analysis

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in a suitable vehicle. While the specific vehicle was not stated in the primary study, a common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO and saline.[8] The final concentration of DMSO should be kept low to avoid toxicity.

  • MPTP and this compound Administration:

    • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[6][13]

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes prior to each MPTP injection.

    • The control group should receive vehicle instead of this compound, and a separate control group should receive saline instead of MPTP.

  • Post-treatment Monitoring and Behavioral Analysis:

    • Monitor the animals for 7 days after the final MPTP injection.

    • On day 7, perform behavioral testing, such as the Rotarod test, to assess motor coordination.

  • Neurochemical and Histological Analysis:

    • Following behavioral testing, euthanize the mice and harvest the brains.

    • Dissect the striatum for neurochemical analysis of dopamine and its metabolites using HPLC.

    • Process the midbrain for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra.

Protocol 3: Intravenous Administration of this compound in a Rat Model of Myocardial Ischemia-Reperfusion

This protocol details the intravenous administration of this compound to investigate its cardioprotective effects in a rat model of myocardial ischemia-reperfusion.

Ischemia_Reperfusion_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_reperfusion Reperfusion & Analysis A Prepare this compound Solution D Administer this compound IV (e.g., 0.3 or 1 mg/kg) 5 min before LAD ligation A->D B Anesthetize Rat C Perform Thoracotomy and Ligate Left Anterior Descending (LAD) Coronary Artery B->C E Release Ligature for Reperfusion (after 30 min of ischemia) C->E D->C F Monitor for Arrhythmias and Mortality E->F G Long-term Follow-up (1 week) F->G H Echocardiography to Assess Cardiac Function G->H

Experimental workflow for this compound in a rat myocardial ischemia-reperfusion model.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., pentobarbital)

  • Surgical instruments for thoracotomy

  • ECG monitoring equipment

  • Echocardiography equipment

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in a suitable vehicle for intravenous administration, such as saline.

  • Animal Preparation and Ischemia Induction:

    • Anesthetize the rat (e.g., with pentobarbital sodium, 60 mg/kg, IP).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a silk suture.

  • This compound Administration:

    • Administer this compound (e.g., 0.3 or 1 mg/kg) or vehicle as a single intravenous injection 5 minutes before the LAD ligation.[3][7]

  • Reperfusion and Monitoring:

    • After 30 minutes of ischemia, release the ligature to allow for reperfusion.

    • Monitor the ECG throughout the procedure to assess for arrhythmias, such as ventricular fibrillation.

    • Record mortality rates in each group.

  • Long-term Functional Assessment:

    • For long-term studies, close the chest and allow the animals to recover.

    • At 1 week post-reperfusion, perform echocardiography to assess cardiac function, including left ventricular ejection fraction and end-diastolic volume.[7]

Conclusion

This compound is a valuable research tool for investigating the role of the Na+/Ca2+ exchanger in various pathological conditions. The protocols provided here offer a starting point for in vivo studies in rodent models of cerebral ischemia, Parkinson's disease, and myocardial ischemia-reperfusion. Researchers should optimize these protocols for their specific experimental needs and are encouraged to conduct pharmacokinetic studies to better understand the drug's disposition in their models.

References

Application Notes and Protocols for SEA0400 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SEA0400, a selective inhibitor of the Na+/Ca2+ exchanger (NCX), in various experimental models of ischemia-reperfusion (I/R) injury. The protocols and data presented are intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of NCX inhibition in conditions such as myocardial infarction, stroke, and acute kidney injury.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. A critical event in the pathophysiology of I/R injury is the dysregulation of intracellular calcium homeostasis, leading to cellular overload and subsequent activation of detrimental downstream pathways, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of proteases and phospholipases, ultimately culminating in cell death.

The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter that plays a crucial role in maintaining calcium homeostasis. During ischemia, intracellular sodium concentration increases, which, upon reperfusion, can lead to the reverse-mode operation of the NCX, pumping sodium out and calcium into the cell. This reverse-mode activity is a major contributor to the calcium overload observed in I/R injury.

This compound is a potent and selective inhibitor of the NCX.[1][2][3][4][5] Its high selectivity makes it a valuable pharmacological tool to investigate the role of the NCX in I/R injury and a promising therapeutic candidate to mitigate its detrimental effects.[6] Studies have demonstrated the protective effects of this compound in various in vitro and in vivo models of I/R injury, including cardiac, cerebral, and renal models.[1][7][8]

Mechanism of Action in Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen impairs ATP production, leading to the failure of the Na+/K+-ATPase pump and a subsequent increase in intracellular sodium concentration. Upon reperfusion, the accumulated intracellular sodium drives the NCX to operate in its reverse mode, extruding Na+ in exchange for Ca2+ influx. This leads to a rapid and massive increase in intracellular Ca2+, triggering a cascade of injurious events.

This compound selectively inhibits the NCX, thereby preventing the reverse mode-mediated calcium influx upon reperfusion.[9][10] By attenuating the rise in intracellular and mitochondrial calcium levels, this compound helps to preserve mitochondrial function, reduce oxidative stress, and ultimately limit the extent of tissue damage.[11]

cluster_ischemia Ischemia cluster_reperfusion Reperfusion cluster_intervention Intervention Ischemia Ischemia (↓O₂, ↓ATP) Na_K_ATPase ↓ Na⁺/K⁺-ATPase Activity Ischemia->Na_K_ATPase Na_in ↑ Intracellular [Na⁺] Na_K_ATPase->Na_in NCX_reverse NCX Reverse Mode (Na⁺ out / Ca²⁺ in) Na_in->NCX_reverse Reperfusion Reperfusion Reperfusion->NCX_reverse Ca_overload ↑ Intracellular [Ca²⁺] NCX_reverse->Ca_overload Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction ROS ↑ ROS Ca_overload->ROS Cell_death Cell Death Mito_dysfunction->Cell_death ROS->Cell_death This compound This compound This compound->NCX_reverse

Caption: this compound mechanism in I/R injury.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the application of this compound in I/R injury models.

In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

This protocol is adapted from studies investigating the cardioprotective effects of this compound.[3][7]

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthesia: Pentobarbital sodium (50 mg/kg, intraperitoneal).

  • Surgical Procedure:

    • Intubate the trachea and ventilate the animal with a rodent ventilator.

    • Perform a left thoracotomy in the fourth intercostal space to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Induce ischemia for a period of 30-45 minutes.

    • Release the ligature to allow for reperfusion for 24 hours to 1 week.

  • This compound Administration:

    • Dosage: 0.3 to 1 mg/kg.[3]

    • Route: Intravenous (i.v.) injection.

    • Timing: Administer 5 minutes before the onset of ischemia[7] or 1 minute before reperfusion.[12]

  • Outcome Measures:

    • Infarct Size Assessment: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted area will appear pale, while the viable tissue will be red.

    • Cardiac Function: Assess left ventricular function using echocardiography or a pressure-volume catheter.[7]

    • Arrhythmia Analysis: Monitor electrocardiogram (ECG) throughout the procedure to assess the incidence and duration of ventricular arrhythmias.[3]

In Vivo Cerebral Ischemia-Reperfusion Model (Rat)

This protocol is based on studies evaluating the neuroprotective effects of this compound.[1][2]

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline neck incision and expose the common carotid artery.

    • Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Induce ischemia for 60-90 minutes.

    • Withdraw the filament to allow for reperfusion for 24-72 hours.

  • This compound Administration:

    • Dosage: 1 to 3 mg/kg.

    • Route: Intravenous (i.v.) injection.

    • Timing: Administer immediately before or at the onset of reperfusion.

  • Outcome Measures:

    • Infarct Volume Assessment: Section the brain and stain with TTC.

    • Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.

    • Histological Analysis: Assess neuronal damage and apoptosis in brain sections using techniques like Nissl staining or TUNEL assay.

In Vitro Cardiomyocyte Ischemia-Reperfusion Model

This protocol is derived from studies investigating the cellular mechanisms of this compound's cardioprotection.[9]

  • Cell Model: Isolated adult mouse or rat ventricular myocytes.

  • Simulated Ischemia:

    • Incubate cardiomyocytes in an "ischemia-mimetic" solution (e.g., glucose-free, acidic pH, high potassium) in an anaerobic chamber.

    • Induce ischemia for a specified duration (e.g., 30-60 minutes).

  • Simulated Reperfusion:

    • Replace the ischemic solution with normal Tyrode's solution and re-oxygenate.

  • This compound Administration:

    • Concentration: 1 to 3 µM.[3]

    • Timing: Add to the cell culture medium before simulated ischemia or at the onset of simulated reperfusion.

  • Outcome Measures:

    • Intracellular Calcium Measurement: Use fluorescent Ca2+ indicators (e.g., Fura-2) to measure changes in intracellular calcium concentration.[9]

    • Cell Viability: Assess cell death using assays such as propidium iodide staining or LDH release.

    • Mitochondrial Membrane Potential: Use fluorescent probes like JC-1 to assess mitochondrial health.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different I/R injury models.

Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury

Animal ModelDosage/ConcentrationTiming of AdministrationKey FindingsReference
Rat (in vivo)0.3, 1 mg/kg, i.v.5 min before ischemiaReduced infarct size, improved LV ejection fraction[7]
Rat (in vivo)0.3, 1 mg/kg, i.v.Before ischemia/reperfusionReduced incidence of ventricular fibrillation and mortality[3]
Dog (in vivo)0.3, 1.0 mg/kg, i.v.1 min before reperfusionImproved recovery of myocardial segment shortening[12]
Rat (Langendorff)0.1, 1 µMDuring reperfusionImproved recovery of LV developed pressure, preserved ATP levels[13]
Guinea Pig (in vitro)1 µMDuring ischemia or reperfusionImproved recovery of contractile force[14]
Mouse Myocytes (in vitro)30 nM (EC50)During I/RBlocked increase in intracellular Ca2+[9]

Table 2: Effects of this compound on Cerebral Ischemia-Reperfusion Injury

Animal Model/Cell TypeDosage/ConcentrationTiming of AdministrationKey FindingsReference
Rat (in vivo)1, 3 mg/kg, i.v.Before reperfusionReduced infarct volume[1][2]
Cultured Astrocytes (in vitro)1 µMBefore Ca2+ reperfusionAttenuated ROS production and DNA fragmentation[2]

Table 3: Effects of this compound on Renal Ischemia-Reperfusion Injury

Animal Model/Cell TypeDosage/ConcentrationTiming of AdministrationKey FindingsReference
Rat (in vivo)0.3, 1, 3 mg/kg, i.v.Before ischemia or after reperfusionAttenuated renal dysfunction and tubular necrosis[8]
Porcine Tubular Cells (in vitro)0.2, 1 µMDuring hypoxia/reoxygenationProtected against cell injury[8]

Visualizations

cluster_protocol Experimental Workflow: In Vivo I/R Model Animal_Prep Animal Preparation (Anesthesia, Ventilation) Surgery Surgical Procedure (e.g., Thoracotomy, Craniotomy) Animal_Prep->Surgery Ischemia Induction of Ischemia (e.g., LAD ligation, MCAO) Surgery->Ischemia SEA0400_Admin This compound Administration (i.v.) Ischemia->SEA0400_Admin Pre-ischemia or Pre-reperfusion Reperfusion Reperfusion SEA0400_Admin->Reperfusion Outcome Outcome Assessment (Infarct size, Functional recovery) Reperfusion->Outcome

Caption: General experimental workflow for in vivo I/R models.

Conclusion

This compound has consistently demonstrated significant protective effects in a variety of preclinical models of ischemia-reperfusion injury. Its high selectivity for the Na+/Ca2+ exchanger makes it an invaluable tool for elucidating the role of calcium dysregulation in I/R pathophysiology. The data strongly suggest that inhibition of the NCX is a viable therapeutic strategy for mitigating tissue damage following ischemic events. Further research, including studies in large animal models and eventually clinical trials, is warranted to translate these promising preclinical findings into novel therapies for conditions such as myocardial infarction and stroke.

References

Application Notes: SEA0400 for Studying Drug-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drug-induced cardiotoxicity is a significant concern in drug development, often leading to compound attrition and post-market withdrawals. A common mechanism underlying cardiotoxicity is the disruption of cardiac ion channel function, leading to arrhythmias and impaired contractility. Dysregulation of intracellular calcium ([Ca2+]i) homeostasis is a central node in many cardiotoxic pathways. The sodium-calcium exchanger (NCX), a key regulator of [Ca2+]i, plays a crucial role in both physiological and pathophysiological conditions.[1]

SEA0400 is a potent and selective inhibitor of the NCX.[2][3] It provides a valuable pharmacological tool to investigate the role of NCX-mediated calcium transport in the context of drug-induced cardiotoxicity. By inhibiting the NCX, researchers can elucidate the extent to which a drug's cardiotoxic effects are dependent on NCX activity, particularly its reverse mode, which can contribute to calcium overload during events like ischemia-reperfusion injury.[1][4][5] This application note provides a detailed overview, quantitative data, and experimental protocols for utilizing this compound in cardiotoxicity studies.

Mechanism of Action

The NCX is a bidirectional transporter, extruding one Ca2+ ion in exchange for the entry of three Na+ ions (forward mode) or reversing to allow Ca2+ entry in exchange for Na+ extrusion (reverse mode).[6][7] Under normal physiological conditions, the forward mode is dominant, contributing to Ca2+ efflux and myocyte relaxation.[1] However, under pathological conditions, such as those induced by certain drugs that prolong the action potential, the reverse mode can be favored, leading to an increase in [Ca2+]i and subsequent cardiotoxic events like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[8]

This compound selectively inhibits the NCX, thereby modulating these calcium fluxes. By blocking the exchanger, this compound can prevent calcium overload in contexts where the reverse mode is pathologically activated.[4] Recent structural studies show that this compound stabilizes the NCX in an inward-facing, inactivated state, which in turn blocks the conformational changes required for ion transport.[9][10]

Mechanism of this compound Action on Cardiomyocyte Calcium Handling cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) NCX Na+/Ca2+ Exchanger (NCX) LCC L-Type Ca2+ Channel Ca_i Intracellular Ca2+ [Ca2+]i LCC->Ca_i This compound This compound This compound->NCX Inhibits Both Modes SR_Ca SR Ca2+ Store SR_Ca->Ca_i Ryanodine Receptor Release Ca_in Extracellular Ca2+ Ca_in->NCX Influx Ca_in->LCC Influx Ca_i->NCX Ca_i->SR_Ca SERCA Uptake Na_in Extracellular Na+ Na_in->NCX Influx Na_i Intracellular Na+ Na_i->NCX Efflux (Reverse Mode) Logical Flow: Investigating Dofetilide Cardiotoxicity with this compound Dofetilide Test Compound (e.g., Dofetilide) IKr IKr (hERG) Channel Dofetilide->IKr Blocks APD Action Potential Duration (APD) IKr->APD Prolongs Ca_Influx L-Type Ca2+ Channel Window APD->Ca_Influx Increases NCX Reverse Mode NCX Activation APD->NCX Promotes Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Contributes to Arrhythmia Arrhythmogenic Events (EADs, DADs, TdP) Ca_Overload->Arrhythmia Triggers NCX->Ca_Overload Contributes to This compound This compound This compound->NCX Inhibits Experimental Workflow for In Vitro Cardiotoxicity Assay A 1. Isolate and Prepare Ventricular Myocytes B 2. Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) A->B C 3. Transfer to Recording Chamber and Perfuse with Tyrode's Solution B->C D 4. Record Baseline (Pace at 1 Hz) - Action Potentials - Ca2+ Transients C->D E 5. Perfuse with Dofetilide (e.g., 10-100 nM) Observe EADs, DADs D->E F 6. Co-perfuse with Dofetilide + this compound (e.g., 1 µM) E->F G 7. Washout F->G H 8. Data Analysis: Compare arrhythmia incidence, APD, and Ca2+ transient characteristics G->H

References

Application Notes and Protocols for the Use of SEA0400 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEA0400 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of intracellular calcium homeostasis in neuronal cells.[1][2][3][4] By blocking the NCX, this compound can modulate calcium-dependent signaling pathways, offering a valuable tool for investigating neuronal function and a potential therapeutic agent for neurological disorders characterized by calcium dysregulation. These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the Na+/Ca2+ exchanger, which is responsible for extruding calcium from the cytoplasm. In primary neuronal cultures, this compound has been shown to inhibit Na+-dependent Ca2+ uptake with high potency.[1][2][3][4] This inhibition of calcium extrusion leads to an increase in intracellular calcium concentration, which can, in turn, affect various downstream signaling pathways. For instance, this compound has been observed to prevent the phosphorylation of ERK and p38 MAPK and the production of reactive oxygen species (ROS) in a manner dependent on extracellular Ca2+.[1] Furthermore, it can modulate NMDA receptor currents and enhance their calcium-dependent desensitization.[5][6]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy and selectivity of this compound in primary neuronal and glial cell cultures.

Cell TypeParameterValueReference
Cultured NeuronsIC50 for NCX Inhibition33 nM[1][2][3][4][7]
Cultured AstrocytesIC50 for NCX Inhibition5.0 nM[1][2][3][4][7]
Cultured MicrogliaIC50 for NCX Inhibition8.3 nM[1][2][3][4][7]
Cultured Cortical NeuronsIC50 for NMDA-activated current inhibition~27 nM[5][6]

Signaling Pathway of this compound Action

SEA0400_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ NCX->Ca_out Na_out Na+ NCX->Na_out Ca_i [Ca2+]i NMDA_R NMDA Receptor NMDA_R->Ca_i Ca2+ influx Ca_channel Voltage-gated Ca2+ Channels Ca_channel->Ca_i Ca2+ influx Na_in Na+ Na_in->NCX Ca_in Ca2+ Ca_in->NCX This compound This compound This compound->NCX Inhibits Downstream Downstream Signaling (e.g., ERK, p38 MAPK, ROS) Ca_i->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection

Caption: Signaling pathway of this compound in neurons.

Experimental Protocols

Protocol 1: General Primary Neuronal Cell Culture

This protocol provides a general method for establishing primary neuronal cultures from rodent embryos, which can then be used for experiments with this compound.

Materials:

  • Embryonic rodent brain tissue (e.g., cortex or hippocampus)

  • Dissection medium (e.g., Hibernate®-E)[8]

  • Enzymatic dissociation solution (e.g., papain or trypsin)[9][10]

  • Plating medium: Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement, GlutaMAX™, and penicillin-streptomycin.[8][11]

  • Culture plates or coverslips coated with an adhesion substrate (e.g., Poly-D-lysine or Poly-L-ornithine).[9][12][13]

  • Humidified incubator at 37°C with 5% CO2.[12]

Procedure:

  • Coating Culture Surface: Coat culture plates or coverslips with Poly-D-lysine or a similar substrate overnight in an incubator. Rinse twice with sterile water before use.[9][12]

  • Tissue Dissection: Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic day 18 (E18) rat or mouse pups in cold dissection medium.

  • Tissue Dissociation: Mince the tissue and incubate with an enzymatic dissociation solution according to the manufacturer's instructions to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and determine the cell density. Plate the neurons at a suitable density (e.g., 1,000–5,000 cells per mm²) onto the coated culture surface.[13]

  • Cell Maintenance: Incubate the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay using this compound

This protocol outlines a method to assess the neuroprotective effects of this compound against an excitotoxic insult in primary neuronal cultures.

Materials:

  • Mature primary neuronal cultures (DIV 7-14)

  • This compound stock solution (dissolved in DMSO)[1]

  • Excitotoxic agent (e.g., N-methyl-D-aspartate (NMDA) or glutamate)

  • Cell viability assay (e.g., MTT assay or LDH assay)

  • Control medium (plating medium)

  • Wash buffer (e.g., sterile PBS)

Procedure:

  • Pre-treatment with this compound:

    • Prepare working concentrations of this compound in pre-warmed plating medium. A typical concentration range to test is 10 nM to 1 µM.

    • Remove half of the medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO).

    • Incubate the cultures for a pre-determined time (e.g., 30 minutes to 1 hour) at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a solution of the excitotoxic agent (e.g., 100 µM NMDA) in plating medium.

    • Add the excitotoxic agent to the wells, being careful not to disturb the cells.

    • Incubate for the desired duration of the insult (e.g., 15-30 minutes).

  • Washout and Recovery:

    • Carefully aspirate the medium containing the excitotoxic agent and this compound.

    • Gently wash the cells twice with pre-warmed wash buffer.

    • Add fresh, pre-warmed plating medium to each well.

  • Assessment of Cell Viability:

    • Incubate the cultures for 24 hours post-insult.

    • Assess cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cultures.

    • Compare the viability of cultures treated with the excitotoxic agent alone to those pre-treated with this compound to determine the neuroprotective effect.

Experimental Workflow

Experimental_Workflow Start Start: Mature Primary Neuronal Culture (DIV 7-14) Pretreat Pre-treatment with this compound (e.g., 10 nM - 1 µM, 30-60 min) Start->Pretreat Insult Induce Excitotoxicity (e.g., NMDA, Glutamate) Pretreat->Insult Washout Washout and Recovery (24 hours) Insult->Washout Assess Assess Cell Viability (e.g., MTT, LDH assay) Washout->Assess End End: Data Analysis Assess->End

Caption: Workflow for a neuroprotection assay using this compound.

Logical Relationships of this compound Effects

Logical_Relationships This compound This compound Application NCX_Inhibition NCX Inhibition This compound->NCX_Inhibition Ca_Extrusion_Decrease Decreased Ca2+ Extrusion NCX_Inhibition->Ca_Extrusion_Decrease Intracellular_Ca_Increase Increased Intracellular [Ca2+] Ca_Extrusion_Decrease->Intracellular_Ca_Increase Downstream_Modulation Modulation of Downstream Pathways Intracellular_Ca_Increase->Downstream_Modulation Neuroprotection Neuroprotective Effects Downstream_Modulation->Neuroprotection

Caption: Logical flow of this compound's cellular effects.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the Na+/Ca2+ exchanger in neuronal physiology and pathophysiology. Its high potency and selectivity make it an ideal candidate for in vitro studies using primary neuronal cultures. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of calcium signaling in the nervous system and exploring novel therapeutic strategies for neurological disorders.

References

Troubleshooting & Optimization

SEA0400 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEA0400.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a membrane protein crucial for maintaining calcium homeostasis in various cell types, particularly in excitable tissues like cardiac myocytes and neurons. It operates in two modes: a forward mode that expels Ca2+ from the cell and a reverse mode that allows Ca2+ to enter. This compound primarily inhibits the NCX, leading to a modulation of intracellular calcium levels.[3]

Q2: What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO has been reported at various concentrations. Some sources indicate a solubility of 74 mg/mL (199.25 mM), while others state it is ≥18.57 mg/mL.[4][5] It is important to note that the solubility can be affected by the quality of the DMSO used.

Q3: How should this compound stock solutions in DMSO be stored?

For optimal stability, it is recommended to aliquot this compound stock solutions in DMSO and store them under the following conditions:

  • -20°C: for up to 1 month.[4]

  • -80°C: for up to 1 year.[4]

To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[4]

Q4: Are there any known off-target effects of this compound?

While this compound is considered a selective inhibitor of NCX, some off-target effects have been reported, particularly at higher concentrations. Notably, at concentrations around 1 µM, this compound may also inhibit L-type Ca2+ channels by about 20%.[3][6] At a concentration of 10 μM, it can partially inhibit the L-type Ca2+ current.[7] Therefore, it is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Probable Cause(s) Recommended Solution(s)
Difficulty dissolving this compound in DMSO or observing precipitation. 1. Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of this compound.[4] 2. Low-quality DMSO: Impurities in the DMSO can affect solubility. 3. Incorrect storage of this compound powder: Exposure of the powder to moisture can impact its solubility.1. Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[4] 2. Store this compound powder in a desiccator at -20°C as recommended.[5] 3. If precipitation is observed in a stock solution after storage, gently warm the vial and vortex to redissolve the compound before use.
Inconsistent or unexpected experimental results. 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Off-target effects: The concentration of this compound used may be too high, leading to inhibition of other ion channels.[3][6][7] 3. Cellular context: The effect of this compound can be dependent on the expression level of NCX in the specific cell type being studied.[8]1. Prepare fresh aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[4] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. 3. Include appropriate positive and negative controls in your experiment. 4. Consider the expression level of NCX in your experimental model, as this can influence the observed effects of this compound.[8]
Observed effects are smaller than expected. 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit NCX in your system. 2. Incorrect preparation of working solution: Dilution errors can lead to a lower final concentration.1. Consult the literature for effective concentrations in similar experimental models. IC50 values for NCX inhibition are in the nanomolar range.[1] 2. Carefully verify all dilution calculations and ensure accurate pipetting.

Quantitative Data Summary

Parameter Value Cell/Tissue Type Reference
Solubility in DMSO 74 mg/mL (199.25 mM)-[4]
Solubility in DMSO ≥18.57 mg/mL-[5]
IC50 (NCX in cultured neurons) 33 nMCultured neurons[1]
IC50 (NCX in cultured astrocytes) 5.0 nMCultured astrocytes[1]
IC50 (NCX in cultured microglia) 8.3 nMCultured microglia[1]
EC50 (Cardiac NCX current - inward) 40 nMGuinea-pig ventricular myocytes[7]
EC50 (Cardiac NCX current - outward) 32 nMGuinea-pig ventricular myocytes[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Assessment of NCX Inhibition using a Fluorescent Ca2+ Indicator

Objective: To measure the effect of this compound on intracellular calcium dynamics by monitoring changes in fluorescence of a Ca2+ indicator dye.

Materials:

  • Cells of interest cultured on a suitable plate

  • Fura-2 AM or other suitable Ca2+ indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • This compound stock solution

  • Fluorescence microplate reader or microscope

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and then incubate them with the loading buffer at 37°C for 30-60 minutes.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Add fresh HBSS to the cells.

    • Measure the baseline fluorescence for a few minutes to establish a stable signal.

  • Application of this compound:

    • Add the desired concentration of this compound to the cells.

    • Continue to record the fluorescence to observe changes in intracellular Ca2+ levels.

  • Data Analysis:

    • Analyze the fluorescence data to determine the effect of this compound on intracellular Ca2+ dynamics.

Visualizations

SEA0400_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NCX Na+/Ca2+ Exchanger (NCX) Na_out Na+ (extracellular) NCX->Na_out 3 Na+ in Ca_in Ca2+ (intracellular) NCX->Ca_in 1 Ca2+ in Ca_out Ca2+ (extracellular) Ca_out->NCX 1 Ca2+ out ERK ERK Ca_in->ERK Activates p38_MAPK p38 MAPK Ca_in->p38_MAPK Activates ROS Reactive Oxygen Species (ROS) Ca_in->ROS Increases Na_in Na+ (intracellular) Na_in->NCX 3 Na+ out This compound This compound This compound->NCX Inhibits

Caption: Signaling pathway of this compound action on the Na+/Ca2+ exchanger (NCX) and downstream targets.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution in Anhydrous DMSO start->prep_stock culture_cells Culture Cells of Interest start->culture_cells add_this compound Add this compound at Desired Concentration prep_stock->add_this compound load_dye Load Cells with Ca2+ Indicator Dye culture_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline baseline->add_this compound record_fluorescence Record Fluorescence Changes add_this compound->record_fluorescence analyze_data Analyze Data to Determine Effect on Intracellular Ca2+ record_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the effect of this compound on intracellular calcium.

References

potential off-target effects of SEA0400

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SEA0400. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), with a particular preference for the NCX1 isoform.[1][2] Its inhibitory action stems from its ability to bind to the transmembrane domain of NCX1, stabilizing the exchanger in an inward-facing conformation.[3][4] This stabilization facilitates the Na+-dependent inactivation of the exchanger, thereby blocking the transport of ions.[3][4][5]

Q2: What are the known off-target effects of this compound?

While this compound is considered highly selective for NCX, particularly at nanomolar concentrations, some off-target effects have been reported, especially at higher concentrations. The most notable off-target effect is the inhibition of L-type Ca2+ channels.[2][6] At a concentration of 10 μM, this compound has been shown to partially inhibit the L-type Ca2+ current.[2] Therefore, caution is advised when using concentrations approaching this level.

Q3: Can this compound affect NMDA receptor currents?

Yes, this compound can indirectly affect N-methyl-D-aspartate (NMDA) receptor currents.[7] This effect is not due to a direct interaction with the NMDA receptor channel itself.[7] Instead, by inhibiting NCX1, this compound can lead to an increase in the near-membrane intracellular Ca2+ concentration ([Ca2+]i).[7][8] This elevated [Ca2+]i enhances the calcium-dependent desensitization (CDD) of NMDA receptors, resulting in a decrease in the steady-state amplitude of NMDA receptor currents.[7][9] This effect is reversible and dependent on the presence of extracellular calcium.[7]

Q4: Are the effects of this compound consistent across different species and tissues?

No, the effects of this compound can exhibit species and tissue specificity. For instance, studies have shown different responses to this compound in rat and guinea pig hearts.[10] In rat hearts, this compound treatment leads to increased intracellular Ca2+ transients and contractility, whereas in guinea pig hearts, it does not produce the same effect.[10] These differences are attributed to known variations in calcium handling mechanisms between species.[10] Additionally, the impact of this compound can be influenced by the expression level of NCX in the specific tissue or cell type being studied.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected changes in intracellular Ca2+ levels unrelated to NCX inhibition. Inhibition of L-type Ca2+ channels.Use this compound at the lowest effective concentration. If high concentrations are necessary, consider control experiments to assess the contribution of L-type Ca2+ channel inhibition. Be aware that at 10 μM, this compound can partially inhibit L-type Ca2+ currents.[2]
Observed effects on neuronal activity that are not fully explained by NCX inhibition. Indirect modulation of NMDA receptor activity.Investigate whether the observed neuronal effects are dependent on extracellular calcium. The effects of this compound on NMDA receptors are mediated by an enhancement of calcium-dependent desensitization.[7] Consider experiments with intracellular calcium chelators like BAPTA to confirm the role of [Ca2+]i.[7][8]
Inconsistent results when replicating experiments from the literature. Species-specific or tissue-specific differences in response to this compound.Carefully consider the experimental model. The effects of this compound can vary significantly between species (e.g., rat vs. guinea pig) and can be dependent on the endogenous NCX expression levels.[10][11]
Variability in the inhibitory potency of this compound. Influence of intracellular Ca2+ concentration on this compound efficacy.Be aware that the blocking effect of this compound on NCX can be reduced as intracellular Ca2+ concentration increases.[13] Maintain consistent intracellular Ca2+ concentrations in your experimental buffers for reproducible results.
This compound appears to have pro-arrhythmic effects in cardiac preparations. Dependence of this compound's effects on NCX expression levels.The effect of this compound can be either pro-arrhythmic or anti-arrhythmic depending on the baseline NCX function.[11][12] In conditions of reduced NCX expression, this compound can lead to adverse Ca2+ accumulation and pro-arrhythmia.[12]

Quantitative Data Summary

Table 1: IC50 Values of this compound for NCX Inhibition

Cell Type/PreparationIC50 (nM)Reference
Cultured Neurons33[1]
Cultured Astrocytes5.0[1]
Cultured Microglia8.3[1]
Guinea-Pig Ventricular Myocytes (Inward NCX Current)40[2]
Guinea-Pig Ventricular Myocytes (Outward NCX Current)32[2]
Mouse Ventricular Myocytes (Inward NCX Current)31[14]
Mouse Ventricular Myocytes (Outward NCX Current)28[14]
NMDA-activated currents (indirect inhibition)~27[7][8]

Table 2: Off-Target Effects of this compound at Higher Concentrations

TargetConcentrationEffectReference
L-type Ca2+ current10 μMPartial inhibition (to 77.3±5.0% of control)[2]
Inwardly rectifying K+ current10 μMPartial inhibition (to 87.7±3.5% of control)[2]
Delayed rectifier K+ current10 μMNo significant effect[2]
Na+ current1 μMNo effect[2]

Experimental Protocols

Protocol 1: Measurement of NCX Current (I_NCX) using Whole-Cell Voltage Clamp

This protocol is adapted from methods described for isolated cardiomyocytes.[2][15]

  • Cell Preparation: Isolate ventricular cardiomyocytes from the species of interest (e.g., guinea pig, rat) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (Tyrode's solution): Containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Pipette Solution: Containing (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA, and varying CaCl2 concentrations to achieve the desired free [Ca2+]i; pH adjusted to 7.2 with CsOH. To specifically measure I_NCX, include inhibitors for other currents (e.g., nifedipine for L-type Ca2+ channels, ouabain for Na+/K+ pump, and lidocaine for Na+ channels).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at a level where Na+ and Ca2+ channels are inactivated (e.g., -40 mV).

    • Apply voltage ramps or steps to elicit I_NCX. A typical ramp protocol would go from a holding potential to a positive potential (e.g., +60 mV) and then to a negative potential (e.g., -100 mV) to measure both outward and inward currents.[16]

  • I_NCX Isolation:

    • Record baseline currents in the absence of this compound.

    • Apply this compound at the desired concentration and record the currents again.

    • To isolate I_NCX, apply a non-selective NCX blocker like NiCl2 (e.g., 5-10 mM) at the end of the experiment. The Ni2+-sensitive current represents I_NCX.[16][17]

  • Data Analysis: Subtract the current in the presence of NiCl2 from the currents recorded in the control and this compound conditions to determine the magnitude of I_NCX and the extent of inhibition by this compound.

Visualizations

SEA0400_Mechanism This compound This compound NCX1 NCX1 (Inward-facing conformation) This compound->NCX1 Binds and Stabilizes Inactivation Na+-dependent Inactivation NCX1->Inactivation Promotes Ion_Transport Blocked Ion Transport (Ca2+ and Na+) Inactivation->Ion_Transport Leads to

Caption: Mechanism of this compound action on NCX1.

SEA0400_Off_Target_NMDA cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound NCX1_Inhibition NCX1 Inhibition This compound->NCX1_Inhibition Ca_Increase Increased intracellular [Ca2+] near membrane NCX1_Inhibition->Ca_Increase NMDA_R NMDA Receptor Ca_Increase->NMDA_R modulates CDD Enhanced Ca2+-dependent Desensitization (CDD) NMDA_R->CDD undergoes NMDA_Current_Decrease Decreased steady-state NMDA current CDD->NMDA_Current_Decrease results in Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Concentration Is this compound concentration > 1 μM? Start->Check_Concentration L_type_Ca_Issue Potential L-type Ca2+ channel inhibition. Lower concentration or run controls. Check_Concentration->L_type_Ca_Issue Yes Check_Model Is the experimental model different from literature (species, tissue)? Check_Concentration->Check_Model No Further_Investigation Further Investigation Required L_type_Ca_Issue->Further_Investigation Species_Issue Results may be due to species/tissue-specific differences in Ca2+ handling or NCX expression. Check_Model->Species_Issue Yes Check_Neuronal Is the experiment in a neuronal system? Check_Model->Check_Neuronal No Species_Issue->Further_Investigation NMDA_Issue Consider indirect effects on NMDA receptors via intracellular Ca2+. Check_Neuronal->NMDA_Issue Yes Check_Neuronal->Further_Investigation No NMDA_Issue->Further_Investigation

References

troubleshooting SEA0400 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SEA0400, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] Its primary function is to block the exchange of sodium and calcium ions across the cell membrane, which is crucial for maintaining calcium homeostasis. By inhibiting NCX, this compound can prevent calcium overload in cells, a condition associated with cellular damage in various pathological states.[3]

Q2: In which research areas is this compound typically used?

This compound is utilized in a variety of research fields due to its protective effects against calcium overload-induced cell injury. Key areas include:

  • Cardiovascular Research: Investigating myocardial ischemia-reperfusion injury.[3]

  • Neuroscience: Studying neuroprotective effects in models of cerebral ischemia and Parkinson's disease.[2]

  • Oncology: Examining the role of NCX in cancer cell growth and survival.

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and experimental conditions.

Cell TypeIC50 Value (nM)
Rat Astrocytes5.0
Rat Microglia8.3
Rat Cultured Neurons33
Canine Cardiac Sarcolemmal Vesicles90
Rat Cardiomyocytes92
Mouse Ventricular Myocytes (inward NCX current)31
Mouse Ventricular Myocytes (outward NCX current)28

Data compiled from multiple sources.[1][2][3]

Q4: How should I dissolve and store this compound?

For optimal results, this compound should be dissolved in fresh, anhydrous DMSO to prepare a stock solution. One supplier suggests a solubility of 74 mg/mL (199.25 mM) in DMSO.[1] It is important to note that moisture-absorbing DMSO can reduce solubility.[1] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Variability

Unexpected results or high variability in experiments involving this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Inconsistent or lower-than-expected inhibitory effects.

Possible CauseSuggested Solution
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of this compound from a new vial. Store desiccated at the recommended temperature.
Inaccurate Concentration: Errors in dilution or calculation of the working concentration.Verify all calculations and ensure proper calibration of pipettes. Perform a serial dilution to test a range of concentrations.
Cell Health and Density: Cells are unhealthy, confluent, or have been passaged too many times.Use healthy, sub-confluent cells within a consistent passage number range. Monitor cell viability throughout the experiment.
Presence of Off-Target Effects: At concentrations higher than 1 µM, this compound may exhibit inhibitory effects on other ion channels, such as the L-type Ca2+ channel.[4]Perform a dose-response experiment to determine the optimal concentration for NCX inhibition without significant off-target effects.

Problem 2: High background signal or artifacts in cellular assays.

Possible CauseSuggested Solution
Autofluorescence of this compound: The compound itself may exhibit fluorescence at certain wavelengths.Run a control with this compound in cell-free media to determine its intrinsic fluorescence and subtract this from the experimental values.
Media Interference: Components in the cell culture media may interact with this compound or the assay reagents.If possible, conduct the final steps of the assay in a simplified buffer system like DPBS.[5] If media is required, consider using a low-autofluorescence formulation like FluoroBrite.[5]
Precipitation of the Compound: this compound may precipitate out of solution at high concentrations or in certain buffers.Visually inspect the working solution for any signs of precipitation. Consider preparing fresh dilutions for each experiment.

Problem 3: Cell toxicity or unexpected physiological responses.

Possible CauseSuggested Solution
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
Disruption of Calcium Homeostasis: Prolonged or complete inhibition of NCX can disrupt normal cellular signaling and lead to toxicity.Optimize the incubation time with this compound. Perform a time-course experiment to identify the optimal window for observing the desired effect without inducing toxicity.
NCX Isoform Specificity: Different cell types express different isoforms of NCX (NCX1, NCX2, NCX3), which may have varying sensitivities to this compound.[6][7]Be aware of the specific NCX isoforms expressed in your experimental model and how they might influence the effects of this compound.

Experimental Protocols

Protocol 1: General Cell-Based Assay for NCX Inhibition

  • Cell Plating: Plate cells at a predetermined density in a suitable multi-well plate (e.g., black, clear-bottom for fluorescence assays) and allow them to adhere and grow to the desired confluency.[5]

  • Compound Preparation: Prepare a fresh serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute to the final working concentrations in the assay buffer or cell culture medium.

  • Compound Incubation: Remove the culture medium from the cells and add the this compound-containing medium. Incubate for the desired period.

  • Assay Measurement: Following incubation, proceed with the specific assay protocol to measure the desired endpoint (e.g., intracellular calcium levels, cell viability, etc.).

  • Data Analysis: Analyze the data, including appropriate controls (vehicle-only, positive and negative controls).

Visualizations

SEA0400_Signaling_Pathway cluster_membrane Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ (in) NCX->Ca_in Na_out Na+ (out) NCX->Na_out This compound This compound This compound->NCX Inhibits Ca_out Ca2+ (out) Ca_out->NCX Na_in Na+ (in) Na_in->NCX Cellular_Effects Downstream Cellular Effects Ca_in->Cellular_Effects

Caption: Mechanism of this compound action on the Na+/Ca2+ exchanger.

Experimental_Workflow start Start cell_prep Cell Preparation (Plating & Growth) start->cell_prep compound_prep This compound Preparation (Dilution Series) cell_prep->compound_prep treatment Cell Treatment (Incubation with this compound) compound_prep->treatment assay Endpoint Assay (e.g., Calcium Imaging) treatment->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic start Inconsistent Results? check_compound Check this compound (Fresh Aliquot, Concentration) start->check_compound Yes check_cells Evaluate Cell Health (Viability, Passage #) check_compound->check_cells No Issue resolve_compound Resolved check_compound->resolve_compound Issue Found check_protocol Review Protocol (Incubation Time, Controls) check_cells->check_protocol No Issue resolve_cells Resolved check_cells->resolve_cells Issue Found resolve_protocol Resolved check_protocol->resolve_protocol Issue Found escalate Contact Support check_protocol->escalate No Issue

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Optimizing SEA0400 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] It functions by stabilizing the inward-facing conformation of the NCX protein, which in turn promotes Na+-dependent inactivation and inhibits the exchange of sodium and calcium ions across the cell membrane.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is insoluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.

Q3: What is the stability and proper storage of this compound solutions?

A3: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What is a typical working concentration range for this compound in vitro?

A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on published data, the IC50 (half-maximal inhibitory concentration) can range from the low nanomolar to the sub-micromolar range. A good starting point for optimization is to perform a dose-response experiment ranging from 1 nM to 1 µM.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my experiment.

  • Question: Why is this compound not inhibiting NCX activity in my cells?

    • Answer: There are several potential reasons for a lack of effect.

      • Incorrect Concentration: The concentration of this compound may be too low for your specific cell type. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration.

      • Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

      • Low NCX Expression: The cell line you are using may have low or no expression of the Na+/Ca2+ exchanger. Verify NCX expression levels in your cells using techniques like Western blotting or qPCR.

      • Experimental Conditions: The ionic composition of your experimental buffer, particularly the concentrations of intracellular and extracellular Na+ and Ca2+, can influence NCX activity and the inhibitory effect of this compound.

Issue 2: I am observing cytotoxicity or off-target effects.

  • Question: At what concentration does this compound become cytotoxic or exhibit off-target effects?

    • Answer: While this compound is highly selective for NCX at nanomolar concentrations, off-target effects have been reported at higher concentrations.[5][6] For instance, at concentrations of 10 µM, partial inhibition of L-type Ca2+ channels has been observed.[6] It is recommended to stay within a concentration range that effectively inhibits NCX without causing significant cytotoxicity. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your functional assays to determine the cytotoxic threshold for your specific cell line.

Issue 3: I am seeing variability in my results between experiments.

  • Question: What are the common sources of variability when using this compound?

    • Answer: Inconsistent results can arise from several factors.

      • Inconsistent Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for all experiments.

      • Inaccurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible concentrations of this compound.

      • DMSO Concentration: Keep the final concentration of DMSO in the culture medium consistent across all experimental conditions, including the vehicle control, as high concentrations of DMSO can have independent effects on cells.

      • Incubation Time: Use a consistent incubation time with this compound for all experiments.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various in vitro models.

Cell Type/TissueAssayIC50 (nM)Reference
Cultured Rat AstrocytesNa+-dependent Ca2+ uptake5.0[1][2]
Cultured Rat MicrogliaNa+-dependent Ca2+ uptake8.3[1][2]
Cultured Rat NeuronsNa+-dependent Ca2+ uptake33[1][2]
Cortical NeuronsNMDA-activated currents~27[7]
Mouse Ventricular MyocytesInward NCX current31[8]
Mouse Ventricular MyocytesOutward NCX current28[8]
Guinea-pig Ventricular MyocytesInward NCX current40[6]
Guinea-pig Ventricular MyocytesOutward NCX current32[6]
Canine Cardiac Sarcolemmal VesiclesNCX activity90[9]
Rat CardiomyocytesNCX activity92[9]

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Calcium Flux Assay

This protocol outlines a general procedure to determine the optimal concentration of this compound by measuring its effect on intracellular calcium levels using a fluorescent calcium indicator like Fura-2 AM.[10]

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution (in DMSO)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microplate reader with dual excitation capabilities

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and culture to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).

    • Add the this compound dilutions to the respective wells.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths alternating between ~340 nm (Ca2+-bound Fura-2) and ~380 nm (Ca2+-free Fura-2).

    • Record a baseline reading before adding a stimulus to induce calcium influx via NCX (e.g., by altering ion concentrations).

    • Monitor the change in the 340/380 fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio in response to the stimulus in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of NCX Current Inhibition using Whole-Cell Patch-Clamp

This protocol provides a general outline for measuring the effect of this compound on NCX currents using the whole-cell patch-clamp technique.[6]

Materials:

  • Isolated single cells (e.g., cardiomyocytes, neurons)

  • Extracellular (bath) solution with defined Na+ and Ca2+ concentrations

  • Intracellular (pipette) solution with defined Na+ and a Ca2+ buffer (e.g., EGTA)

  • This compound stock solution (in DMSO)

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

Procedure:

  • Cell Preparation: Isolate single cells from the tissue of interest.

  • Pipette Preparation: Pull micropipettes from borosilicate glass and fill them with the intracellular solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Current Measurement:

    • Clamp the membrane potential at a holding potential (e.g., -40 mV).

    • Apply voltage ramps or steps to elicit NCX currents (I_NCX).

    • Record the baseline I_NCX.

  • This compound Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Continue recording the membrane currents to measure the inhibition of I_NCX.

  • Data Analysis:

    • Measure the amplitude of the I_NCX before and after the application of this compound.

    • Calculate the percentage of inhibition of the NCX current.

Visualizations

Experimental_Workflow start Start: Define Experimental Goal cell_prep Prepare Cells (Culture and Plating) start->cell_prep dose_response Perform Dose-Response Curve (e.g., 1 nM - 10 µM) cell_prep->dose_response determine_ic50 Determine IC50 and Optimal Concentration dose_response->determine_ic50 viability_assay Conduct Cell Viability Assay at Optimal Concentration determine_ic50->viability_assay decision Is there cytotoxicity? viability_assay->decision functional_assay Perform Functional Experiment with Optimal Concentration data_analysis Analyze and Interpret Results functional_assay->data_analysis end End: Conclusion data_analysis->end decision->dose_response Yes, re-evaluate concentration decision->functional_assay No Troubleshooting_Guide start Start: Unexpected Experimental Outcome no_effect No Effect Observed start->no_effect cytotoxicity Cytotoxicity Observed start->cytotoxicity check_conc Verify Concentration and Perform Dose-Response no_effect->check_conc Is concentration optimal? check_compound Check Compound Stability and Storage no_effect->check_compound Is compound active? check_ncx Confirm NCX Expression in Cells no_effect->check_ncx Is target present? lower_conc Lower this compound Concentration cytotoxicity->lower_conc Is concentration too high? check_dmso Verify Final DMSO Concentration cytotoxicity->check_dmso Is vehicle control appropriate?

References

SEA0400 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a membrane protein crucial for maintaining calcium homeostasis in various cell types.[1][2] The NCX typically exchanges three sodium ions (Na+) for one calcium ion (Ca2+), operating in either a forward (Ca2+ extrusion) or reverse (Ca2+ influx) mode depending on the electrochemical gradients.[1][3] this compound stabilizes the NCX in an inward-facing conformation, which promotes Na+-dependent inactivation and inhibits the conformational changes required for ion transport.[4][5] This inhibition of the NCX modulates intracellular calcium levels.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][6] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[6] For experimental use, the final concentration of DMSO in the cell culture medium should be kept low, ideally ≤ 0.1% to 0.5%, as higher concentrations can be cytotoxic.[7]

Q3: At what concentration should I use this compound in my experiments?

The effective concentration of this compound is cell-type dependent. It has been shown to inhibit the NCX with IC50 values in the nanomolar range: 5.0 nM in astrocytes, 8.3 nM in microglia, and 33 nM in neurons.[2][6] For many cell-based assays, a concentration of 1 µM is commonly used.[8][9] However, it is important to note that at concentrations higher than 1 µM, this compound may exhibit off-target effects, such as inhibition of the L-type Ca2+ channel.[8][10] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous cell culture media can occur due to its hydrophobic nature and is influenced by several factors:

  • High Final Concentration: Exceeding the solubility limit of this compound in the medium will lead to precipitation.[11]

  • High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the aqueous medium can cause the compound to "crash out".[11]

  • Media Composition: The presence of serum proteins and other components in the cell culture medium can affect the solubility of the compound.[11]

To prevent precipitation, consider the following:

  • Prepare a high-concentration stock solution in DMSO. A 1000x stock solution is recommended to keep the final DMSO concentration low.[11]

  • Optimize the final DMSO concentration. Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity.[7]

  • Add the stock solution to the medium with gentle mixing. Slowly add the DMSO stock solution to the culture medium while stirring to facilitate dispersion.[7]

  • Visually inspect for precipitation after dilution.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueCell/Tissue TypeNotesReference
IC50 (NCX Inhibition) 5.0 nMAstrocytes[2][6]
8.3 nMMicroglia[2][6]
33 nMNeurons[2][6]
92 nMRat CardiomyocytesNa+-dependent 45Ca2+ uptake[12]
Solubility >10 mMDMSO[2]
74 mg/mL (~199.25 mM)DMSOUse fresh, anhydrous DMSO as moisture can reduce solubility.[6]
Storage (Powder) 3 years at -20°CFrom date of receipt.[6]
Storage (Stock Solution in DMSO) 1 month at -20°CAliquot to avoid freeze-thaw cycles.[6]
1 year at -80°CAliquot to avoid freeze-thaw cycles.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Na+/Ca2+ exchanger and a general workflow for assessing the stability of this compound in cell culture.

NCX_Signaling_Pathway Na+/Ca2+ Exchanger (NCX) Signaling Pathway cluster_membrane Plasma Membrane NCX NCX Na_out 3 Na+ (out) NCX->Na_out Reverse Mode Ca_out 1 Ca2+ (out) NCX->Ca_out Forward Mode Ca_homeostasis Intracellular Ca2+ Homeostasis NCX->Ca_homeostasis Regulates Na_in 3 Na+ (in) Na_in->NCX Forward Mode Ca_in 1 Ca2+ (in) Ca_in->NCX Reverse Mode This compound This compound This compound->NCX Inhibits

Caption: Na+/Ca2+ Exchanger (NCX) Signaling Pathway.

SEA0400_Stability_Workflow Experimental Workflow for Assessing this compound Stability A Prepare this compound stock solution in DMSO B Dilute this compound in cell culture medium to final working concentration A->B C Incubate at 37°C B->C D Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze this compound concentration (e.g., by HPLC) D->E F Perform functional assay (e.g., measure NCX activity) D->F G Determine half-life and functional stability E->G F->G

Caption: Workflow for Assessing this compound Stability.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in response to this compound.[1]

Materials:

  • Cells of interest cultured on a 96-well plate

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Ionomycin

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS.[1]

    • Remove the culture medium, wash the cells with HBSS, and add the Fura-2 AM loading solution.[1]

    • Incubate at 37°C for 30-60 minutes.[1]

    • Wash the cells with HBSS to remove extracellular dye.[1]

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to measure fluorescence emission at ~510 nm with alternating excitation wavelengths of ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).[1]

    • Record a baseline fluorescence ratio (340/380).[1]

    • Add this compound at the desired concentration to the wells.[1]

    • Continuously record the fluorescence ratio to observe changes in [Ca2+]i.[1]

  • Calibration (Optional): At the end of the experiment, add ionomycin to determine the maximum Ca2+ saturation (Rmax) for calibration purposes.[1]

Protocol 2: Electrophysiological Measurement of NCX Current

This protocol uses the whole-cell patch-clamp technique to directly measure the electrical current generated by the NCX and assess the inhibitory effect of this compound.[1]

Materials:

  • Isolated single cells

  • Patch-clamp setup

  • Intracellular (pipette) solution with known Na+ and Ca2+ concentrations

  • Extracellular (bath) solution with defined Na+ and Ca2+ concentrations

  • This compound solution

Procedure:

  • Cell Preparation: Isolate single cells from the tissue of interest.[1]

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a single cell.[1]

  • Voltage Clamp and Current Measurement:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).[1]

    • Apply a voltage protocol to elicit NCX currents (I_NCX).[1]

    • Record the resulting membrane currents to establish a stable baseline.[1]

  • Application of this compound: Perfuse the cell with the extracellular solution containing this compound and continue to record the currents to measure the extent of inhibition.[1]

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of I_NCX by this compound.[1]

Troubleshooting Guide

This troubleshooting guide addresses common issues that may arise during experiments with this compound.

Issue 1: No observable effect of this compound.

  • Possible Cause:

    • Compound Instability: this compound may have degraded in the cell culture medium over the course of a long experiment.

    • Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.

    • Low NCX Expression/Activity: The cells may have low levels of NCX expression or activity.

    • Inactive Compound: The this compound stock may have lost its activity due to improper storage.

  • Troubleshooting Steps:

    • Confirm Compound Activity: Test the activity of your this compound stock on a positive control cell line known to have robust NCX activity.

    • Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your cells.

    • Check NCX Expression: Verify the expression of NCX in your cell line using techniques like Western blotting or qPCR.

    • Shorten Incubation Time: For initial experiments, use a shorter incubation time to minimize potential degradation.

Issue 2: High background signal or off-target effects.

  • Possible Cause:

    • High this compound Concentration: Concentrations above 1 µM may lead to off-target effects.[8][10]

    • DMSO Toxicity: The final DMSO concentration in the culture medium may be too high.[7]

  • Troubleshooting Steps:

    • Lower this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration.

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).[7]

    • Include a Vehicle Control: Always include a vehicle (DMSO) control in your experiments to account for any effects of the solvent.

Issue 3: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes.

    • Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results.

    • Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can lead to degradation.[6]

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells of a consistent passage number and confluency.

    • Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment.

    • Aliquot Stock Solutions: Aliquot the main stock solution to avoid multiple freeze-thaw cycles.[6]

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Experiments Start Start Issue Experiencing Issues with This compound Experiment? Start->Issue NoEffect No Observable Effect Issue->NoEffect Yes HighBackground High Background/ Off-Target Effects Issue->HighBackground Yes InconsistentResults Inconsistent Results Issue->InconsistentResults Yes End End Issue->End No CheckConcentration Perform Dose-Response Curve NoEffect->CheckConcentration LowerConcentration Lower this compound Concentration HighBackground->LowerConcentration StandardizeCells Standardize Cell Culture Conditions InconsistentResults->StandardizeCells CheckNCX Verify NCX Expression/ Activity CheckConcentration->CheckNCX CheckCompound Test Compound Activity on Positive Control CheckNCX->CheckCompound CheckCompound->End CheckDMSO Reduce Final DMSO Concentration LowerConcentration->CheckDMSO CheckDMSO->End FreshSolutions Prepare Fresh Working Solutions StandardizeCells->FreshSolutions AliquotStock Aliquot Stock Solution FreshSolutions->AliquotStock AliquotStock->End

Caption: Troubleshooting Flowchart for this compound.

References

Technical Support Center: SEA0400 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SEA0400 dose-response curve analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curve

A non-sigmoidal or highly variable dose-response curve can arise from several factors related to the compound, assay conditions, or cellular health.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Instability/Degradation 1. Prepare fresh this compound solutions for each experiment from a high-quality stock. 2. Protect solutions from light and store them on ice during the experiment. 3. Evaluate the stability of this compound in your specific assay buffer over the time course of your experiment.
Solubility Issues 1. Visually inspect stock and working solutions for any precipitate. This compound is typically dissolved in DMSO.[1] 2. Briefly sonicate or warm the solution to 37°C to aid dissolution. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is low (typically <0.5%) and consistent across all wells.[2]
Incorrect Assay Endpoint 1. Confirm that the chosen assay endpoint is a reliable measure of Na+/Ca2+ exchanger (NCX) activity. 2. Be aware that this compound's inhibitory effect can be influenced by intracellular Ca2+ concentrations.[3][4]
Cell Health and Viability 1. Monitor cell morphology and viability before and during the experiment. 2. Ensure cells are not over-confluent, as this can alter receptor expression and signaling. 3. Use a consistent and appropriate serum concentration in your cell culture medium.
Assay Setup and Execution 1. Ensure uniform cell seeding density across all wells. 2. Use a randomized plate layout to minimize edge effects. 3. Verify the accuracy of your pipetting and serial dilutions.
Issue 2: Lower than Expected Potency (High IC50/EC50)

If the calculated IC50 or EC50 value for this compound is significantly higher than reported values (typically in the low nanomolar range), consider the following factors.

Reported IC50 Values for this compound:

Cell TypeIC50 (nM)
Rat Astrocytes5.0[1][5][6]
Rat Microglia8.3[1][5][6]
Rat Cultured Neurons33[1][5][6]
Canine Cardiac Sarcolemmal Vesicles90[5]
Rat Cardiomyocytes92[5]
Mouse Ventricular Myocytes (Inward NCX Current)31[7]
Mouse Ventricular Myocytes (Outward NCX Current)28[7]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Intracellular Ca2+ The blocking effect of this compound on NCX can be reduced at higher intracellular Ca2+ concentrations.[3][4] Consider experimental conditions that might elevate baseline Ca2+ levels.
Off-Target Effects at High Concentrations At concentrations of 10 μM, this compound may partially inhibit L-type Ca2+ channels, which could confound results in certain assays.[8] It is recommended to use concentrations well below this level to ensure selectivity for NCX.[8]
Cell Line Differences Confirm the expression levels of the target NCX isoforms (NCX1, NCX2, NCX3) in your specific cell line. This compound has been shown to be a selective inhibitor of NCX1.[9]
Reagent Quality Use high-purity this compound. Ensure the identity and purity of your compound stock.
Incorrect Data Analysis Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic equation) to fit your dose-response data.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][5][6][7] It stabilizes the exchanger in an inward-facing conformation, which blocks the conformational change required for ion transport and promotes the Na+-dependent inactivation of the exchanger.[11][12]

Q2: What is the recommended solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Q3: Are there known off-target effects of this compound?

A3: While highly selective for NCX at nanomolar concentrations, this compound has been shown to partially inhibit L-type Ca2+ currents and inwardly rectifying K+ currents at a concentration of 10 μM.[8] At 1 μM, it had no effect on Na+ current, L-type Ca2+ current, inwardly rectifying K+ current, or delayed rectifier K+ current.[8]

Q4: Can this compound affect NMDA receptor currents?

A4: Yes, in the presence of extracellular Ca2+, this compound has been shown to cause a reversible decrease in the steady-state amplitude of NMDA receptor currents, likely by enhancing Ca2+-dependent desensitization through the inhibition of Ca2+ extrusion by NCX1.[9]

Experimental Protocols & Visualizations

General Dose-Response Experiment Workflow

The following diagram outlines a typical workflow for a cell-based dose-response experiment with this compound.

G A 1. Cell Seeding C 3. Cell Treatment A->C B 2. Compound Preparation (Serial Dilution of this compound) B->C D 4. Incubation C->D E 5. Assay Endpoint Measurement (e.g., Ca2+ flux, electrophysiology) D->E F 6. Data Analysis (Normalization and Curve Fitting) E->F G 7. IC50/EC50 Determination F->G

Caption: A generalized workflow for a this compound dose-response experiment.

Signaling Pathway: this compound Inhibition of NCX

This diagram illustrates the mechanism of this compound action on the Na+/Ca2+ exchanger.

G cluster_membrane Cell Membrane cluster_extra cluster_intra NCX Na+/Ca2+ Exchanger (NCX) Na_in 3 Na+ (in) NCX->Na_in Reverse Mode Ca_in Ca2+ (in) NCX->Ca_in Forward Mode Na_out 3 Na+ (out) Na_out->NCX Forward Mode Ca_out Ca2+ (out) Ca_out->NCX Reverse Mode This compound This compound This compound->Inhibition Inhibition->NCX Inhibits

Caption: Mechanism of this compound inhibition of the Na+/Ca2+ exchanger.

Troubleshooting Logic for Dose-Response Issues

This diagram provides a logical flow for troubleshooting common problems with this compound dose-response curves.

G Start Dose-Response Issue (e.g., no curve, high IC50) Check_Compound Check Compound Integrity (Fresh stock, solubility) Start->Check_Compound Check_Assay Review Assay Parameters (Endpoint, controls, cell health) Start->Check_Assay Check_Analysis Verify Data Analysis (Normalization, curve fit) Start->Check_Analysis Off_Target Consider Off-Target Effects or Ca2+ Dependence Check_Compound->Off_Target Check_Assay->Off_Target Resolved Issue Resolved Check_Analysis->Resolved Off_Target->Resolved

Caption: A troubleshooting flowchart for this compound dose-response analysis.

References

Technical Support Center: SEA0400 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding and interpreting potential artifacts when using the Na+/Ca2+ exchanger (NCX) inhibitor, SEA0400, in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a plasma membrane protein crucial for maintaining calcium homeostasis by extruding calcium ions from the cell in exchange for sodium ions.[3][4] this compound functions by stabilizing the NCX in its inward-facing conformation, thereby blocking the transport of Ca2+ out of the cell.[5] This leads to an increase in intracellular calcium concentration ([Ca2+]i).

Q2: Are there known "this compound artifacts" in fluorescence microscopy?

A2: There are no widely reported artifacts specifically named "this compound artifacts." However, the physiological effects of this compound on intracellular calcium levels can lead to cellular changes that might be misinterpreted as experimental artifacts. These can include alterations in cell morphology, viability, and organelle function. Additionally, at high concentrations, off-target effects may occur.

Q3: Can this compound cause autofluorescence in my experiments?

A3: While the intrinsic fluorescence properties of this compound are not extensively documented in the literature, its widespread use with common fluorescent indicators without reported interference suggests that autofluorescence is not a major concern at typical working concentrations. However, it is always good practice to include a "no-dye" control with this compound alone to check for any background fluorescence in your specific experimental setup.

Q4: What are the potential off-target effects of this compound?

A4: this compound is highly selective for the NCX at nanomolar concentrations. However, at concentrations of 1 µM and higher, it can exhibit off-target effects, including the inhibition of L-type Ca2+ channels.[1][6] At 10 µM, this inhibition becomes more significant.[1] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to rule out off-target effects.

Q5: How can this compound-induced changes in intracellular calcium affect my fluorescence imaging?

A5: A sustained increase in intracellular calcium can trigger various cellular processes that may alter the observed fluorescence. These include:

  • Morphological Changes: Elevated calcium can lead to changes in cell shape, membrane blebbing, or even cell detachment, which can affect image acquisition and analysis.[7]

  • Cell Viability: Prolonged calcium overload can induce apoptosis or necrosis, leading to increased background staining or loss of signal from dying cells.[3]

  • Organelle Dysfunction: Increased cytoplasmic calcium can impact mitochondrial function and morphology.[7]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell morphology (e.g., rounding, blebbing) Calcium Overload: Inhibition of NCX by this compound can lead to a toxic accumulation of intracellular calcium, causing cytotoxic effects.[3][7]- Perform a dose-response experiment to determine the lowest effective concentration of this compound. - Reduce the incubation time with this compound. - Include a positive control for cytotoxicity to compare morphological changes.
High background fluorescence Autofluorescence: Although unlikely to be significant, this compound or the vehicle (e.g., DMSO) could contribute to background signal. Cell Death: Dying cells can exhibit non-specific fluorescence.[7]- Image a sample containing only this compound in media to assess its intrinsic fluorescence. - Include a vehicle control (e.g., DMSO) at the same concentration used for this compound. - Use a viability dye to distinguish between live and dead cells.
Signal from one fluorescent probe detected in another channel (spectral bleed-through) Overlapping Emission Spectra: The emission spectra of your fluorescent probes may overlap.[8][9]- Use fluorophores with well-separated emission spectra. - Perform sequential scanning on a confocal microscope, where each channel is excited and detected independently.[8] - Use spectral unmixing techniques if available on your imaging system.[10]
Rapid fading of the fluorescent signal (photobleaching) Excessive Light Exposure: High-intensity light or long exposure times can destroy fluorophores.[11][12]- Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. - Use the shortest possible exposure time. - Use an anti-fade mounting medium for fixed samples.[13]
Observed effects are inconsistent or not reproducible Off-Target Effects: The concentration of this compound may be too high, leading to inhibition of other ion channels.[1][6] Inadequate Controls: Lack of proper controls makes it difficult to attribute the observed effects solely to NCX inhibition.- Use a concentration of this compound that is well below the reported concentrations for off-target effects (ideally in the nanomolar range). - Include a vehicle control (e.g., DMSO). - If possible, use a negative control compound that is structurally similar to this compound but inactive against NCX. - Consider using siRNA to knock down NCX expression as an orthogonal method to confirm the phenotype.

Quantitative Data Summary

Parameter Cell Type Value Reference
IC50 for NCX Inhibition Cultured Neurons33 nM[2]
Cultured Astrocytes5 nM[2]
Cultured Microglia8.3 nM[2]
Guinea-Pig Ventricular Myocytes30-40 nM[1]
Concentration for Off-Target Effects Guinea-Pig Ventricular Myocytes (L-type Ca2+ current inhibition)> 1 µM[1]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Intracellular Calcium using a Fluorescent Indicator

This protocol describes a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured cells treated with this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cultured cells grown on glass-bottom dishes suitable for microscopy

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • Ionomycin (for positive control)

  • EGTA (for chelating extracellular calcium, optional control)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells in the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS or imaging medium to the cells.

  • Image Acquisition:

    • Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

    • Acquire baseline fluorescence images for a few minutes to establish a stable signal. For ratiometric dyes like Fura-2, acquire images at both excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm.

  • This compound Treatment:

    • Add this compound to the dish at the desired final concentration.

    • Immediately begin acquiring time-lapse images to monitor the change in fluorescence, which corresponds to changes in [Ca2+]i.

  • Controls:

    • Vehicle Control: In a separate dish, add the same volume of DMSO (or the solvent for this compound) without the inhibitor.

    • Positive Control: At the end of the experiment, add ionomycin (a calcium ionophore) to induce a maximal increase in [Ca2+]i.

    • Negative Control (optional): In a separate experiment, pre-incubate cells with a cell-permeant calcium chelator like BAPTA-AM before adding this compound.

Protocol 2: Immunofluorescence Staining Following this compound Treatment

This protocol outlines the steps for fixing and staining cells after treatment with this compound to visualize cellular components.

Materials:

  • Cultured cells treated with this compound as described above

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorescently labeled secondary antibody diluted in blocking buffer

  • Nuclear stain (e.g., DAPI)

  • Anti-fade mounting medium

Procedure:

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Fixation:

    • Wash the cells twice with PBS.

    • Add the fixative and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.

  • Mounting:

    • Wash the cells twice with PBS.

    • Mount a coverslip onto the dish using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow for Assessing this compound Effects cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_seeding Seed cells on glass-bottom dish dye_loading Load with fluorescent calcium indicator cell_seeding->dye_loading baseline Acquire baseline fluorescence dye_loading->baseline add_this compound Add this compound or vehicle control baseline->add_this compound timelapse Time-lapse imaging of calcium dynamics add_this compound->timelapse quantify Quantify fluorescence intensity changes timelapse->quantify compare Compare this compound to controls quantify->compare

Caption: Experimental workflow for assessing this compound effects on intracellular calcium.

Cellular Calcium Homeostasis and NCX Inhibition extracellular Extracellular Space (High [Ca2+]) cytosol Cytosol (Low [Ca2+]) extracellular:s->cytosol:n Ca2+ Influx ca_channel Ca2+ Channels (e.g., VOCs, ROCs) cytosol:n->extracellular:s Ca2+ Efflux er_sr ER/SR (High [Ca2+] Store) cytosol->er_sr Ca2+ Uptake ncx Na+/Ca2+ Exchanger (NCX) pmca PMCA Pump serca SERCA Pump er_sr->cytosol Ca2+ Release This compound This compound This compound->ncx Inhibits

Caption: Inhibition of Na+/Ca2+ exchanger (NCX) by this compound disrupts calcium efflux.

References

Technical Support Center: SEA0400 Cytotoxicity Assessment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cytotoxicity assessment of SEA0400. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent Na+/Ca2+ exchanger (NCX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular preference for the NCX1 isoform. Its primary mechanism of action is to block the exchange of sodium and calcium ions across the plasma membrane. Under pathological conditions such as ischemia-reperfusion injury, the reverse mode of the NCX can contribute to cytotoxic calcium overload. This compound is often used in research to mitigate this calcium-induced cell death.

Q2: In which cell lines has the inhibitory effect of this compound been characterized?

A2: The inhibitory effects of this compound on NCX activity have been documented in a variety of cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and the specific NCX isoform expressed.

Q3: What are the known effects of this compound on cell viability?

A3: While this compound is primarily known for its protective effects against cytotoxicity induced by events like ischemia-reperfusion and nitric oxide exposure, it can also induce cytotoxicity, particularly at higher concentrations or in specific cell types where NCX function is critical for maintaining calcium homeostasis. For instance, in some cancer cell lines, inhibition of the forward mode of NCX by this compound can suppress cell growth through calcium-mediated cell death.

Q4: What are the potential off-target effects of this compound?

A4: this compound is considered highly selective for the Na+/Ca2+ exchanger.[1][2][3] However, like any pharmacological agent, the potential for off-target effects exists, especially at concentrations significantly higher than its IC50 for NCX inhibition. Some studies have noted that at micromolar concentrations, this compound may have minor effects on other ion channels. It is crucial to perform dose-response studies to distinguish between on-target and potential off-target effects.

Q5: How should I prepare and store this compound for my experiments?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions from the stock for each experiment. For storage, the DMSO stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No cytotoxic effect observed with this compound 1. Incorrect concentration: The concentration of this compound may be too low to induce a cytotoxic response in the chosen cell line. 2. Cell line resistance: The cell line may not be sensitive to NCX inhibition-induced cytotoxicity. 3. Degraded compound: The this compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of concentrations. 2. Choose a cell line known to be sensitive to calcium dysregulation or confirm NCX expression in your current cell line. 3. Prepare fresh dilutions of this compound from a new stock for each experiment.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Cytotoxicity observed in vehicle control (e.g., DMSO) 1. High DMSO concentration: The final concentration of DMSO in the culture medium is too high and is causing cellular toxicity.1. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your specific cell line (typically <0.5%). Perform a DMSO toxicity control experiment to determine the optimal concentration.
Unexpected results with MTT assay 1. Interference with MTT reduction: this compound, like some other compounds, might directly interfere with the mitochondrial reductases responsible for converting MTT to formazan, leading to inaccurate viability readings.1. Run a cell-free control experiment to check for direct reduction of MTT by this compound. 2. Consider using an alternative viability assay that is not based on mitochondrial reductase activity, such as the LDH or Annexin V assay.
Discrepancies between different cytotoxicity assays 1. Different mechanisms of cell death: Assays like MTT (metabolic activity), LDH (membrane integrity), and Annexin V (apoptosis) measure different cellular events. A compound might induce apoptosis without immediate membrane rupture, leading to a positive Annexin V signal but a delayed LDH release.1. Use a combination of assays that measure different aspects of cell death to get a more complete picture of the cytotoxic mechanism. 2. Perform time-course experiments to understand the kinetics of cell death.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for Na+/Ca2+ exchanger activity in various cell types. Note that these are not direct cytotoxicity values but indicate the concentration at which this compound inhibits 50% of the NCX activity. Cytotoxic concentrations are expected to be higher and should be determined empirically for each cell line and experimental condition.

Cell Type Species IC50 for NCX Inhibition (nM) Reference
Cultured NeuronsRat33[3]
Cultured AstrocytesRat5[3]
Cultured MicrogliaRat8.3
Cardiac Sarcolemmal VesiclesCanine90[4]
CardiomyocytesRat92[4]
Guinea Pig Ventricular MyocytesGuinea Pig32-40[1]
Bovine Adrenal Chromaffin CellsBovine40-100[5]
Mouse Ventricular MyocytesMouse28-31[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol to treat the cells with this compound.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the maximum LDH release control, after subtracting the background from the no-treatment control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound and controls for the specified time.

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates adherence Allow cells to adhere overnight cell_seeding->adherence sea0400_prep Prepare this compound dilutions & controls treatment Treat cells with this compound sea0400_prep->treatment incubation Incubate for desired time treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculation Calculate % Cytotoxicity/ Viability readout->calculation dose_response Generate Dose-Response Curves calculation->dose_response signaling_pathway cluster_stimulus Cellular Stress cluster_ncx Na+/Ca2+ Exchanger (NCX) cluster_calcium Intracellular Calcium cluster_downstream Downstream Effects stress e.g., Ischemia/ Reperfusion, NO ncx NCX (Reverse Mode) stress->ncx ca_overload [Ca2+]i Overload ncx->ca_overload This compound This compound This compound->ncx er_stress ER Stress (e.g., CHOP, GRP78) ca_overload->er_stress mito_dys Mitochondrial Dysfunction ca_overload->mito_dys caspase Caspase Activation er_stress->caspase mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Ensuring Selective NCX1 Inhibition with SEA0400

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and selective use of SEA0400 for inhibiting the sodium-calcium exchanger isoform 1 (NCX1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on NCX1?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger 1 (NCX1).[1][2][3] It functions by binding to a pocket within the transmembrane domain of the NCX1 protein.[1][4] This binding stabilizes the exchanger in an inward-facing, inactivated conformation, which is dependent on intracellular Na+.[1][2][5] By locking the exchanger in this state, this compound effectively blocks the transport of ions, particularly the extrusion of Ca2+ from the cell in the forward mode of operation.[1][6]

Q2: How selective is this compound for NCX1 over other NCX isoforms?

A2: this compound exhibits a high degree of selectivity for NCX1 compared to NCX2 and NCX3.[7] This selectivity is attributed to specific amino acid residues within the drug-binding pocket of NCX1.[7] For instance, studies have shown that this compound preferentially inhibits Ca2+ uptake by NCX1.[7] At a concentration of 50 nM, this compound selectively inhibits NCX1 without significant effects on NCX3.[8][9]

Q3: What are the known off-target effects of this compound?

A3: While highly selective for NCX1, this compound can exhibit off-target effects, particularly at higher concentrations. It has been reported to inhibit L-type Ca2+ channels, though at concentrations generally higher than those required for NCX1 inhibition.[10][11] Some studies have also indicated that at nanomolar concentrations, this compound can indirectly affect NMDA receptor currents by enhancing their Ca2+-dependent desensitization through the inhibition of Ca2+ extrusion by NCX1.[8][9] It is crucial to use the lowest effective concentration to minimize these off-target effects.

Q4: What is the optimal concentration range for selective NCX1 inhibition in cellular assays?

A4: The optimal concentration of this compound for selective NCX1 inhibition typically falls within the low nanomolar range. The IC50 value for this compound inhibition of NCX1 has been reported to be around 5 to 33 nM in various cell types, including neurons, astrocytes, and microglia.[12] An IC50 of approximately 27 nM has been measured for its effect on NMDA-activated currents, which is attributed to NCX1 inhibition.[8][9] It is always recommended to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration.

Troubleshooting Guides

Issue 1: High variability in experimental results with this compound.

  • Possible Cause 1: Inconsistent intracellular Na+ concentration.

    • Explanation: The inhibitory action of this compound is dependent on the Na+-dependent inactivation of NCX1.[1][2][5] Variations in intracellular Na+ levels between experiments can alter the efficacy of this compound.

    • Troubleshooting Tip: Ensure consistent intracellular Na+ concentrations in your experimental buffer or pipette solutions for electrophysiological recordings.

  • Possible Cause 2: Presence of different NCX1 splice variants.

    • Explanation: Different tissues can express various splice variants of NCX1, which may exhibit slightly different sensitivities to this compound.

    • Troubleshooting Tip: Characterize the specific NCX1 splice variant in your experimental model if possible.

  • Possible Cause 3: Off-target effects at the concentration used.

    • Explanation: If using a higher concentration of this compound, off-target effects on other ion channels could contribute to variability.

    • Troubleshooting Tip: Perform a careful dose-response analysis to use the lowest concentration that provides maximal NCX1 inhibition with minimal side effects.

Issue 2: Unexpected changes in intracellular Ca2+ levels.

  • Possible Cause 1: Inhibition of Ca2+ efflux.

    • Explanation: By inhibiting the forward mode of NCX1, this compound prevents Ca2+ extrusion, which can lead to an accumulation of intracellular Ca2+.[6]

    • Troubleshooting Tip: This is the expected effect of NCX1 inhibition. Use appropriate Ca2+ imaging techniques to monitor and quantify these changes.

  • Possible Cause 2: Off-target inhibition of L-type Ca2+ channels.

    • Explanation: At higher concentrations, this compound can inhibit L-type Ca2+ channels, which could counteract the expected rise in intracellular Ca2+ by reducing Ca2+ influx.[10][11]

    • Troubleshooting Tip: Use a concentration of this compound that is selective for NCX1. Consider using specific L-type Ca2+ channel blockers as controls to dissect the observed effects.

Issue 3: this compound appears to be ineffective in my experimental system.

  • Possible Cause 1: Absence of Na+-dependent inactivation.

    • Explanation: The inhibitory effect of this compound is greatly reduced in NCX1 mutants that lack Na+-dependent inactivation.[5][7]

    • Troubleshooting Tip: Verify that your experimental model expresses a functional NCX1 capable of Na+-dependent inactivation.

  • Possible Cause 2: Low expression level of NCX1.

    • Explanation: The magnitude of the effect of this compound will depend on the expression level of NCX1 in the cells.

    • Troubleshooting Tip: Confirm the expression of NCX1 in your cell line or tissue using techniques like Western blotting or qPCR.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound

TargetCell TypeIC50 ValueReference
NCX1Cultured Neurons, Astrocytes, Microglia5 - 33 nM[12]
NCX (indirectly affecting NMDAR)Cortical Neurons~27 nM[8][9]
NCX1HEK cells expressing human NCX2.2 µM[13]
NCXHuman Atrial Cardiomyocytes780 nM[13]

Key Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure NCX currents (I_NCX) and assess the inhibitory effect of this compound.

  • Cell Preparation: Isolate single cells from the tissue of interest.

  • Solutions:

    • Intracellular (pipette) solution: Should contain a known concentration of Na+ and a Ca2+ buffer (e.g., BAPTA) to control intracellular Ca2+. A typical solution may contain (in mM): 120 Cs-glutamate, 10 NaCl, 20 HEPES, 10 TEA-Cl, 5 Mg-ATP, and a Ca2+-BAPTA buffer system to clamp [Ca2+]i at a desired level. pH adjusted to 7.2 with CsOH.

    • Extracellular (bath) solution: Should contain defined Na+ and Ca2+ concentrations. A typical solution may contain (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage ramp or step protocol to elicit I_NCX.

    • Record a stable baseline current.

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the reduction in the I_NCX amplitude to determine the percentage of inhibition.

Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular Ca2+ concentration ([Ca2+]i) in response to this compound.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a suitable buffer like HBSS).

    • Incubate cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh buffer to remove extracellular dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380).

  • This compound Application: Add this compound at the desired concentration to the imaging buffer.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the change in [Ca2+]i. The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute [Ca2+]i.[6]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

SEA0400_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol NCX1 NCX1 (Inward-facing) BindingSite Binding Pocket Inactivation Na+-dependent Inactivation NCX1->Inactivation Undergoes SEA0400_ext This compound SEA0400_ext->BindingSite Binds BindingSite->Inactivation Na_in High Intracellular Na+ Na_in->NCX1 Promotes Ca_out Ca2+ Efflux (Blocked) Inactivation->Ca_out Prevents

Caption: Mechanism of this compound inhibition of NCX1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Isolation Solution_Prep Prepare Experimental Solutions Baseline Record Baseline (Electrophysiology or Ca2+ Imaging) Solution_Prep->Baseline Add_this compound Apply this compound Baseline->Add_this compound Record_Effect Record Effect of this compound Add_this compound->Record_Effect Data_Analysis Analyze Data (% Inhibition or Δ[Ca2+]i) Record_Effect->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion Troubleshooting_Logic Start Unexpected Result with this compound Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Na Is intracellular Na+ controlled? Check_Conc->Check_Na Yes Optimize_Conc Perform Dose-Response Check_Conc->Optimize_Conc No Check_Expression Is NCX1 expression confirmed? Check_Na->Check_Expression Yes Control_Na Standardize Buffers Check_Na->Control_Na No Confirm_Expression Western Blot / qPCR Check_Expression->Confirm_Expression No Off_Target Consider Off-Target Effects Check_Expression->Off_Target Yes Optimize_Conc->Start Control_Na->Start Confirm_Expression->Start Solution Refined Experiment Off_Target->Solution

References

Validation & Comparative

A Comparative Analysis of SEA0400 and KB-R7943: Potency and Selectivity in Na+/Ca2+ Exchanger Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of specific molecular probes is critical for elucidating cellular mechanisms and validating therapeutic targets. This guide provides a detailed comparison of two widely used inhibitors of the Na+/Ca2+ exchanger (NCX), SEA0400 and KB-R7943, with a focus on their potency, selectivity, and experimental application.

Overview

The Na+/Ca2+ exchanger is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis by extruding calcium in exchange for sodium ions. Its dysregulation is implicated in various pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders. Both this compound and KB-R7943 are valuable tools for studying the physiological and pathophysiological roles of NCX, but they exhibit distinct pharmacological profiles.

Potency and Efficacy

This compound is consistently reported as a more potent inhibitor of the Na+/Ca2+ exchanger than KB-R7943.[1] The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range in various cell types, whereas KB-R7943 typically requires micromolar concentrations to achieve similar levels of inhibition.

Table 1: Comparative Potency (IC50) of this compound and KB-R7943 on NCX

CompoundCell Type/PreparationIC50 ValueReference
This compound Rat Cardiomyocytes92 nM[2]
Canine Cardiac Sarcolemmal Vesicles90 nM[3]
Rat Cultured Neurons33 nM
Rat Astrocytes5 nM
Rat Microglia8.3 nM
Canine Ventricular Cardiomyocytes (inward current)111 ± 43 nM[4]
Canine Ventricular Cardiomyocytes (outward current)108 ± 18 nM[4]
KB-R7943 Guinea-pig Ventricular Myocytes320 nM[2]
Canine Ventricular Cardiomyocytes (inward current)3.35 ± 0.82 µM[4]
Canine Ventricular Cardiomyocytes (outward current)4.74 ± 0.69 µM[4]
Cultured Hippocampal Neurons (reverse mode)5.7 ± 2.1 µM[5][6]
Canine Cardiac Sarcolemmal Vesicles7.0 µM[3]
Rat Cardiomyocytes9.5 µM[3]

In functional assays, this compound has demonstrated greater efficacy in protecting against ischemia-reperfusion injury. For instance, in an isolated rabbit heart model, this compound was more effective than KB-R7943 at reducing infarct size, with an EC50 of 5.7 nM.[2] At a concentration of 1 µM, this compound reduced infarct size by 75%, compared to a 40% reduction with KB-R7943.[2]

Selectivity Profile

A crucial distinction between these two inhibitors lies in their selectivity. This compound exhibits a significantly better selectivity profile, with fewer off-target effects compared to KB-R7943.[1]

Table 2: Off-Target Effects of this compound and KB-R7943

CompoundOff-Target(s)IC50 / EffectReference
This compound L-type Ca2+ channels>360-fold selective for NCX over L-type Ca2+ channels in rat cerebral tissue. At 1 µM, has no significant effect on sodium, L-type calcium, delayed rectifier potassium, or inwardly rectifying potassium currents.
NMDA ReceptorsAt 50 nM, does not have side effects on NMDA receptors.[7][8][7][8]
KB-R7943 L-type Ca2+ channelsInhibits with an IC50 of 8 µM in guinea-pig ventricular myocytes.[2] In canine ventricular cardiomyocytes, the EC50 for L-type Ca2+ current block is 3.2 µM.[4][2][4]
Voltage-gated Na+ currentsIC50 of 14 µM in guinea-pig ventricular myocytes.[2]
Inward rectifier K+ currentsIC50 of 7 µM in guinea-pig ventricular myocytes.[2]
α1, β2, mACh receptorsBinds to these receptors, though the functional consequence (agonist/antagonist) was not specified.[2]
NMDA ReceptorsBlocks NMDA receptor-mediated ion currents with an IC50 of 13.4 ± 3.6 µM.[5][6] Acts as an agonist at the glycine co-agonist binding site of the GluN1 subunit.[9][5][6][9]
Mitochondrial Complex IInhibits mitochondrial complex I.[5][6][5][6]
Neuronal Nicotinic ReceptorsPotent blocker of nicotinic acetylcholine receptors.[10][10]
Isoform Selectivity

The Na+/Ca2+ exchanger has three isoforms (NCX1, NCX2, and NCX3). This compound predominantly inhibits the NCX1 isoform.[7][11][12] In contrast, KB-R7943 is reported to be threefold more effective on NCX3 than on NCX1 or NCX2.[11] This difference in isoform selectivity can be a critical factor in experimental design, depending on the tissue and the specific NCX isoform being studied.

Experimental Protocols

The following are generalized protocols for assessing NCX inhibition, based on methodologies described in the cited literature.

Measurement of NCX Current using Whole-Cell Patch-Clamp

This is a common method to directly measure the electrogenic activity of the Na+/Ca2+ exchanger.

Objective: To measure the inhibitory effect of this compound or KB-R7943 on the Na+/Ca2+ exchange current (INCX) in isolated cardiomyocytes.

Materials:

  • Isolated ventricular cardiomyocytes

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

  • Extracellular (Tyrode's) solution: (in mM) 144 NaCl, 4.0 KCl, 1.8 CaCl2, 0.53 MgSO4, 0.4 NaH2PO4, 5.5 glucose, 5.0 HEPES; pH adjusted to 7.4.

  • Intracellular (pipette) solution: (in mM) 10 NaCl, and other components to maintain physiological conditions and block other currents (e.g., Cs-based solution to block K+ channels).[13]

  • This compound and KB-R7943 stock solutions

  • 10 mM NiCl2 solution (for complete NCX blockade)[13][14][15]

Procedure:

  • Establish a whole-cell patch-clamp configuration on an isolated cardiomyocyte.

  • Superfuse the cell with the extracellular solution.

  • Apply a voltage ramp protocol, for example, from a holding potential of -40 mV to +60 mV, then to -100 mV, to elicit both forward (outward current) and reverse (inward current) modes of NCX.[13][14]

  • Record the baseline current.

  • Apply the desired concentration of this compound or KB-R7943 via the perfusion system and record the current again.

  • To determine the specific NCX current, apply 10 mM NiCl2 to completely block NCX. The Ni2+-sensitive current is obtained by subtracting the current recorded in the presence of NiCl2 from the control and drug-treated recordings.[13][14][15]

  • Analyze the data to determine the percentage of inhibition of both inward and outward INCX at different drug concentrations to calculate the IC50.

Measurement of Na+-dependent 45Ca2+ Uptake in Sarcolemmal Vesicles

This biochemical assay measures the function of NCX in a non-cellular system.

Objective: To determine the inhibitory potency of this compound and KB-R7943 on NCX-mediated calcium uptake.

Materials:

  • Isolated cardiac sarcolemmal vesicles

  • 45Ca2+ (radioisotope)

  • Uptake buffer containing varying concentrations of NaCl and KCl

  • Quenching solution

  • Scintillation counter

  • This compound and KB-R7943 stock solutions

Procedure:

  • Prepare sarcolemmal vesicles from cardiac tissue.

  • Pre-incubate the vesicles with different concentrations of this compound or KB-R7943.

  • Initiate the Na+-dependent 45Ca2+ uptake by adding the vesicles to an uptake buffer containing 45Ca2+ and a high concentration of NaCl.

  • After a specific time, stop the reaction by adding a quenching solution.

  • Filter the vesicles and wash to remove extracellular 45Ca2+.

  • Measure the radioactivity of the filters using a scintillation counter to quantify the amount of 45Ca2+ taken up by the vesicles.

  • Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the Na+/Ca2+ exchanger in cellular calcium homeostasis and the workflow for evaluating NCX inhibitors.

NCX_Signaling_Pathway cluster_membrane Plasma Membrane NCX Na+/Ca+ Exchanger (NCX) Ca_out Ca2+ Efflux NCX->Ca_out Forward Mode (3 Na+ in) Na_out Na+ Efflux NCX->Na_out Ca_in Ca2+ Influx (e.g., L-type Ca2+ channels) Ca_in->NCX Reverse Mode (1 Ca2+ in) Intra_Ca Intracellular Ca2+ [Ca2+]i Ca_in->Intra_Ca Increases Na_in Na+ Influx Na_in->NCX SR Sarcoplasmic Reticulum (Ca2+ store) Intra_Ca->SR Uptake Mito Mitochondria Intra_Ca->Mito Uptake Contraction Cellular Processes (e.g., Muscle Contraction, Neurotransmission) Intra_Ca->Contraction Activates SR->Intra_Ca Release This compound This compound This compound->NCX Inhibits (Potent & Selective) KBR7943 KB-R7943 KBR7943->NCX Inhibits (Less Potent & Non-selective)

Caption: Role of NCX in Calcium Homeostasis and Inhibition by this compound and KB-R7943.

Experimental_Workflow start Start: Select NCX Inhibitor for Study decision Primary Goal? start->decision selective_inhibition Selective NCX Inhibition decision->selective_inhibition High Specificity broad_spectrum Broader Spectrum Inhibition decision->broad_spectrum General Inhibition choose_sea Choose this compound selective_inhibition->choose_sea choose_kbr Choose KB-R7943 (with caution for off-targets) broad_spectrum->choose_kbr experiment Perform Experiment (e.g., Patch-Clamp, Ca2+ Imaging) choose_sea->experiment choose_kbr->experiment data_analysis Data Analysis (IC50, Efficacy, Selectivity) experiment->data_analysis conclusion Conclusion on NCX Role and Inhibitor Effect data_analysis->conclusion

Caption: Workflow for Selecting and Evaluating NCX Inhibitors.

Conclusion

This compound and KB-R7943 are both inhibitors of the Na+/Ca2+ exchanger, but they differ significantly in their potency and selectivity. This compound is a more potent and highly selective inhibitor, making it a superior tool for studies where specific inhibition of NCX is required with minimal confounding off-target effects. KB-R7943, while still a useful pharmacological tool, has numerous off-target activities that must be considered when interpreting experimental results.[2][4][5][6][10] The choice between these two compounds should be guided by the specific experimental question, the required level of selectivity, and the NCX isoform of interest.

References

A Comparative Guide to the Neuroprotective Potential of SEA0400 and SN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent neuroprotective agents, SEA0400 and SN-6. Both compounds are known inhibitors of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis. Dysregulation of the NCX is implicated in the pathophysiology of various neurological disorders, making it a key target for therapeutic intervention. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways.

Mechanism of Action and Performance Data

Both this compound and SN-6 exert their neuroprotective effects by inhibiting the Na+/Ca2+ exchanger, thereby preventing calcium overload in neurons, a common pathway in excitotoxicity and cell death. However, their potency and isoform selectivity differ significantly.

This compound is a potent inhibitor of the Na+/Ca2+ exchanger, demonstrating efficacy in the nanomolar range.[1] In contrast, SN-6 is a selective inhibitor with IC50 values in the micromolar range.[2][3]

Table 1: Quantitative Comparison of this compound and SN-6

ParameterThis compoundSN-6
Target Na+/Ca2+ exchanger (NCX)Na+/Ca2+ exchanger (NCX)
IC50 (NCX1) ~5-33 nM (in various neural cells)2.9 µM
IC50 (NCX2) Data not available16 µM
IC50 (NCX3) Data not available8.6 µM
Neuroprotective Models Cerebral Ischemia (in vivo), Parkinson's Disease (in vivo)Hypoxia/Reoxygenation (in vitro)
Reported Neuroprotective Effects Reduced infarct volume, attenuated dopaminergic neurotoxicityProtected against hypoxia/reoxygenation-induced LDH release

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and SN-6 are primarily mediated through the inhibition of the reverse mode of the NCX, which is activated under pathological conditions such as ischemia. This inhibition prevents the influx of Ca2+, thereby mitigating downstream apoptotic and necrotic pathways.

NCX_Inhibition_Pathway cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 NCX Reverse Mode Activation cluster_2 Neuroprotective Intervention cluster_3 Cellular Consequences Increased_Na_in ↑ Intracellular Na+ NCX_active NCX (Reverse Mode) Increased_Na_in->NCX_active Ca_overload Ca2+ Overload NCX_active->Ca_overload This compound This compound This compound->NCX_active Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection SN6 SN-6 SN6->NCX_active Inhibits SN6->Neuroprotection Cell_Death Neuronal Cell Death Ca_overload->Cell_Death

Caption: Simplified signaling pathway of NCX inhibition by this compound and SN-6.

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of these compounds in an in vivo model of cerebral ischemia.

Cerebral_Ischemia_Workflow Animal_Model Induce Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats Drug_Admin Administer this compound or SN-6 (e.g., intravenously) Animal_Model->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Behavioral_Test Neurological Deficit Scoring Reperfusion->Behavioral_Test Histology Sacrifice and Brain Sectioning Behavioral_Test->Histology Infarct_Analysis TTC Staining and Infarct Volume Measurement Histology->Infarct_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection studies.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia (for this compound)
  • Animal Model: Male Wistar rats are subjected to transient middle cerebral artery occlusion (tMCAO). An intraluminal filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion, at the time of reperfusion.

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: A neurological score is assigned to each animal at various time points post-ischemia to assess functional recovery.

    • Infarct Volume Measurement: 24 to 48 hours after tMCAO, animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is then quantified using imaging software.

In Vitro Model of Hypoxia/Reoxygenation-induced Cell Damage (for SN-6)
  • Cell Culture: LLC-PK1 cells transfected with NCX1 are used.

  • Hypoxia/Reoxygenation Protocol: Cells are subjected to a period of hypoxia (e.g., 1% O2) followed by reoxygenation to mimic ischemic-reperfusion injury.

  • Drug Administration: SN-6 is added to the culture medium at various concentrations before or during the hypoxic period.

  • Assessment of Neuroprotection: Cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A reduction in LDH release in the presence of SN-6 indicates a protective effect.

Conclusion

Both this compound and SN-6 show promise as neuroprotective agents through their inhibition of the Na+/Ca2+ exchanger. The available data suggests that this compound is a more potent inhibitor than SN-6. This compound has demonstrated neuroprotective effects in in vivo models of both cerebral ischemia and Parkinson's disease. The neuroprotective data for SN-6 is currently more limited to in vitro models of hypoxia/reoxygenation. Further in vivo studies are necessary to fully elucidate the therapeutic potential of SN-6 for neurological disorders. The choice between these two compounds for further research and development would likely depend on the specific pathological context, desired potency, and pharmacokinetic properties.

References

A Comparative Guide to SEA0400 and YM-244769 in Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent research compounds, SEA0400 and YM-244769, both of which are potent inhibitors of the sodium-calcium exchanger (NCX). The NCX plays a critical role in cardiac calcium homeostasis, and its modulation is a key area of investigation for various cardiovascular diseases. This document summarizes their performance in cardiac models, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

Both this compound and YM-244769 are effective inhibitors of the cardiac Na+/Ca2+ exchanger isoform 1 (NCX1). While both compounds exhibit similar potency in inhibiting NCX1, their selectivity for different NCX isoforms varies. This compound is a highly potent and selective inhibitor of NCX1.[1] In contrast, YM-244769, while also potently inhibiting NCX1, shows a preferential inhibition of the NCX3 isoform, which is more predominantly expressed in the brain and skeletal muscle. This guide will delve into their mechanisms of action, comparative efficacy in cardiac models, and provide detailed experimental protocols.

Mechanism of Action

Both this compound and YM-244769 are benzyloxyphenyl derivatives that inhibit the Na+/Ca2+ exchanger.[2] Their primary mode of action in cardiac myocytes is the inhibition of NCX1, a crucial protein for extruding calcium from the cell.

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It has been shown to have cardioprotective effects against myocardial ischemia-reperfusion injury.[1]

YM-244769 also inhibits the Na+/Ca2+ exchanger and shows a preference for the NCX3 isoform.[3] In cardiac myocytes, its potency against NCX1 is comparable to that of this compound.[2] YM-244769 inhibits the Ca2+ entry mode of NCX more potently than the Ca2+ exit mode.[2]

dot

cluster_sea This compound cluster_ym YM-244769 This compound This compound NCX1_SEA NCX1 Inhibition This compound->NCX1_SEA Ca_Extrusion_SEA Reduced Ca2+ Extrusion NCX1_SEA->Ca_Extrusion_SEA Ischemia_Protection_SEA Cardioprotection (Ischemia/Reperfusion) NCX1_SEA->Ischemia_Protection_SEA Intra_Ca_SEA Increased Intracellular Ca2+ Ca_Extrusion_SEA->Intra_Ca_SEA Contractility_SEA Altered Contractility Intra_Ca_SEA->Contractility_SEA YM244769 YM-244769 NCX1_YM NCX1 Inhibition YM244769->NCX1_YM NCX3_YM NCX3 Inhibition (preferential) YM244769->NCX3_YM Ca_Extrusion_YM Reduced Ca2+ Extrusion NCX1_YM->Ca_Extrusion_YM Intra_Ca_YM Increased Intracellular Ca2+ Ca_Extrusion_YM->Intra_Ca_YM Contractility_YM Altered Contractility Intra_Ca_YM->Contractility_YM

Caption: Signaling pathways of this compound and YM-244769.

Performance in Cardiac Models: A Comparative Analysis

While direct head-to-head comparative studies are limited, the existing data allows for a juxtaposition of their effects in key cardiac models.

Inhibition of Na+/Ca2+ Exchanger Current

A key study directly compared the inhibitory potency of YM-244769 and this compound on the NCX1 current in guinea pig cardiac ventricular myocytes. The results indicated that the potency of YM-244769 as an NCX1 inhibitor is similar to that of this compound.[2]

CompoundModel SystemParameterValueReference
This compound Guinea-pig ventricular myocytesEC50 (inward NCX current)40 nM[1]
Guinea-pig ventricular myocytesEC50 (outward NCX current)32 nM[1]
Mouse ventricular myocytesEC50 (inward NCX current)31 nM[4]
Mouse ventricular myocytesEC50 (outward NCX current)28 nM[4]
YM-244769 Guinea pig cardiac ventricular myocytesIC50 (bidirectional outward INCX)~0.1 µM[2]
Guinea pig cardiac ventricular myocytesIC50 (bidirectional inward INCX)~0.1 µM[2]
Guinea pig cardiac ventricular myocytesIC50 (unidirectional outward INCX - Ca2+ entry mode)0.05 µM[2]
Effects on Ischemia-Reperfusion Injury

This compound has been extensively studied in models of myocardial ischemia-reperfusion (I/R) injury and has consistently demonstrated cardioprotective effects. It has been shown to reduce calcium overload, a key contributor to I/R injury.[4]

Information on the effects of YM-244769 in cardiac I/R injury models is less prevalent in the literature. While one study mentions its protective action under hypoxia/reoxygenation in the heart, detailed quantitative data from cardiac-specific I/R models are not as readily available as for this compound.

Effects on Cardiac Contractility

The inhibition of NCX can lead to an increase in intracellular calcium, which in turn can enhance cardiac contractility. Studies have shown that this compound can increase cell shortening and the amplitude of Ca2+ transients in isolated rat myocytes, suggesting a positive inotropic effect.[5] The effects of this compound on Ca2+ transient amplitude and proarrhythmia have been shown to be dependent on the NCX expression level.[6]

Data on the specific effects of YM-244769 on cardiac contractility in isolated heart or myocyte preparations is limited in the currently available literature.

Experimental Protocols

Measurement of NCX Current in Isolated Ventricular Myocytes

This protocol is a generalized representation based on methodologies described in the cited literature.[1][2][4]

dot

cluster_workflow Experimental Workflow: NCX Current Measurement Start Isolate Ventricular Myocytes Patch Whole-cell Patch Clamp Start->Patch Solution Apply External/Internal Solutions Patch->Solution Record Record Membrane Currents Solution->Record Drug Apply this compound or YM-244769 Record->Drug Measure Measure NCX Current Inhibition Drug->Measure Analyze Data Analysis (IC50/EC50) Measure->Analyze

Caption: Workflow for NCX current measurement.

1. Myocyte Isolation:

  • Hearts are excised from anesthetized animals (e.g., guinea pigs, mice, rats).

  • The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca2+-free buffer to stop contractions.

  • Enzymatic digestion is performed by perfusing with a solution containing collagenase and protease.

  • The ventricles are minced and gently agitated to release individual myocytes.

  • Myocytes are filtered and stored in a high-K+ solution.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp technique is used to record membrane currents.

  • Myocytes are placed in a perfusion chamber on an inverted microscope.

  • Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing specific ion concentrations and a Ca2+ indicator (e.g., Fura-2).

  • The external solution is perfused over the cell.

  • The membrane potential is held at a specific voltage (e.g., -40 mV).

  • NCX current (INCX) is elicited by applying voltage ramps or steps.

3. Drug Application:

  • This compound or YM-244769 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution.

  • The drug-containing solution is perfused over the myocyte.

4. Data Analysis:

  • The amplitude of the INCX is measured before and after drug application.

  • Concentration-response curves are generated to calculate the IC50 or EC50 values.

Conclusion

Both this compound and YM-244769 are valuable pharmacological tools for studying the role of the Na+/Ca2+ exchanger in cardiac physiology and pathophysiology.

  • This compound is a well-characterized, potent, and selective NCX1 inhibitor with a substantial body of literature supporting its cardioprotective effects in models of ischemia-reperfusion injury. Its effects on cardiac contractility are also documented.

  • YM-244769 is another potent NCX inhibitor with similar potency to this compound for NCX1 in cardiac myocytes.[2] Its preferential inhibition of NCX3 may offer advantages in studies where isoform selectivity is a key consideration, particularly in neuroscience research. However, there is a relative scarcity of published data on its effects in cardiac-specific models of ischemia-reperfusion and contractility.

The choice between this compound and YM-244769 will depend on the specific research question. For studies focused on the role of NCX1 in cardiac ischemia-reperfusion injury and contractility, this compound is a well-established and validated tool. For investigations where the differential roles of NCX isoforms are of interest, YM-244769 provides a unique pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these two important research compounds in various cardiac models.

References

SEA0400: A Comparative Analysis of its Selectivity for NCX Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of SEA0400, a potent small-molecule inhibitor of the sodium-calcium exchanger (NCX), against the three mammalian NCX isoforms: NCX1, NCX2, and NCX3. The information presented is based on published experimental data to assist researchers in evaluating the utility of this compound for studies targeting specific NCX isoforms.

Selectivity Profile of this compound

This compound exhibits a marked selectivity for the NCX1 isoform over NCX2 and NCX3. This preference is evident from the significantly lower concentration of this compound required to inhibit NCX1 activity compared to the other isoforms. The inhibitory potency of this compound is most pronounced for NCX1, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this specific isoform.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for each NCX isoform, as determined by Na⁺-dependent ⁴⁵Ca²⁺ uptake assays in transfected fibroblasts.

IsoformIC50 (nM)Reference
NCX1 19.3[1]
NCX2 > 1000[1]
NCX3 > 1000[1][2]

Note: The data indicates that this compound is significantly more potent at inhibiting NCX1, with the IC50 values for NCX2 and NCX3 being at least 50-fold higher. At a concentration of 50 nM, this compound selectively inhibits NCX1 with no significant effect on NCX3.[2]

Mechanism of Action

This compound acts as a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX).[1] It has been shown to preferentially inhibit the Ca²⁺ influx mode of the exchanger. The inhibitory mechanism of this compound is dependent on the Na⁺-dependent inactivation state of NCX1. Mutants that lack Na⁺-dependent inactivation show a significantly reduced sensitivity to this compound.

cluster_membrane Plasma Membrane NCX NCX Ca_out Extracellular Ca²⁺ NCX->Ca_out 1 Ca²⁺ out (Forward mode) Na_in Intracellular Na⁺ NCX->Na_in 3 Na⁺ out This compound This compound This compound->NCX Inhibits Ca_in Intracellular Ca²⁺ Ca_in->NCX 1 Ca²⁺ in (Reverse mode) Na_out Extracellular Na⁺ Na_out->NCX 3 Na⁺ in

Figure 1: Simplified signaling pathway of the Sodium-Calcium Exchanger (NCX) and the inhibitory action of this compound.

Experimental Protocols

The isoform selectivity of this compound was determined using a Na⁺-dependent ⁴⁵Ca²⁺ uptake assay in a cellular context.

Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay

This assay measures the activity of NCX isoforms by quantifying the uptake of radioactive calcium (⁴⁵Ca²⁺) into cells in a manner that is dependent on the intracellular sodium concentration.

Cell Culture and Transfection:

  • Fibroblast cell lines (e.g., CCL39) that lack endogenous NCX activity are used.

  • Cells are stably transfected with plasmids encoding the full-length cDNA of either rat NCX1.1, NCX2.1, or NCX3.1.

Assay Procedure:

  • Na⁺ Loading: Transfected cells are incubated in a high-potassium, sodium-free medium containing the Na⁺ ionophore monensin to load the cells with Na⁺.

  • Initiation of Uptake: The Na⁺-loaded cells are then placed in a solution containing a physiological concentration of Na⁺ and ⁴⁵Ca²⁺. This creates an outwardly directed Na⁺ gradient, driving the reverse mode of NCX and leading to the uptake of ⁴⁵Ca²⁺.

  • Inhibition with this compound: To determine the IC50 values, the uptake assay is performed in the presence of varying concentrations of this compound.

  • Termination and Measurement: The uptake is stopped by rapidly washing the cells with an ice-cold solution containing La³⁺ to block further Ca²⁺ transport. The amount of ⁴⁵Ca²⁺ taken up by the cells is then quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the Na⁺-dependent ⁴⁵Ca²⁺ uptake (IC50) is calculated for each isoform.

cluster_workflow Experimental Workflow start Start transfection Transfect Fibroblasts with NCX Isoforms start->transfection na_loading Na⁺ Loading (with Monensin) transfection->na_loading ca_uptake Initiate ⁴⁵Ca²⁺ Uptake (± this compound) na_loading->ca_uptake termination Terminate Uptake (with La³⁺) ca_uptake->termination measurement Quantify ⁴⁵Ca²⁺ (Scintillation Counting) termination->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Figure 2: Workflow for determining the inhibitory potency of this compound on NCX isoforms using a ⁴⁵Ca²⁺ uptake assay.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective inhibitor of the NCX1 isoform. Its significantly lower potency against NCX2 and NCX3 makes it an invaluable tool for researchers aiming to dissect the specific contributions of NCX1 in various physiological and pathological processes. When used at appropriate concentrations, this compound can effectively inhibit NCX1 activity with minimal off-target effects on the other two major NCX isoforms.

References

SEA0400: A Comparative Guide to its Effects on Non-Target Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SEA0400 is a potent and widely utilized inhibitor of the Na+/Ca2+ exchanger (NCX), playing a crucial role in investigating the physiological and pathological roles of this transporter. While its high affinity for NCX is well-documented, a comprehensive understanding of its interactions with other ion channels is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides an objective comparison of this compound's effects on non-target ion channels, supported by experimental data, to aid researchers in their study design and data analysis.

Selectivity Profile of this compound

At concentrations effective for inhibiting the Na+/Ca2+ exchanger, this compound exhibits a high degree of selectivity. Studies have shown that in the nanomolar to low micromolar range, this compound has negligible effects on a variety of other ion channels, transporters, and receptors.[1] However, as with many pharmacological agents, its selectivity can decrease at higher concentrations.

Comparison with Other NCX Inhibitors

A common benchmark for evaluating the selectivity of this compound is its comparison with the less selective NCX inhibitor, KB-R7943. Experimental evidence consistently demonstrates the superior selectivity of this compound.

Ion Channel/TransporterThis compound (1 µM)KB-R7943 (10 µM)Cell TypeReference
Na+/Ca2+ Exchanger (NCX) >80% inhibition>80% inhibitionGuinea-pig ventricular myocytes[2][3]
Na+ Current (INa) No significant effect (96.0±1.1% of control)Significant inhibition (>50%; 45.9±14.5% of control)Guinea-pig ventricular myocytes[2][3]
L-type Ca2+ Current (ICa,L) No significant effect (91.0±2.2% of control)Significant inhibition (>50%; 44.8±7.5% of control)Guinea-pig ventricular myocytes[2][3]
Delayed Rectifier K+ Current (IKr) No effectSignificant inhibition (>50%; 26.8±1.2% of tail current)Guinea-pig ventricular myocytes[2][3]
Inwardly Rectifying K+ Current (IK1) No significant effect (96.0±2.5% of control)Significant inhibition (>50%; 6.3±4.4% of control)Guinea-pig ventricular myocytes[2][3]

Dose-Dependent Off-Target Effects of this compound

While highly selective at 1 µM, higher concentrations of this compound can lead to off-target effects, most notably on the L-type Ca2+ current.

Ion ChannelThis compound ConcentrationEffectCell TypeReference
L-type Ca2+ Current (ICa,L) 10 µMInhibition to 77.3±5.0% of controlGuinea-pig ventricular myocytes[2]
Inwardly Rectifying K+ Current (IK1) 10 µMInhibition to 87.7±3.5% of controlGuinea-pig ventricular myocytes[2]
Delayed Rectifier K+ Current (IKr) 10 µMNo effectGuinea-pig ventricular myocytes[2]

Effects on Other Channels and Receptors

Beyond the primary cardiac ion channels, the selectivity of this compound has been assessed across a broader range of molecular targets. At concentrations that inhibit NCX, this compound showed negligible affinity for various other channels, transporters, and receptors.[1] Notably, unlike KB-R7943, this compound does not inhibit store-operated Ca2+ entry in cultured astrocytes.[1]

Recent studies have also explored the effects of this compound on NMDA receptors, indicating that at nanomolar concentrations, it can reversibly decrease the steady-state amplitude of NMDA receptor currents in a Ca2+-dependent manner, suggesting an indirect modulatory effect rather than a direct channel block.[4][5]

Experimental Methodologies

The data presented in this guide are primarily derived from electrophysiological studies on isolated cardiac myocytes. A general experimental protocol is outlined below.

Cell Preparation:

  • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).

Electrophysiological Recordings:

  • Whole-cell patch-clamp technique is used to record ionic currents.

  • Cells are typically held at a specific holding potential (e.g., -40 mV or -80 mV).

  • Specific voltage protocols are applied to elicit and isolate different ionic currents (e.g., depolarizing pulses for Na+ and Ca2+ currents, repolarizing pulses for K+ currents).

  • Pharmacological agents are used to block contaminating currents and isolate the current of interest (e.g., nisoldipine and Cs+ to isolate Na+ current).

NCX Current Measurement:

  • NCX current is often measured as a Ni2+-sensitive current.

Data Analysis:

  • Peak inward or outward currents are measured before and after the application of this compound or other compounds.

  • The effect of the compound is expressed as a percentage of the control current.

  • Concentration-response curves are generated to determine the IC50 values.

Signaling and Interaction Pathway

The following diagram illustrates the primary target of this compound and its known off-target interactions at higher concentrations.

SEA0400_Effects cluster_sea This compound cluster_channels Ion Channels & Transporters This compound This compound NCX Na+/Ca2+ Exchanger (NCX) This compound->NCX Potent Inhibition (nM range) ICaL L-type Ca2+ Channel This compound->ICaL Inhibition (at higher conc., e.g., 10 µM) INa Na+ Channel This compound->INa No significant effect (at 1 µM) IK K+ Channels (IKr, IK1) This compound->IK No significant effect (at 1 µM)

Caption: this compound interaction with its primary target and off-target ion channels.

Experimental Workflow for Assessing Ion Channel Selectivity

The following diagram outlines a typical workflow for evaluating the selectivity of a compound like this compound against various ion channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Isolation Isolate specific cell types (e.g., ventricular myocytes) Patch_Clamp Perform whole-cell patch-clamp recordings Cell_Isolation->Patch_Clamp Isolate_Currents Apply specific voltage protocols & pharmacological blockers to isolate individual ion currents Patch_Clamp->Isolate_Currents Apply_Compound Apply this compound at varying concentrations Isolate_Currents->Apply_Compound Record_Data Record changes in ion channel currents Apply_Compound->Record_Data Measure_Inhibition Quantify the percentage of current inhibition Record_Data->Measure_Inhibition Dose_Response Generate dose-response curves and calculate IC50 values Measure_Inhibition->Dose_Response Compare_Selectivity Compare IC50 values across different ion channels Dose_Response->Compare_Selectivity

Caption: Workflow for determining the selectivity profile of an ion channel inhibitor.

References

A Head-to-Head Comparison of SEA0400 and Cariporide in Attenuating Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies to mitigate ischemia-reperfusion (I/R) injury remains a critical area of investigation. This guide provides an objective comparison of two prominent investigational drugs, SEA0400 and cariporide, which target distinct ionic exchange mechanisms implicated in the pathophysiology of I/R injury.

This document summarizes key preclinical findings, presenting quantitative data in a structured format, detailing experimental protocols of cited studies, and illustrating the underlying signaling pathways and experimental workflows through diagrams.

At a Glance: this compound vs. Cariporide

FeatureThis compoundCariporide
Primary Target Sodium-Calcium Exchanger (NCX)Sodium-Hydrogen Exchanger-1 (NHE-1)
Mechanism of Action Inhibits the reverse mode of NCX, preventing calcium overload during reperfusion.Inhibits NHE-1, reducing intracellular sodium accumulation and subsequent calcium overload.
Therapeutic Rationale in I/R Directly targets a key contributor to calcium-dependent cell death pathways activated upon reperfusion.Attenuates the ionic imbalance that precedes and contributes to calcium overload.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies investigating the efficacy of this compound and cariporide in models of ischemia-reperfusion injury. A direct comparison of their effects on arrhythmias is available, while the data on infarct size and cardiac function are derived from separate studies with similar experimental designs, necessitating an indirect comparison.

ParameterSpeciesIschemia/Reperfusion DurationInterventionControl GroupTreated GroupPercentage Change
Reperfusion-Induced Arrhythmias (Direct Comparison)
Ventricular Fibrillation Duration (min)Rat10 min / 30 min1 µM this compound19.39 ± 3.0115.67 ± 4.10-19.2%
5 µM Cariporide19.39 ± 3.010.25 ± 0.21-98.7%
Ventricular Tachycardia Duration (min)Rat10 min / 30 min1 µM this compound1.83 ± 0.611.07 ± 0.36-41.5%
5 µM Cariporide1.83 ± 0.610.00 ± 0.00-100%
Extrasystoles (count)Rat10 min / 30 min1 µM this compound135 ± 2426 ± 8-80.7%
5 µM Cariporide135 ± 2412 ± 5-91.1%
Infarct Size (% of Area at Risk) (Indirect Comparison)
Rat30 min / 150 min0.3 mg/kg Cariporide34 ± 49 ± 2-73.5%[1]
Rat2 hours / 24 hours3 mg/kg this compound (cerebral ischemia)~50% (estimated from graph)~25% (estimated from graph)~-50%[2]
Cardiac Function (Indirect Comparison)
Left Ventricular Ejection Fraction (%)Rat30 min / 1 weekVehicle45.3 ± 4.260.8 ± 3.7 (with this compound)+34.2%[3]
Left Ventricular Developed Pressure (mmHg)Guinea Pig15 min / reperfusionVehicle~16~60 (with 10 µM Cariporide)+275%

*Statistically significant difference reported in the source study.

Signaling Pathways in Ischemia-Reperfusion Injury

The following diagrams illustrate the distinct molecular pathways targeted by this compound and cariporide in the context of myocardial ischemia-reperfusion.

cluster_ischemia Ischemia cluster_reperfusion Reperfusion cluster_intervention Therapeutic Intervention Ischemia Ischemia (↓O₂, ↓ATP, ↓pH) NHE1_activation NHE-1 Activation Ischemia->NHE1_activation Na_influx ↑ Intracellular Na+ NHE1_activation->Na_influx NCX_reverse Reverse Mode NCX Na_influx->NCX_reverse Reperfusion Reperfusion Reperfusion->NCX_reverse Ca_overload ↑ Intracellular Ca²⁺ (Calcium Overload) NCX_reverse->Ca_overload Cell_Death Cell Death (Apoptosis, Necrosis) Ca_overload->Cell_Death Cariporide Cariporide Cariporide->NHE1_activation Inhibits This compound This compound This compound->NCX_reverse Inhibits

Targeted Signaling Pathways in I/R Injury

Experimental Protocols

Direct Comparative Study of Arrhythmias

A key study directly comparing this compound and cariporide utilized an ex vivo Langendorff-perfused rat heart model.[4]

  • Animal Model: Male Wistar rats.

  • Ischemia-Reperfusion Protocol: Hearts were subjected to 10 minutes of regional ischemia by ligation of the left anterior descending coronary artery, followed by 30 minutes of reperfusion.

  • Drug Administration:

    • Cariporide Group: Perfused with Krebs-Henseleit buffer containing 5 µM cariporide.

    • This compound Group: Perfused with Krebs-Henseleit buffer containing 1 µM this compound.

    • Control groups received the vehicle (DMSO).

  • Data Analysis: Electrocardiograms were continuously recorded to analyze the incidence and duration of ventricular extrasystoles, ventricular tachycardia (VT), and ventricular fibrillation (VF) during the reperfusion period.

Representative Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating cardioprotective agents in a Langendorff heart model, as employed in the direct comparative study.

A Heart Isolation (Wistar Rat) B Langendorff Perfusion Setup (Krebs-Henseleit Buffer) A->B C Stabilization Period B->C D Drug Perfusion (this compound or Cariporide) C->D E Regional Ischemia (10 min LAD Ligation) D->E F Reperfusion (30 min) E->F G ECG Monitoring & Data Acquisition F->G H Arrhythmia Analysis (VT, VF, Extrasystoles) G->H

Experimental Workflow for Arrhythmia Analysis
Indirectly Compared Studies on Infarct Size and Cardiac Function

Cariporide Study:

  • Animal Model: Anesthetized male Sprague-Dawley rats.[5]

  • Ischemia-Reperfusion Protocol: 30 minutes of left main coronary artery occlusion followed by 150 minutes of reperfusion.[1]

  • Drug Administration: Cariporide (0.3 mg/kg) was administered intravenously before coronary occlusion.[1]

  • Infarct Size Measurement: At the end of reperfusion, the hearts were excised, and the infarct size was determined using triphenyltetrazolium chloride (TTC) staining, expressed as a percentage of the area at risk.[1]

This compound Study (Cerebral Ischemia):

  • Animal Model: Male Wistar rats.[2]

  • Ischemia-Reperfusion Protocol: Transient middle cerebral artery occlusion for 2 hours, followed by 24 hours of reperfusion.[2]

  • Drug Administration: this compound (3 mg/kg) was administered intravenously.[2]

  • Infarct Volume Measurement: Infarct volumes in the cerebral cortex and striatum were determined.[2]

This compound Study (Cardiac Function):

  • Animal Model: Wistar rats.[3]

  • Ischemia-Reperfusion Protocol: 30 minutes of ischemia followed by 1 week of reperfusion.[3]

  • Drug Administration: this compound was administered intravenously 5 minutes before ischemia.[3]

  • Cardiac Function Assessment: Doppler echocardiography was used to measure Left Ventricular Ejection Fraction (LVEF) and other parameters.[3]

Discussion and Conclusion

The available preclinical evidence suggests that both this compound and cariporide offer significant protection against ischemia-reperfusion injury, albeit through different mechanisms.

In a direct comparative study on reperfusion-induced arrhythmias, cariporide demonstrated a more profound anti-arrhythmic effect, virtually eliminating ventricular tachycardia and fibrillation.[4] this compound also significantly reduced the incidence of extrasystoles but was less effective against more severe arrhythmias.[4]

For infarct size reduction, both compounds have shown efficacy in rat models. Cariporide significantly reduced myocardial infarct size.[1][5] While a direct cardiac infarct study for this compound in a comparable rat model was not identified for this guide, its potent neuroprotective effects in a cerebral ischemia model, where it substantially reduced infarct volume, suggest a strong cytoprotective capacity.[2]

Regarding cardiac function, this compound has been shown to significantly improve left ventricular ejection fraction following myocardial I/R in rats.[3] Similarly, cariporide demonstrated a marked improvement in the recovery of left ventricular developed pressure in an isolated heart model.

References

Confirming Target Engagement of SEA0400 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with other known NCX inhibitors. The information presented is supported by experimental data from cellular assays, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the Na+/Ca2+ exchanger, particularly the NCX1 isoform, which is crucial for maintaining calcium homeostasis in various cell types, including cardiomyocytes and neurons.[1][2] The Na+/Ca2+ exchanger is a transmembrane protein that facilitates the electrogenic exchange of sodium (Na+) and calcium (Ca2+) ions. Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ from the cell to maintain low intracellular calcium concentrations. However, under pathological conditions such as ischemia-reperfusion injury, it can operate in the "reverse mode," leading to a detrimental influx of Ca2+.

The mechanism of action of this compound involves the stabilization of the exchanger in an inward-facing, inactivated state, thereby inhibiting ion transport.[3] This targeted engagement makes this compound a valuable tool for studying the physiological and pathological roles of NCX and a potential therapeutic agent for conditions associated with calcium dysregulation.

Comparative Performance of NCX Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to another widely studied NCX inhibitor, KB-R7943, in various cellular assays.

InhibitorAssay TypeCell TypeMeasurementIC50 / EC50Reference
This compound Na+-dependent Ca2+ uptakeCultured neurons, astrocytes, microglia45Ca2+ influx5-33 nM[2]
KB-R7943 Na+-dependent Ca2+ uptakeCultured neurons, astrocytes, microglia45Ca2+ influx2-4 µM[2]
This compound Whole-cell patch clampGuinea-pig ventricular myocytesInward NCX current40 nM[4]
This compound Whole-cell patch clampGuinea-pig ventricular myocytesOutward NCX current32 nM[4]
KB-R7943 Whole-cell patch clampGuinea-pig ventricular myocytesInward NCX current263 nM[4]
KB-R7943 Whole-cell patch clampGuinea-pig ventricular myocytesOutward NCX current457 nM[4]
This compound Fura-2 Ca2+ imagingMouse ventricular myocytesInhibition of I/R-induced Ca2+ overload31 nM (inward), 28 nM (outward)[5][6]

As the data indicates, this compound is significantly more potent than KB-R7943 in inhibiting NCX activity across different experimental platforms.[2][4] Furthermore, studies have shown that this compound exhibits greater selectivity for NCX over other ion channels, such as L-type Ca2+ channels and various K+ channels, a limitation often associated with KB-R7943.[4][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of the Na+/Ca2+ exchanger in cellular calcium homeostasis and the inhibitory action of this compound.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_ext->NCX 3 Na+ Ca_ext Ca2+ Ca_ext->NCX 1 Ca2+ NCX->Na_ext Reverse Mode (Ca2+ Influx) NCX->Ca_ext Forward Mode (Ca2+ Efflux) Na_int Na+ NCX->Na_int Ca_int Ca2+ NCX->Ca_int Ca_overload Ca2+ Overload (Pathological) Na_int->NCX 3 Na+ Ca_int->NCX 1 Ca2+ Cell_Injury Cell Injury Ca_overload->Cell_Injury This compound This compound This compound->NCX Inhibition

Caption: Role of NCX in Ca2+ homeostasis and this compound inhibition.

Experimental Protocols

Detailed methodologies for key cellular assays used to confirm this compound target engagement are provided below.

Whole-Cell Patch Clamp for NCX Current Measurement

This electrophysiological technique allows for the direct measurement of the current generated by the Na+/Ca2+ exchanger (I_NCX).

Methodology:

  • Cell Preparation: Isolate ventricular myocytes or other target cells expressing NCX and plate them on coverslips suitable for microscopy.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate I_NCX, other ionic currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, ouabain for Na+/K+ pump, and Cs+ to block K+ channels).

    • Internal (Pipette) Solution: Contains (in mM): 120 CsCl, 20 NaCl, 10 HEPES, 5 MgATP, 10 EGTA, and a defined free Ca2+ concentration (e.g., buffered with CaCl2 to achieve a specific pCa) (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette with a resistance of 2-5 MΩ.

    • Hold the cell at a holding potential of -40 mV.

    • Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV over 200 ms) to elicit both inward and outward I_NCX.

    • Record baseline currents and then perfuse the cells with varying concentrations of this compound or other inhibitors.

    • At the end of each experiment, apply a saturating concentration of a non-specific NCX blocker (e.g., 5 mM NiCl2) to determine the Ni2+-sensitive current, which represents I_NCX.

  • Data Analysis: Subtract the current recorded in the presence of NiCl2 from the total current to isolate I_NCX. Plot the concentration-response curve for the inhibitor to determine the IC50 value.[8][9][10][11][12]

Patch_Clamp_Workflow A Isolate Target Cells B Establish Whole-Cell Patch Clamp A->B C Apply Voltage Ramp Protocol B->C D Record Baseline I_NCX C->D E Perfuse with this compound D->E F Record I_NCX with Inhibitor E->F G Apply NiCl2 to Block all I_NCX F->G H Record Ni2+-insensitive Current G->H I Data Analysis: Isolate Ni2+-sensitive Current (I_NCX) H->I J Determine IC50 I->J

Caption: Workflow for whole-cell patch clamp experiments.

Fura-2 Calcium Imaging for Intracellular Calcium Measurement

This fluorescence microscopy-based assay allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) and the assessment of an inhibitor's ability to prevent calcium overload.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes or coverslips.

    • Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C. Pluronic F-127 is often included to aid in dye solubilization.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.[13][14][15][16]

  • Imaging Setup:

    • Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture emission at ~510 nm.

  • Experimental Procedure:

    • Establish a baseline [Ca2+]i by recording the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation.

    • Induce a rise in intracellular calcium. For NCX studies, this can be achieved by simulating ischemia-reperfusion conditions or by manipulating ion gradients to favor reverse mode NCX activity.

    • Treat the cells with this compound or other inhibitors before or during the calcium challenge.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. This ratiometric measurement minimizes artifacts from variations in dye concentration and cell thickness. The effect of the inhibitor is quantified by comparing the change in the F340/F380 ratio in treated versus untreated cells.[6][13][17]

Calcium_Imaging_Workflow A Plate Cells B Load with Fura-2 AM A->B C Wash and De-esterify B->C D Acquire Baseline F340/F380 Ratio C->D E Induce Ca2+ Influx (e.g., simulated ischemia) D->E F Treat with this compound D->F G Acquire F340/F380 Ratio during Treatment E->G F->E H Data Analysis: Compare Ratio Change G->H

Caption: Workflow for Fura-2 calcium imaging experiments.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger. Cellular assays, such as whole-cell patch clamp and Fura-2 calcium imaging, are robust methods for confirming the target engagement of this compound and for comparing its efficacy against other compounds. The superior potency and selectivity of this compound make it an invaluable pharmacological tool for elucidating the complex roles of NCX in health and disease.

References

Cross-Validation of SEA0400 Effects with Genetic Knockdown of NCX1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor SEA0400 and genetic knockdown techniques for studying the function of the Sodium-Calcium Exchanger 1 (NCX1). The information presented is supported by experimental data to aid in the design and interpretation of studies targeting NCX1.

Unveiling the Role of NCX1: Pharmacological versus Genetic Inhibition

The sodium-calcium exchanger 1 (NCX1) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis by exchanging sodium and calcium ions.[1] Dysregulation of NCX1 activity is implicated in various pathological conditions, making it a key therapeutic target. Two primary approaches to investigate NCX1 function are through the use of the selective pharmacological inhibitor, this compound, and by genetic knockdown of the SLC8A1 gene, which encodes NCX1. This guide cross-validates the effects of this compound with those of genetic knockdown, providing a framework for selecting the appropriate experimental approach.

Quantitative Comparison of this compound and NCX1 Knockdown

The following tables summarize quantitative data from studies directly comparing the effects of this compound with genetic manipulation of NCX1 expression.

Table 1: Effects on Intracellular Calcium Dynamics in Cardiomyocytes

ParameterWild-Type (WT) + 1 µM this compoundNCX1 Heterozygous Knockout (hetKO)NCX1 Overexpression (OE) + 1 µM this compound
Ca2+ Transient Amplitude (% of basal) 137.8 ± 5.2140.6 ± 12.898.7 ± 5.0
Spontaneous Ca2+ Release Events (per cell) Increased (2.4 vs 0.2 basal)Increased (5.5 vs 0.2 basal)Decreased (3.7 vs 12.5 basal)

*p < 0.05 vs. basal. Data synthesized from a study on murine ventricular myocytes.

Table 2: Effects on Vascular Function

ParameterWild-Type (WT) Artery + 0.1 µM this compoundSmooth Muscle-Specific NCX1 Knockout (SM-NCX1 KO) Artery
Vasodilation (% of passive diameter) Significant vasodilationSignificantly reduced vasodilation
Response to Ouabain (vasoconstriction) Markedly inhibitedSubstantially attenuated

Data synthesized from studies on isolated mouse mesenteric small resistance arteries.[2]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to ensure reproducibility and methodological transparency.

Measurement of Intracellular Ca2+ Transients in Cardiomyocytes

Objective: To quantify changes in intracellular calcium concentration in response to electrical stimulation in the presence or absence of this compound in cardiomyocytes with varying NCX1 expression levels.

Protocol:

  • Cell Isolation: Isolate ventricular cardiomyocytes from wild-type, NCX1 heterozygous knockout (hetKO), and NCX1 overexpressing (OE) mice.

  • Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (5 µM), for 20 minutes at room temperature in the dark.[3]

  • De-esterification: Wash the cells twice and allow 20 minutes for the dye to de-esterify within the cells.[3]

  • Experimental Setup: Place the cells in a perfusion chamber on the stage of a confocal microscope.

  • Baseline Recording: Perfuse the cells with a standard Tyrode's solution and record baseline Ca2+ transients elicited by field stimulation (e.g., 1 Hz).

  • This compound Application: Perfuse the cells with Tyrode's solution containing 1 µM this compound and record Ca2+ transients after a steady-state effect is reached.

  • Data Analysis: Analyze the recorded fluorescence signals to determine the amplitude and decay kinetics of the Ca2+ transients. The decay phase is fitted with an exponential function to assess the rate of Ca2+ removal.

siRNA-Mediated Knockdown of NCX1 in Cell Culture

Objective: To specifically reduce the expression of NCX1 protein in a cell line to study the functional consequences and compare them to the effects of this compound.

Protocol:

  • Cell Seeding: Plate the target cells (e.g., neonatal rat ventricular myocytes or a suitable cell line) in 6-well plates and culture until they reach 50-75% confluency.

  • siRNA Preparation: Prepare a mixture of NCX1-specific siRNA (or a scrambled negative control siRNA) and a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Transfection: Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours at 37°C.

  • Post-transfection: Add complete growth medium and continue to culture the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and perform Western blotting to confirm the reduction in NCX1 protein levels. Use an antibody specific for NCX1 and a loading control (e.g., GAPDH or β-actin).

  • Functional Assays: Perform functional assays, such as measuring intracellular calcium dynamics or cell contractility, to compare the effects of NCX1 knockdown with those observed with this compound treatment.

Measurement of Vasoconstriction in Isolated Arteries

Objective: To assess the effect of this compound on the contractility of isolated arteries from wild-type and NCX1 knockout mice.

Protocol:

  • Artery Isolation: Dissect mesenteric small resistance arteries from wild-type and smooth muscle-specific NCX1 knockout (SM-NCX1 KO) mice in cold physiological salt solution (PSS).[4]

  • Myograph Mounting: Mount the arterial segments in a wire or pressure myograph chamber.[3]

  • Equilibration: Equilibrate the arteries in PSS at 37°C, aerated with 95% O2 and 5% CO2.

  • Viability Check: Test the viability of the arteries by inducing contraction with a high-potassium solution.

  • Baseline Tone: Allow the arteries to develop a stable myogenic tone.

  • This compound Application: Add this compound (e.g., 0.1 µM) to the bath and record the change in arterial diameter (vasodilation).

  • Data Analysis: Express the vasodilation as a percentage of the passive diameter of the artery. Compare the response between wild-type and SM-NCX1 KO arteries.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NCX1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects High_Na High Intracellular Na+ NCX1 NCX1 High_Na->NCX1 Activates Reverse Mode High_Ca High Intracellular Ca2+ High_Ca->NCX1 Activates Forward Mode Depolarization Membrane Depolarization Depolarization->NCX1 Favors Reverse Mode GPCR GPCR Activation (e.g., Angiotensin II) GPCR->High_Na Increases Ca_Influx Ca2+ Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Gene_Expression Altered Gene Expression Ca_Influx->Gene_Expression Ca2+-dependent signaling Ca_Efflux Ca2+ Efflux Relaxation Smooth Muscle Relaxation Ca_Efflux->Relaxation NCX1->Ca_Influx Reverse Mode NCX1->Ca_Efflux Forward Mode This compound This compound This compound->NCX1 Inhibits NCX1_KD NCX1 Knockdown NCX1_KD->NCX1 Reduces Expression

Caption: NCX1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_model Experimental Model cluster_intervention Intervention cluster_assay Functional Assay WT_Cells Wild-Type Cells/ Tissue Vehicle Vehicle Control WT_Cells->Vehicle This compound This compound Treatment WT_Cells->this compound KO_Cells NCX1 Knockout/ Knockdown Cells/Tissue KO_Cells->Vehicle Ca_Imaging Calcium Imaging Vehicle->Ca_Imaging Myography Myography Vehicle->Myography Patch_Clamp Patch Clamp Vehicle->Patch_Clamp This compound->Ca_Imaging This compound->Myography This compound->Patch_Clamp

Caption: Comparative Experimental Workflow.

Conclusion

Both the pharmacological inhibitor this compound and genetic knockdown of NCX1 serve as powerful tools to investigate the physiological and pathophysiological roles of this ion exchanger. The data presented in this guide demonstrate a strong correlation between the effects of this compound and genetic ablation of NCX1, thereby cross-validating the specificity of this compound as a potent NCX1 inhibitor. The choice between these two approaches will depend on the specific research question, the experimental model, and the desired temporal control over NCX1 inhibition. Genetic knockdown offers a high degree of specificity, while this compound provides acute and reversible inhibition, making it suitable for a different range of experimental designs. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments to further elucidate the multifaceted roles of NCX1.

References

Safety Operating Guide

Navigating the Safe Handling of SEA0400: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating a low level of hazard.[1] However, as a matter of standard laboratory practice when handling any chemical compound, the following personal protective equipment is recommended:

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes.
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Handling:

  • Work in a well-ventilated area.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store the solid compound at -20°C.[2]

  • Stock solutions should be prepared and used on the same day if possible. For longer-term storage, aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month.[3]

Disposal Plan

Given that this compound is not classified as hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste. However, it is imperative to adhere to local, state, and federal regulations.

Disposal Steps:

  • Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Small Quantities: For very small, non-hazardous quantities, and with EHS approval, disposal down the drain with copious amounts of water may be permissible.

  • Chemical Waste: For larger quantities or if required by local regulations, collect the waste in a designated, properly labeled container for chemical waste.

  • Vendor Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes a common method to assess the effect of this compound on intracellular calcium levels.

Materials:

  • Cells of interest cultured in a multi-well plate

  • This compound stock solution (e.g., in DMSO)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ionomycin (for calibration)

  • EGTA (for calibration)

  • Fluorescence microplate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 1-5 µM Fura-2 AM with a small amount of Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and then add the Fura-2 AM loading solution.

    • Incubate at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove any extracellular dye.

    • Add fresh HBSS to the wells.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the emission wavelength to approximately 510 nm and the excitation wavelengths to alternate between ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).

    • Record the baseline fluorescence ratio (340/380).

    • Add the desired concentration of this compound to the wells.

    • Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Calibration (Optional):

    • At the end of the experiment, add ionomycin to determine the maximum calcium saturation (Rmax).

    • Subsequently, add a calcium chelator like EGTA to determine the minimum calcium level (Rmin).[4]

Visualizations

SEA0400_Signaling_Pathway cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_out Extracellular Ca2+ [Ca2+]o NCX->Ca_out Na_in Intracellular Na+ [Na+]i NCX->Na_in This compound This compound This compound->NCX Inhibits Ca_in Intracellular Ca2+ [Ca2+]i Ca_in->NCX 1 Ca2+ Na_out Extracellular Na+ [Na+]o Na_out->NCX 3 Na+

Caption: Mechanism of this compound action on the Na+/Ca2+ exchanger.

Experimental_Workflow start Start: Plate Cells dye_loading Load Cells with Fura-2 AM start->dye_loading wash1 Wash to Remove Extracellular Dye dye_loading->wash1 baseline Measure Baseline Fluorescence Ratio wash1->baseline add_this compound Add this compound baseline->add_this compound measure_response Measure Fluorescence Ratio Change add_this compound->measure_response calibration Calibrate with Ionomycin and EGTA measure_response->calibration end End: Data Analysis calibration->end

Caption: Workflow for measuring intracellular calcium changes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SEA0400
Reactant of Route 2
SEA0400

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。